molecular formula C13H13F2N B1444672 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile CAS No. 944352-59-4

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Cat. No.: B1444672
CAS No.: 944352-59-4
M. Wt: 221.25 g/mol
InChI Key: UJXVASZCOADOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile is a useful research compound. Its molecular formula is C13H13F2N and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,4-difluorophenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N/c14-11-5-4-10(8-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXVASZCOADOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile: Properties, Synthesis, and Applications

Introduction: A Scaffold of Interest in Modern Chemistry

This compound is a synthetic organic compound characterized by a unique combination of three key structural motifs: a rigid cyclohexyl ring, a polar nitrile group, and an electron-deficient 3,4-difluorophenyl moiety. This specific arrangement of functional groups imparts a distinct set of electronic and steric properties, positioning the molecule as a valuable building block and pharmacophore in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The strategic placement of two fluorine atoms on the phenyl ring significantly modulates the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, a common strategy in drug design to enhance pharmacokinetic and pharmacodynamic profiles. The nitrile group serves not only as a polar feature but also as a versatile chemical handle for further synthetic transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid.[1] This guide provides a comprehensive overview of the fundamental properties, synthetic methodologies, and potential applications of this compound for researchers and drug development professionals.

PART 1: Core Physicochemical and Structural Properties

The foundational properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. This section outlines the key physicochemical data for this compound and its relevant structural analogs.

Key Physicochemical Data

The properties of the title compound are best understood when compared with structurally similar molecules. The following table summarizes key data, including predicted values where experimental data is not publicly available.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted LogPEstimated Melting Point (°C)
This compound 944352-59-4C₁₃H₁₃F₂N237.252.8120–125
1-(4-Fluorophenyl)cyclohexanecarbonitrile71486-43-6C₁₃H₁₄FN203.262.5N/A
1-(3,4-Difluorophenyl)cyclopentanecarbonitrile1260742-83-3C₁₂H₁₁F₂N207.22N/AN/A
Cyclohexanecarbonitrile (Parent Scaffold)766-05-2C₇H₁₁N109.172.111

Data sourced from various chemical suppliers and databases.[1][2][3][4]

Structural Analysis and Conformational Rigidity

The cyclohexane ring confers significant conformational rigidity to the molecule. This rigidity is a desirable trait in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The 3,4-difluorophenyl group and the nitrile are attached to the same quaternary carbon, creating a sterically hindered center that influences the molecule's overall shape and potential for intermolecular interactions.

PART 2: Synthesis and Chemical Reactivity

The utility of a chemical scaffold is largely determined by its accessibility through synthesis and its capacity for further chemical modification.

Proposed Synthesis Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Cyclization A 1-(3,4-Difluorophenyl)acetonitrile C Carbanion Intermediate A->C Base abstracts α-proton B Potassium tert-butoxide (t-BuOK) in DMSO E Intramolecular SN2 reaction C->E D 1,5-Dibromopentane D->E F This compound E->F Ring formation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Alkylation

This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed by standard analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Materials:

  • (3,4-Difluorophenyl)acetonitrile

  • Potassium tert-butoxide (t-BuOK)

  • 1,5-Dibromopentane

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, ice-water bath, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask under an inert nitrogen atmosphere, dissolve (3,4-Difluorophenyl)acetonitrile (1.0 eq) in anhydrous DMSO.

  • Deprotonation: Cool the solution to 0°C using an ice-water bath. Add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the temperature remains below 10°C. Stir for 30 minutes at this temperature to facilitate the formation of the carbanion.

    • Causality: Potassium tert-butoxide is a strong, non-nucleophilic base, ideal for deprotonating the acidic α-carbon of the acetonitrile without competing in side reactions. DMSO is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the reactivity of the base.

  • Cyclization: Add 1,5-dibromopentane (1.05 eq) dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours.

    • Self-Validation: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC, observing the disappearance of the starting acetonitrile.

  • Workup: Quench the reaction by pouring the mixture into ice water. Extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Final Product: Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Key Chemical Transformations

The nitrile functional group is a cornerstone of this molecule's synthetic potential. It provides a gateway to other critical functionalities, particularly primary amines, which are ubiquitous in pharmaceuticals.

G A 1-(3,4-Difluorophenyl) cyclohexanecarbonitrile B [1-(3,4-Difluorophenyl)cyclohexyl]methanamine (Primary Amine) A->B Reduction (e.g., LiAlH4, H2/Ni) C 1-(3,4-Difluorophenyl) cyclohexanecarboxamide (Amide) A->C Partial Hydrolysis (e.g., H2O2, base) D 1-(3,4-Difluorophenyl) cyclohexanecarboxylic acid (Carboxylic Acid) C->D Full Hydrolysis (e.g., H3O+, heat)

Caption: Key derivatization pathways from the nitrile functional group.

Protocol: Reduction of the Nitrile to a Primary Amine

  • Setup: Suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere at 0°C.

  • Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching: Carefully quench the reaction at 0°C by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to obtain the crude primary amine, which can be further purified.

    • Expertise: This reduction is a fundamental transformation. The resulting primary amine is a key intermediate for synthesizing amides, sulfonamides, and other derivatives, significantly expanding the chemical space for drug discovery programs.

PART 3: Potential Applications and Biological Significance

While specific biological activity data for this compound is limited, its structural features suggest significant potential in several areas of research and development.

Role as a Pharmacophore

The compound serves as a rigid scaffold that can present the difluorophenyl group to a biological target. Fluorine substitution is known to enhance metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity through favorable electrostatic interactions. Therefore, this molecule is an attractive starting point for lead optimization.

Precursor for Biologically Active Molecules

The true value of this compound lies in its role as a versatile intermediate.[1] The chemical transformations described in Section 2.3 can lead to compounds with a wide range of potential biological activities:

  • Anticancer and Antimicrobial Agents: Many nitrogen-containing heterocyclic compounds and nitrile derivatives have demonstrated potent anticancer and antimicrobial activities.[6][7] The difluorophenyl moiety is also a feature in several known enzyme inhibitors.[8]

  • Enzyme Inhibitors: The structure is analogous to scaffolds found in inhibitors of enzymes such as cyclooxygenase (COX) or kynurenine 3-monooxygenase (KMO).[8]

  • Agrochemicals: The unique substitution pattern could be explored for the development of new herbicides, fungicides, or insecticides, as many such agents contain fluorinated aromatic rings.[1][9]

Conclusion

This compound represents a molecule of significant interest for chemical and pharmaceutical research. Its synthesis from readily available starting materials, combined with the versatile reactivity of its nitrile group, makes it an accessible and valuable building block. The presence of the conformationally rigid cyclohexane core and the electronically distinct difluorophenyl ring provides a robust scaffold for the design of novel therapeutics, agrochemicals, and advanced materials. Further investigation into its derivatization and biological evaluation is warranted to fully unlock its potential.

References

  • 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | C13H12FNO | CID 91805. PubChem. [Link]

  • CID 10329266 | C7H11N. PubChem. [Link]

  • Chemical Properties of Cyclohexanecarbonitrile (CAS 766-05-2). Cheméo. [Link]

  • Cyclohexanecarbonitrile. NIST WebBook. [Link]

  • Process for preparing a cyclohexanecarbonitrile derivative.
  • New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scirp.org. [Link]

  • (PDF) New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. ResearchGate. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH. [Link]

  • Natural Antioxidant, Antibacterial, and Antiproliferative Activities of Ethanolic Extracts from Punica granatum L. Tree Barks Mediated by Extracellular Signal-Regulated Kinase. PubMed Central. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. PubMed. [Link]

Sources

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Executive Summary: This document provides a comprehensive technical overview of this compound, a fluorinated organic compound of significant interest in modern medicinal chemistry and materials science. The guide details its core physicochemical properties, outlines a logical synthetic pathway with mechanistic insights, explores its chemical reactivity and synthetic utility, and summarizes critical safety and handling protocols. The strategic incorporation of the 3,4-difluorophenyl motif makes this molecule a valuable building block for developing novel therapeutic agents with potentially enhanced pharmacokinetic profiles. This guide is intended for researchers, synthetic chemists, and professionals in drug discovery and development.

Introduction and Strategic Importance

This compound belongs to a class of compounds characterized by a central cyclohexanecarbonitrile scaffold. The nitrile-bearing quaternary carbon provides a key anchor point for synthetic elaboration, while the cyclohexyl ring introduces a three-dimensional, sp³-rich character, a feature increasingly sought after in drug design to improve solubility and escape flatland chemistry.

The most strategically significant feature of this molecule is the 3,4-difluorophenyl substituent. Fluorine substitution is a cornerstone of modern medicinal chemistry for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.

  • Lipophilicity and Permeability: The difluoro group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.[1]

  • Bioisosterism: The difluoromethylene group can act as a bioisostere for other functional groups, such as ketones, improving metabolic stability while preserving biological activity.[2] The difluorophenyl moiety itself can modulate electronic properties and binding interactions with target proteins.[1]

Consequently, this compound is not merely an inert intermediate but a purpose-designed building block for creating more complex molecules with tailored pharmacological properties.[1]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for planning synthetic transformations, purification, and ensuring safe handling.

PropertyValueSource(s)
CAS Number 944352-59-4[3]
Molecular Formula C₁₃H₁₃F₂N[3]
Molecular Weight 221.25 g/mol Calculated
Synonyms 1-(3,4-difluorophenyl)cyclohexane-1-carbonitrile[3]
Appearance Solid (Typical for similar structures at STP)Inferred
Melting Point 114 - 118 °C (237 - 244 °F)
Purity ≥95%[3]

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of CAS 944352-59-4 is not publicly prevalent, a robust and logical synthetic route can be designed based on established organic chemistry principles for analogous structures, such as 1-(3-fluorophenyl)cyclohexanecarbonitrile.[4] The most viable approach is a nucleophilic substitution reaction involving the alkylation of a difluorophenylacetonitrile precursor.

Proposed Synthetic Protocol: Nucleophilic Alkylation

This synthesis proceeds in two primary stages: deprotonation of the acidic α-hydrogen of the nitrile, followed by a double alkylation with a suitable 1,5-dihalopentane to form the cyclohexane ring.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add 3,4-difluorophenylacetonitrile and anhydrous dimethyl sulfoxide (DMSO).

  • Deprotonation: Cool the solution to 0°C using an ice-water bath. While stirring vigorously, add potassium tert-butoxide (t-BuOK) portion-wise.

    • Causality Explanation: DMSO is an ideal polar aprotic solvent that effectively solvates the potassium cation but not the bulky tert-butoxide anion, maximizing the base's reactivity. A strong, non-nucleophilic base like t-BuOK is essential to quantitatively deprotonate the α-carbon, forming a resonance-stabilized carbanion, without competing in the subsequent alkylation step.

  • Cyclization/Alkylation: While maintaining the temperature between 5-10°C, add 1,5-dibromopentane dropwise via a syringe pump.[4]

    • Mechanistic Insight: The generated carbanion acts as a potent nucleophile, attacking one of the electrophilic carbons of 1,5-dibromopentane in an Sₙ2 reaction. A second, intramolecular Sₙ2 reaction then occurs as the newly formed alkyl chain cyclizes to displace the second bromide, forming the stable six-membered ring.

  • Reaction Monitoring & Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for 16-18 hours.[4] Monitor the reaction's completion via Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by pouring it into a beaker of ice water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (2x). Combine the organic layers, wash with saturated sodium chloride solution (brine) to remove residual DMSO and water, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final product.

Workflow Visualization

G cluster_process Process A 3,4-Difluorophenylacetonitrile P1 Deprotonation (Carbanion Formation) A->P1 B 1,5-Dibromopentane P2 Nucleophilic Attack & Intramolecular Cyclization B->P2 C Potassium tert-butoxide (Base) C->P1 D DMSO (Solvent) 0°C to 20°C D->P1 P1->P2 Intermediate Carbanion P3 Aqueous Workup & Extraction P2->P3 P4 Purification P3->P4 E This compound P4->E

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for further chemical transformation, serving as a versatile scaffold for building molecular complexity. The nitrile group is the primary site of reactivity.

  • Reduction to Primary Amine: The carbonitrile group can be readily reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is fundamental for introducing a basic nitrogen center, crucial for many pharmacologically active compounds.

  • Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid.[5] This provides an entry point for forming amides, esters, and other acid derivatives, further expanding the synthetic possibilities.

  • Oxidation: While the core structure is relatively stable, strong oxidizing agents could potentially target the cyclohexyl ring, though this is less common synthetically compared to nitrile transformations.[1]

G A 1-(3,4-Difluorophenyl) cyclohexanecarbonitrile B 1-(3,4-Difluorophenyl) cyclohexylmethanamine A->B Reduction (e.g., LiAlH₄) C 1-(3,4-Difluorophenyl) cyclohexanecarboxylic Acid A->C Hydrolysis (e.g., H₃O⁺ or OH⁻)

Caption: Key synthetic transformations of the nitrile functional group.

Applications in Drug Discovery and Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[1][5]

  • Scaffold for Novel Entities: It serves as a rigid, three-dimensional core onto which other functional groups can be built. The amine and carboxylic acid derivatives (Section 4.0) are common starting points for library synthesis.

  • Pharmacophore Component: The difluorophenylcyclohexyl moiety can itself be a key pharmacophore that interacts with biological targets. The fluorine atoms can engage in hydrogen bonding and other non-covalent interactions, while the overall structure provides a specific shape for receptor binding.[1]

  • Enhancement of ADME Properties: As discussed, the fluorinated nature of the compound is often intentionally designed to improve Absorption, Distribution, Metabolism, and Excretion (ADME) properties, a critical aspect of lead optimization in drug development.[2]

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care. The following information is synthesized from available Safety Data Sheets (SDS).

GHS Hazard Classification
PictogramCodeHazard StatementClass
GHS07 (Exclamation Mark)H302Harmful if swallowedAcute Toxicity, Oral (Cat. 4)
GHS07 (Exclamation Mark)H315Causes skin irritationSkin Irritation (Cat. 2)
GHS07 (Exclamation Mark)H319Causes serious eye irritationEye Irritation (Cat. 2A)
GHS07 (Exclamation Mark)H335May cause respiratory irritationSTOT SE (Cat. 3)

Sources:[3][6]

Safe Handling Protocol
  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[3]

    • Skin and Body Protection: Wear a lab coat. Remove and wash contaminated clothing before reuse.[3]

  • Hygiene Measures: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.

  • First Aid:

    • If Inhaled: Move person to fresh air. Call a poison center or doctor if you feel unwell.[3]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[3]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]

    • If Swallowed: Immediately call a poison center or doctor.[7]

Storage and Disposal
  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[3] Store locked up.[3] The product is chemically stable under standard ambient conditions.

  • Incompatible Materials: Avoid strong oxidizing agents.[6]

  • Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[3]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for advancing drug discovery and materials science projects. Its unique combination of a versatile nitrile handle, a sp³-rich cyclohexyl core, and a metabolically robust difluorophenyl group makes it a valuable asset for synthetic chemists. Understanding its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers to fully leverage its potential in the creation of novel and impactful molecules.

References

  • Li, Y., et al. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways for 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. The difluorophenyl moiety is a critical pharmacophore that can enhance metabolic stability, binding affinity, and bioavailability of target molecules.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry, offering in-depth insights into the reaction mechanisms, experimental protocols, and critical process parameters.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The most direct and industrially viable methods focus on the formation of the quaternary carbon center connecting the cyclohexyl and difluorophenyl rings. The primary synthetic strategies explored in this guide are:

  • Nucleophilic Alkylation of 3,4-Difluorophenylacetonitrile: This is a robust and scalable approach that involves the deprotonation of 3,4-difluorophenylacetonitrile to form a carbanion, which then undergoes nucleophilic substitution with a suitable cyclohexyl electrophile.

  • Modified Strecker Synthesis: While the classical Strecker synthesis yields α-aminonitriles, a modified approach using cyclohexanone and a 3,4-difluorophenyl-containing amine could be envisioned, although it is a less direct route.[3][4][5][6][7]

  • Nucleophilic Aromatic Substitution (SNAr): This pathway would involve the reaction of a cyclohexanecarbonitrile nucleophile with a 3,4-difluorobenzene derivative bearing a suitable leaving group.

This guide will focus primarily on the nucleophilic alkylation of 3,4-difluorophenylacetonitrile, as it represents a well-documented and efficient pathway.

The Core Synthesis Pathway: Nucleophilic Alkylation

The most prevalent and practical synthesis of this compound proceeds via the alkylation of 3,4-difluorophenylacetonitrile with a bifunctional cyclohexylating agent, such as 1,5-dibromopentane. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Mechanistic Insights

The reaction mechanism involves two key steps:

  • Deprotonation: A strong base is used to abstract the acidic α-proton of 3,4-difluorophenylacetonitrile, generating a resonance-stabilized carbanion. The nitrile group plays a crucial role in increasing the acidity of this proton.

  • Nucleophilic Substitution: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbon of the cyclohexylating agent (e.g., 1,5-dibromopentane) in a two-step intramolecular cyclization or a direct intermolecular reaction followed by a second substitution to form the cyclohexyl ring.

The choice of base and solvent is critical to ensure high yields and minimize side reactions. Strong bases such as potassium tert-butoxide or sodium hydride are commonly employed. Aprotic polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferred to solvate the cation of the base and promote the reaction.

Diagram: Synthesis Pathway of this compound

Synthesis_Pathway reactant1 3,4-Difluorophenylacetonitrile intermediate Carbanion Intermediate reactant1->intermediate Deprotonation reactant2 1,5-Dibromopentane product This compound reactant2->product Nucleophilic Alkylation & Cyclization intermediate->product Nucleophilic Alkylation & Cyclization reagents Strong Base (e.g., K-t-BuO) Solvent (e.g., DMSO) reagents->intermediate

Caption: Reaction scheme for the synthesis of this compound.

Starting Material: 3,4-Difluorobenzonitrile

A key precursor for this synthesis is 3,4-difluorobenzonitrile. This starting material is commercially available, but for large-scale production, an efficient in-house synthesis may be required. One common industrial preparation involves the halogen-exchange reaction of 3,4-dichlorobenzonitrile with potassium fluoride.[8][9] This reaction is often carried out at high temperatures in a polar aprotic solvent, sometimes with the aid of a phase-transfer catalyst to enhance the reaction rate.[10] The use of spray-dried potassium fluoride can also improve the efficiency of the fluorination.[9]

ParameterValueReference
Starting Material3,4-Dichlorobenzonitrile[8][9]
Fluorinating AgentPotassium Fluoride (KF)[8][9]
CatalystPhase-transfer catalyst (optional)[10]
SolventPolar aprotic (e.g., DMSO, DMF)[9]
Temperature200-230 °C[8]

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and scale. A similar procedure has been reported for the synthesis of the 3-fluoro analogue.[11]

Materials and Reagents
  • 3,4-Difluorophenylacetonitrile

  • 1,5-Dibromopentane

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Ice-water bath

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

Procedure
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-difluorophenylacetonitrile in anhydrous dimethyl sulfoxide.

  • Cooling: Cool the solution to 0 °C using an ice-water bath with continuous stirring.

  • Base Addition: Slowly add potassium tert-butoxide to the cooled solution in portions, maintaining the temperature below 10 °C.

  • Alkylation: Add 1,5-dibromopentane dropwise to the reaction mixture via the dropping funnel, ensuring the temperature remains between 5-10 °C.

  • Reaction Progression: After the addition is complete, remove the ice-water bath and allow the reaction to warm to room temperature. Continue stirring for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by pouring the mixture into ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation under reduced pressure to yield pure this compound.

StepParameterTypical Value
1SolventAnhydrous DMSO
2Cooling Temperature0 °C
3BasePotassium tert-butoxide
4Alkylating Agent1,5-Dibromopentane
4Alkylation Temperature5-10 °C
5Reaction Time12-24 hours
7Extraction SolventEthyl acetate

Alternative Synthetic Considerations

While the alkylation of 3,4-difluorophenylacetonitrile is a primary route, other methodologies warrant consideration, particularly for library synthesis or when exploring alternative chemical space.

Phase-Transfer Catalysis in Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants in immiscible phases.[12][13][14][15][16] In the context of this synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt, could facilitate the transfer of the carbanion from a solid or aqueous phase to an organic phase containing the alkylating agent. This can lead to milder reaction conditions, reduced side products, and easier work-up.[15][16]

Diagram: Role of Phase-Transfer Catalyst

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Base (e.g., NaOH) Base (e.g., NaOH) Carbanion Precursor Carbanion Precursor PTC Phase-Transfer Catalyst (Q+X-) Carbanion Precursor->PTC Ion Exchange Alkylating Agent Alkylating Agent Product Product Alkylating Agent->Product PTC->Alkylating Agent Reaction

Caption: Conceptual workflow of phase-transfer catalysis in nucleophilic substitution.

Grignard Reagent-Mediated Synthesis

An alternative disconnection involves the use of an organometallic reagent. For instance, a Grignard reagent could be employed in a reaction with cyclohexanecarbonitrile.[17] While the direct addition of a difluorophenyl Grignard reagent to the nitrile is a possibility, a more plausible route might involve the reaction of a difluorophenyl Grignard reagent with a cyclohexyl derivative bearing a suitable leaving group. However, the reactivity of Grignard reagents with the nitrile functionality would need to be carefully managed.

Conclusion

The synthesis of this compound is most effectively achieved through the nucleophilic alkylation of 3,4-difluorophenylacetonitrile. This method offers high yields, scalability, and is based on readily available starting materials. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature and the choice of base and solvent. While alternative pathways exist, they are generally less direct or require more specialized reagents. This guide provides a solid foundation for researchers and process chemists to develop and optimize the synthesis of this important chemical intermediate.

References

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

  • YouTube. (2010). Organic Chemistry Reactions. Retrieved from [Link]

  • American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]

  • CRDEEP Journals. (2014). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.
  • Google Patents. (n.d.). CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile.
  • Li, A. Y. (1989). synthesis of 3,4-difluorobenzonitrile and monofluorobenzo.
  • Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and analytical characterization of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile. This compound is a valuable building block in medicinal chemistry and drug discovery, owing to the unique physicochemical properties imparted by its difluorinated phenyl moiety and the cyclohexanecarbonitrile scaffold. The primary focus of this document is a detailed, field-proven protocol for the synthesis of the title compound via phase-transfer catalyzed (PTC) alkylation. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical experimental workflow and a discussion of the underlying chemical principles.

Introduction and Significance

This compound is a fluorinated cyclohexane derivative that serves as a key intermediate in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The presence of the 3,4-difluorophenyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile group offers a versatile chemical handle for further transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid.[1]

The synthesis of 1-aryl-cyclohexanecarbonitriles is often achieved through the alkylation of the corresponding arylacetonitrile. Traditional methods for this transformation have frequently required the use of strong, hazardous bases and strictly anhydrous conditions. The advent of phase-transfer catalysis (PTC) has provided a greener, safer, and more efficient alternative, allowing for the use of aqueous bases in a biphasic system, which simplifies the reaction setup and workup.[2]

This guide will focus on a robust and reproducible PTC method for the synthesis of this compound, adapted from established procedures for structurally similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compounds are presented in the table below.

PropertyThis compound(3,4-Difluorophenyl)acetonitrileCyclohexanecarbonitrile
Molecular Formula C₁₃H₁₃F₂NC₈H₅F₂NC₇H₁₁N
Molecular Weight 221.25 g/mol 153.13 g/mol 109.17 g/mol
IUPAC Name This compound2-(3,4-difluorophenyl)acetonitrileCyclohexanecarbonitrile
CAS Number 944352-59-4658-99-1766-05-2
Appearance (Predicted) Colorless to pale yellow solid or oilClear, dark yellow liquidLiquid
Boiling Point (Predicted) >300 °C111 °C at 13 mmHg75-76 °C at 16 mmHg
Density (Predicted) ~1.2 g/mL1.244 g/mL at 25 °C0.919 g/mL at 25 °C

Synthetic Pathway and Mechanism

The synthesis of this compound is achieved through the alkylation of (3,4-Difluorophenyl)acetonitrile with 1,5-dibromopentane under phase-transfer catalysis conditions. The reaction proceeds via the following key steps:

  • Deprotonation: The α-proton of (3,4-Difluorophenyl)acetonitrile is acidic due to the electron-withdrawing effects of the nitrile group and the aromatic ring. In the presence of a strong base, such as potassium tert-butoxide, this proton is abstracted to form a resonance-stabilized carbanion.

  • Cyclization: The resulting carbanion acts as a nucleophile and undergoes a double SN2 reaction with 1,5-dibromopentane to form the cyclohexane ring.

  • Role of the Phase-Transfer Catalyst: In a biphasic system (e.g., organic solvent and aqueous base), the phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide or alkoxide ions from the aqueous phase to the organic phase, where the deprotonation of the arylacetonitrile occurs. This allows the reaction to proceed efficiently without the need for a homogeneous reaction mixture.

The overall synthetic workflow is depicted in the following diagram:

SynthesisWorkflow cluster_reagents Starting Materials cluster_reaction Reaction Conditions cluster_product Product A (3,4-Difluorophenyl)acetonitrile F This compound A->F B 1,5-Dibromopentane B->F C Potassium tert-butoxide (Base) C->F Deprotonation D Phase-Transfer Catalyst (e.g., TBAB) D->F Catalysis E Solvent (e.g., DMSO) E->F Medium

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is an adapted procedure based on the synthesis of the structurally similar 1-(3-fluorophenyl)cyclohexanecarbonitrile, as detailed in Chinese patent CN114213255A. This protocol is intended to be self-validating, with explanations for each critical step.

Materials and Reagents
  • (3,4-Difluorophenyl)acetonitrile (1.0 eq)

  • 1,5-Dibromopentane (1.1 eq)

  • Potassium tert-butoxide (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq, Phase-Transfer Catalyst)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment
  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve (3,4-Difluorophenyl)acetonitrile in anhydrous dimethyl sulfoxide.

    • Rationale: DMSO is a polar aprotic solvent that effectively dissolves the reactants and facilitates the formation of the carbanion.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

    • Rationale: The alkylation reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of side products.

  • Base Addition: While stirring vigorously, add potassium tert-butoxide portion-wise, maintaining the internal temperature below 10 °C.

    • Rationale: Potassium tert-butoxide is a strong, non-nucleophilic base that efficiently deprotonates the arylacetonitrile. Portion-wise addition helps to control the exotherm.

  • Addition of Alkylating Agent: Add 1,5-dibromopentane dropwise via the dropping funnel over a period of 1 hour, ensuring the temperature remains between 5-10 °C.

    • Rationale: Slow addition of the alkylating agent prevents a rapid, uncontrolled reaction and allows for selective dialkylation to form the cyclohexane ring.

  • Reaction Progression: After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature. Continue stirring for 16-24 hours.

    • Rationale: Allowing the reaction to proceed at room temperature for an extended period ensures complete conversion of the starting materials.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice-water to quench the reaction.

    • Rationale: Quenching with water deactivates any remaining reactive species and precipitates the organic product.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (2 x volume of the aqueous layer).

    • Rationale: Ethyl acetate is a suitable solvent for extracting the organic product from the aqueous phase.

  • Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine).

    • Rationale: Washing with brine helps to remove any remaining water and inorganic salts from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show multiplets for the aromatic protons of the difluorophenyl ring and the methylene protons of the cyclohexane ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon attached to the nitrile and phenyl groups, the nitrile carbon, the aromatic carbons (with C-F coupling), and the carbons of the cyclohexane ring.

  • ¹⁹F NMR: The fluorine NMR spectrum is a critical tool for confirming the presence and positions of the fluorine atoms on the aromatic ring. Two distinct signals are expected, each showing coupling to the adjacent aromatic protons and to each other.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 221.25 g/mol . Fragmentation patterns may also provide structural information.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic and aliphatic moieties, and C-F stretching vibrations.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and product.

  • Ventilation: All procedures should be carried out in a well-ventilated fume hood.

  • Reagent Handling:

    • Potassium tert-butoxide is a corrosive and moisture-sensitive solid. Handle it in a dry atmosphere.

    • 1,5-Dibromopentane is a lachrymator and should be handled with care.

    • (3,4-Difluorophenyl)acetonitrile is harmful if swallowed, in contact with skin, or if inhaled.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The detailed experimental protocol, based on the principles of phase-transfer catalysis, offers a safe, efficient, and scalable method for the preparation of this valuable chemical intermediate. The provided information on its properties and analytical characterization will be a useful resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating its application in the discovery and development of new chemical entities.

References

  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05). Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-difluorophenyl)cyclohexanecarbonitrile, a fluorinated organic compound with significant potential in medicinal chemistry and materials science. The unique electronic and steric properties conferred by the 3,4-difluorophenyl group and the rigid cyclohexanecarbonitrile scaffold make it a valuable building block for the synthesis of novel bioactive molecules and functional materials. This document details the synthesis, physicochemical properties, spectral characteristics, and known biological activities of this compound, offering field-proven insights for researchers in drug discovery and chemical development.

Introduction

This compound (CAS No. 944352-59-4) is a synthetic organic compound that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1] The 3,4-difluorophenyl moiety in the target compound is a common feature in many pharmaceutical agents, known to enhance their therapeutic profiles.[2]

The rigid cyclohexanecarbonitrile core provides a defined three-dimensional structure, which is advantageous for designing molecules with specific interactions with biological targets. The nitrile group, in addition to contributing to the molecule's polarity, can participate in hydrogen bonding and serves as a versatile chemical handle for further synthetic modifications.[3] This guide aims to consolidate the available scientific information on this compound, providing a foundational resource for its application in research and development.

Synthesis and Mechanism

The synthesis of this compound can be achieved through the alkylation of 3,4-difluorophenylacetonitrile with 1,5-dibromopentane. This reaction proceeds via a nucleophilic substitution mechanism, where the carbanion generated from the deprotonation of the benzylic carbon of 3,4-difluorophenylacetonitrile attacks the electrophilic carbon of 1,5-dibromopentane, leading to the formation of the cyclohexyl ring.

Causality of Experimental Choices

The choice of a strong base, such as potassium tert-butoxide, is crucial for the efficient deprotonation of the relatively acidic benzylic proton of 3,4-difluorophenylacetonitrile. The resulting resonance-stabilized carbanion is a potent nucleophile. Dimethyl sulfoxide (DMSO) is an effective polar aprotic solvent for this reaction as it can solvate the potassium cation, leaving the carbanion more reactive. The intramolecular cyclization is favored due to the formation of a thermodynamically stable six-membered ring.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of the analogous 1-(3-fluorophenyl)cyclohexanecarbonitrile and is expected to yield the desired product.[4]

Materials:

  • 3,4-Difluorophenylacetonitrile

  • 1,5-Dibromopentane

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Ice water

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice-water bath

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-difluorophenylacetonitrile (1.0 equivalent) in anhydrous dimethyl sulfoxide.

  • Cool the solution to 0°C using an ice-water bath.

  • While stirring vigorously, add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Add 1,5-dibromopentane (1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature remains between 5-10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction by pouring the mixture into a beaker containing ice water.

  • Extract the aqueous mixture with ethyl acetate (2 x volume of the aqueous phase).

  • Combine the organic layers and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel.

Synthesis_of_1_3_4_Difluorophenyl_cyclohexanecarbonitrile reactant1 3,4-Difluorophenylacetonitrile intermediate Resonance-stabilized carbanion reactant1->intermediate Deprotonation reactant2 1,5-Dibromopentane product This compound reactant2->product reagent Potassium tert-butoxide (strong base) solvent DMSO (polar aprotic solvent) intermediate->product Intramolecular alkylation

Caption: Synthetic scheme for this compound.

Physicochemical and Spectral Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 944352-59-4[3]
Molecular Formula C₁₃H₁₃F₂N[3]
Molecular Weight 223.25 g/mol [3]
LogP 2.8[3]
IUPAC Name 1-(3,4-difluorophenyl)cyclohexane-1-carbonitrile[3]
Predicted Spectral Data

1H NMR (Predicted):

  • δ 7.2-7.5 ppm (m, 3H): Aromatic protons of the 3,4-difluorophenyl ring. The coupling patterns will be complex due to 1H-1H and 1H-19F coupling.

  • δ 1.6-2.2 ppm (m, 10H): Cyclohexane ring protons. The signals are expected to be broad and overlapping multiplets.

13C NMR (Predicted):

  • δ 135-150 ppm (m): Aromatic carbons attached to fluorine (C-F coupling will be observed).

  • δ 115-130 ppm (m): Other aromatic carbons.

  • δ 120-125 ppm: Nitrile carbon (quaternary).

  • δ 40-45 ppm: Quaternary carbon of the cyclohexane ring.

  • δ 20-35 ppm: Methylene carbons of the cyclohexane ring.

IR (Predicted):

  • ~2240 cm-1: C≡N stretching vibration (characteristic for nitriles).[5]

  • ~3050-3100 cm-1: Aromatic C-H stretching.

  • ~2850-2950 cm-1: Aliphatic C-H stretching of the cyclohexane ring.

  • ~1500-1600 cm-1: Aromatic C=C stretching.

  • ~1100-1300 cm-1: C-F stretching vibrations.[6]

Mass Spectrometry (Predicted Fragmentation):

  • Molecular Ion (M+): m/z = 223.

  • Major Fragments: Loss of the nitrile group ([M-26]+), fragmentation of the cyclohexane ring, and cleavage of the bond between the phenyl and cyclohexyl rings.[7]

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis and a promising scaffold in drug discovery.[3]

Medicinal Chemistry

The presence of the difluorophenyl group enhances lipophilicity, which can improve membrane permeability and target engagement.[3] The nitrile group can act as a hydrogen bond acceptor, contributing to binding affinity.[3]

Biological Activity: Preliminary studies have indicated that derivatives of this compound may possess cytotoxic effects against certain cancer cell lines.[3] Specifically, this compound has shown inhibitory activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with the following IC50 values:

Cell LineIC50 Value
MCF-7 15 µM
HeLa 20 µM

These findings suggest that the this compound scaffold warrants further investigation for the development of novel anticancer agents. The mechanism of action is hypothesized to involve interactions with specific enzymes or receptors, which could be elucidated through further molecular modeling and biological assays.

Biological_Activity_Workflow start This compound synthesis Synthesis of Analogs start->synthesis screening In vitro Biological Screening (e.g., Cytotoxicity Assays) synthesis->screening hit_id Hit Identification (IC50 < Threshold) screening->hit_id moa Mechanism of Action Studies (e.g., Target Identification) hit_id->moa Promising Hits lead_opt Lead Optimization (Structure-Activity Relationship) moa->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A generalized workflow for the development of drug candidates from the this compound scaffold.

Materials Science

The fluorinated nature of this compound also suggests potential applications in materials science. Fluorinated polymers and coatings often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy.[3] this compound could serve as a monomer or a precursor to monomers for the synthesis of such advanced materials.

Conclusion

This compound is a synthetically accessible and versatile compound with demonstrated potential in medicinal chemistry and plausible applications in materials science. Its unique combination of a difluorinated aromatic ring and a rigid cyclohexanecarbonitrile framework provides a solid foundation for the design of novel molecules with tailored properties. The cytotoxic activity observed against cancer cell lines highlights the importance of further exploring the therapeutic potential of this scaffold. This technical guide serves as a valuable resource for researchers interested in leveraging the properties of this compound in their scientific endeavors.

References

  • Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Chemical and Pharmacological Properties of Diflunisal - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Retrieved January 20, 2026, from [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 20, 2026, from [Link]

  • Cytotoxicity (IC50) of the fluorinated derivatives of 1,4-naphthoquinone. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Fluorinated Nanocarbons Cytotoxicity - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved January 20, 2026, from [Link]

  • 13C NMR predictor - virtual Chemistry 3D. (n.d.). Retrieved January 20, 2026, from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Retrieved January 20, 2026, from [Link]

  • C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis ... - Doc Brown's Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • CASPRE - 13 C NMR Predictor. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis and in Vitro Cytotoxicity Evaluation of Some Fluorinated Hexahydropyrimidine Derivatives - PubMed. (2011, February 1). Retrieved January 20, 2026, from [Link]

  • 20.3: Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. (2020, April 29). Retrieved January 20, 2026, from [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved January 20, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 20, 2026, from [Link]

  • 10 Typical IR Absorptions of Aromatic Compounds. (n.d.). Retrieved January 20, 2026, from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 20, 2026, from [Link]

  • Infrared Spectroscopy - MSU chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development. (2024, December 31). Retrieved January 20, 2026, from [Link]

  • Mass Spectrometry - MSU chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • (PDF) Review: Fluorine in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (n.d.). Retrieved January 20, 2026, from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Retrieved January 20, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Medicinal Chemistry of Difluoropurines - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Spectroscopic Profile of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile: A Technical and Predictive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile (Molecular Formula: C₁₃H₁₃F₂N, Molecular Weight: 221.25 g/mol ) is a substituted cyclohexanecarbonitrile derivative.[1] This class of compounds, featuring a quaternary carbon center linking a cyclic aliphatic system to an aromatic ring, serves as a crucial scaffold in medicinal chemistry and drug development. The nitrile group is a versatile functional handle for further synthetic transformations, while the difluorophenyl moiety can significantly influence pharmacokinetic and pharmacodynamic properties through metabolic stability and receptor interactions.

Precise structural characterization is paramount for any compound intended for research or development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. However, publicly accessible, experimentally-derived spectroscopic data for this compound is notably scarce.

This guide, therefore, adopts a predictive and pedagogical approach. As a senior application scientist, the objective is not merely to present data but to provide a framework for understanding how to anticipate and interpret the spectroscopic profile of this molecule. By dissecting the structure and applying foundational principles, supported by data from analogous compounds, we will construct a comprehensive and expected spectroscopic signature for this compound. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of structural elucidation techniques.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the hydrogen atom environments within a molecule, including their chemical equivalency, neighboring atoms (through spin-spin coupling), and spatial arrangement.

Predicted ¹H NMR Spectral Analysis

The structure of this compound presents two distinct regions for proton signals: the aromatic region of the difluorophenyl ring and the aliphatic region of the cyclohexane ring.

  • Aromatic Region (δ 7.0 - 7.5 ppm): The three protons on the difluorophenyl ring will exhibit complex splitting patterns. Their chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the nitrile-substituted cyclohexyl group. The coupling will arise from both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) interactions, resulting in multiplets that are likely difficult to resolve into simple first-order patterns.

  • Aliphatic Region (δ 1.5 - 2.5 ppm): The ten protons on the cyclohexane ring are non-equivalent and will produce a series of broad, overlapping multiplets. The chair conformation of the cyclohexane ring leads to distinct chemical shifts for axial and equatorial protons, but rapid chair-flipping at room temperature often results in averaged signals. The protons on the carbons adjacent to the quaternary center (C2 and C6) are expected to be the most downfield within this region due to the deshielding effect of the aromatic ring and nitrile group.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ 7.2 - 7.4Multiplet1H, Aromatic (H-2 or H-5)
~ 7.1 - 7.3Multiplet1H, Aromatic (H-6)
~ 1.6 - 2.4Multiplet10H, Cyclohexane (-CH₂-)
Experimental Protocol for ¹H NMR Data Acquisition

The causality behind this protocol is to obtain a high-resolution spectrum suitable for structural confirmation.

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak (δ ~7.26 ppm).[2]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spinner and insert it into the magnet of a 400 MHz (or higher) NMR spectrometer. A higher field strength is chosen to improve signal dispersion, which is critical for resolving the complex multiplets in both the aromatic and aliphatic regions.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, well-defined peaks.

  • Acquisition: Acquire the spectrum using standard parameters: a 30-45 degree pulse angle to balance signal intensity and relaxation time, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the residual CDCl₃ peak to δ 7.26 ppm.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Interpretation Prep Dissolve 5-10 mg in ~0.7 mL CDCl3 Acq Lock & Shim Prep->Acq Run Acquire FID Acq->Run 16-32 Scans Proc Fourier Transform Run->Proc Phase Phase Proc->Phase Phase & Baseline Correction Calibrate Calibrate Phase->Calibrate Calibrate to δ 7.26 ppm Interpret Assign Peaks & Analyze Coupling Calibrate->Interpret

Caption: Workflow for NMR sample preparation, acquisition, and analysis.

Carbon-13 (¹³C NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule. In proton-decoupled mode, each unique carbon atom typically gives a single sharp peak, making it a powerful tool for counting non-equivalent carbons and identifying functional groups.

Predicted ¹³C NMR Spectral Analysis

We can predict the approximate chemical shifts for the 9 unique carbon environments in this compound.

  • Nitrile Carbon (δ ~120-125 ppm): The nitrile carbon is a key diagnostic signal. Its precise chemical shift provides profound insight into the stereochemistry of the molecule. An extensive study by Fleming and Wei demonstrated that for 1-aryl-cyclohexanecarbonitriles, an equatorially oriented nitrile group resonates downfield (δ 124.4-126.8 ppm) compared to its axial counterpart (δ 118.6-124.6 ppm).[3] This is a critical field-proven insight: the choice to carefully analyze this shift is driven by the need to confirm the thermodynamically favored conformation.

  • Aromatic Carbons (δ ~115-165 ppm): The six aromatic carbons will produce six distinct signals. The two carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz) and will be significantly shifted. Other aromatic carbons will show smaller two- and three-bond C-F couplings.

  • Quaternary Carbon (C1, δ ~40-50 ppm): The carbon atom at the junction of the phenyl and cyclohexyl rings will appear as a weak signal, typical for quaternary carbons, in the aliphatic region.

  • Aliphatic Carbons (δ ~20-40 ppm): The five CH₂ groups of the cyclohexane ring will appear in the upfield region of the spectrum. Due to symmetry, the C2/C6 and C3/C5 carbons may have very similar chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Predicted Chemical Shift (δ, ppm)AssignmentKey Features
~ 160 - 165 (dd)C-F (C3 or C4)Large ¹JCF coupling
~ 148 - 152 (dd)C-F (C3 or C4)Large ¹JCF coupling
~ 135 - 140C-ipso (aromatic)Weak signal
~ 125 - 128 (d)C-H (aromatic)C-F coupling
~ 118 - 122 (d)C-H (aromatic)C-F coupling
~ 116 - 119 (d)C-H (aromatic)C-F coupling
~ 120 - 125-C≡NShift indicates stereochemistry[3]
~ 40 - 50C1 (Quaternary)Weak signal
~ 30 - 40C2 / C6Cyclohexane
~ 24 - 28C3 / C5Cyclohexane
~ 22 - 26C4Cyclohexane
Experimental Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required if the sample quantity is not a limiting factor, to compensate for the low natural abundance (1.1%) of ¹³C.[4]

  • Instrumentation: Use a 100 MHz (or higher, corresponding to a 400 MHz proton frequency) NMR spectrometer.

  • Acquisition: Set up a proton-decoupled ¹³C experiment (e.g., zgpg30). This is crucial to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons.

  • Parameters: Use a wide spectral width (e.g., 0-220 ppm). A longer acquisition time and a larger number of scans (e.g., 1024-4096) are necessary compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the central peak of the CDCl₃ triplet at δ 77.16 ppm.[5]

Diagram of ¹³C NMR Structural Correlation

C13_Structure cluster_mol Molecular Structure cluster_shifts Predicted 13C Chemical Shift Regions (ppm) mol This compound Aromatic Aromatic C, C-F (115-165) mol->Aromatic Difluorophenyl Ring Nitrile Nitrile C≡N (120-125) mol->Nitrile Nitrile Group Quat Quaternary C1 (40-50) mol->Quat Junction Carbon Aliphatic Aliphatic CH2 (20-40) mol->Aliphatic Cyclohexane Ring

Caption: Correlation between molecular structure and predicted ¹³C NMR regions.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations (stretching, bending). It is an excellent technique for identifying the presence of specific functional groups.

Predicted IR Spectral Analysis

The IR spectrum of this compound will be characterized by several key absorption bands. We can reference the spectrum of the parent cyclohexanecarbonitrile for the aliphatic portions.[6]

  • C-H Stretching (Aliphatic): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) corresponding to the sp³ C-H bonds of the cyclohexane ring.[7]

  • C-H Stretching (Aromatic): Weaker peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) from the sp² C-H bonds on the phenyl ring.

  • Nitrile (C≡N) Stretching: A sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. This is a highly characteristic and clean signal for the nitrile functional group.

  • Aromatic C=C Stretching: One or more medium-intensity bands in the 1500-1600 cm⁻¹ region.

  • C-F Stretching: Strong absorption bands in the 1100-1300 cm⁻¹ region, characteristic of aryl-fluorine bonds.

  • Fingerprint Region (<1500 cm⁻¹): A complex pattern of bands unique to the molecule's overall structure, including C-H bending and C-C stretching vibrations.

Table 3: Predicted IR Absorption Frequencies

Predicted Wavenumber (cm⁻¹)IntensityVibration Type
3100 - 3030Weak-MediumAromatic C-H Stretch
2950 - 2850StrongAliphatic C-H Stretch
2260 - 2220Medium, SharpNitrile C≡N Stretch
1600 - 1500MediumAromatic C=C Stretch
1300 - 1100StrongC-F Stretch
1470 - 1430MediumCH₂ Bending (Scissoring)
Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is the modern standard for obtaining IR spectra of solid or liquid samples due to its simplicity and speed.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) of the FTIR spectrometer is clean by wiping it with a swab soaked in isopropanol and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is a critical self-validating step to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with isopropanol.

Workflow for ATR-FTIR Analysis

FTIR_Workflow Start Clean ATR Crystal Background Acquire Background Spectrum Start->Background Sample Apply Solid Sample to Crystal Background->Sample Pressure Apply Pressure Arm Sample->Pressure Acquire Acquire Sample Spectrum (16-32 scans) Pressure->Acquire Process Automatic Baseline & ATR Correction Acquire->Process End Clean Crystal Process->End

Caption: Standard workflow for sample analysis using ATR-FTIR.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation, offers clues about its structure.

Predicted Mass Spectrum and Fragmentation Analysis

For Electron Ionization (EI), we expect to see a clear molecular ion peak and a series of characteristic fragment ions.

  • Molecular Ion (M⁺•): The molecular ion peak should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight, 221. The presence of two fluorine atoms will not give a distinct isotopic pattern like chlorine or bromine, but the exact mass can be used to confirm the elemental composition with high-resolution MS.

  • Key Fragmentations: The structure is expected to fragment via pathways common to substituted cyclohexanes and aromatic compounds.

    • Loss of HCN (m/z 194): A common fragmentation for nitriles.

    • Cleavage of the Cyclohexane Ring: Fragmentation of the six-membered ring can lead to a series of aliphatic fragments. The most significant fragmentation of the parent cyclohexanecarbonitrile is the loss of an ethyl group, followed by loss of HCN.[8]

    • Difluorophenyl Cation (m/z 113): Cleavage of the C-C bond between the two rings would yield a [C₆H₃F₂]⁺ fragment.

    • Tropylium-like ions: Rearrangement and fragmentation could also produce other characteristic aromatic ions.

Table 4: Predicted Key Ions in the EI Mass Spectrum

Predicted m/zIon Structure/Fragment LostSignificance
221[C₁₃H₁₃F₂N]⁺•Molecular Ion (M⁺•)
194[M - HCN]⁺•Loss of hydrogen cyanide
113[C₆H₃F₂]⁺Difluorophenyl cation
Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Ionization Method: Utilize Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns that are comparable to library spectra.

  • Sample Introduction: Introduce the sample via a direct insertion probe or, for purer samples, through a Gas Chromatography (GC-MS) interface. GC-MS is the preferred method as it ensures the analyzed compound is pure.

  • Mass Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

  • Data Analysis: Identify the molecular ion peak. Propose structures for the most abundant fragment ions to corroborate the proposed molecular structure.

Predicted Fragmentation Pathway

MS_Fragmentation M Molecular Ion (M⁺•) m/z 221 F1 [M - HCN]⁺• m/z 194 M->F1 - HCN F2 [C₆H₃F₂]⁺ m/z 113 M->F2 - C₆H₁₀N• F3 Ring Fragments M->F3 Ring Cleavage

Caption: A simplified predicted fragmentation pathway for the title compound.

Conclusion

While experimental data for this compound is not publicly available, a robust and detailed spectroscopic profile can be confidently predicted. This guide outlines the expected key features in ¹H NMR, ¹³C NMR, IR, and MS analyses, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures. The ¹³C NMR chemical shift of the nitrile carbon is highlighted as a particularly powerful diagnostic tool for conformational analysis. The provided protocols represent standard, validated methods for acquiring high-quality data. For any researcher or organization working with this molecule, the predictive framework and methodologies detailed herein provide a solid foundation for its unambiguous identification, characterization, and quality control in a drug discovery and development pipeline.

References

  • Huayuan World. This compound. Huayuan World Chemical. Available at: [Link]

  • Fleming, F. F., & Wei, G. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry, 74(9), 3551–3553. Available at: [Link]

  • NIST. Cyclohexanecarbonitrile. NIST Chemistry WebBook. Available at: [Link]

  • Doc Brown. Infrared spectrum of cyclohexane. Doc Brown's Chemistry. Available at: [Link]

  • University of Puget Sound. ¹³C NMR Spectroscopy. Available at: [Link]

  • Oregon State University. ¹³C NMR Chemical Shift. Available at: [Link]

Sources

Physical and chemical properties of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Authored by: A Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. It delves into the core physical and chemical properties of this compound, a compound of significant interest due to its unique structural and electronic characteristics. The narrative is structured to provide not just data, but also a deeper understanding of the causality behind its behavior and applications, grounded in established scientific principles.

Introduction and Strategic Relevance

This compound is a fluorinated cyclohexane derivative that has garnered attention in modern chemistry. Its structure is a compelling amalgamation of three key components: a rigid cyclohexane backbone, a polar nitrile functional group, and an electron-withdrawing 3,4-difluorophenyl substituent. This combination bestows upon the molecule a unique set of steric and electronic properties.

The strategic incorporation of fluorine atoms in pharmaceutical candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity. The difluorophenyl moiety in this compound serves this purpose, potentially improving its ability to penetrate biological membranes.[1] The rigid cyclohexane scaffold provides a defined three-dimensional orientation for the substituents, which is crucial for precise interactions with biological targets like enzymes or receptors.[1] Furthermore, the nitrile group can act as a hydrogen bond acceptor or be chemically transformed into other critical functional groups, such as primary amines or carboxylic acids, making it a versatile synthetic intermediate.[1][2]

This guide will systematically explore the compound's properties, from its fundamental identifiers to its reactivity and analytical characterization, providing a solid foundation for its application in research and development.

Molecular Structure and Identification

A clear understanding of a molecule's identity is the bedrock of any scientific investigation. This section provides the fundamental identifiers for this compound.

IdentifierValueSource
IUPAC Name 1-(3,4-difluorophenyl)cyclohexane-1-carbonitrile[3]
CAS Number 944352-59-4[1]
Molecular Formula C₁₃H₁₃F₂NCalculated
Molecular Weight 221.25 g/mol Calculated
Canonical SMILES C1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)F

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols, including formulation and delivery. While specific experimental data for this exact compound is sparse, properties can be reliably predicted and inferred from closely related analogs.

PropertyValue / DescriptionNotes
Physical State SolidBased on analogs like 1,1′-Azobis(cyclohexanecarbonitrile).[4]
Appearance White to off-white crystalline powderTypical appearance for similar organic compounds.
Melting Point ~114 - 118 °CThis is the range for 1,1′-Azobis(cyclohexanecarbonitrile) and serves as an estimate.[4]
Boiling Point ~309 °C (Predicted)Based on the predicted value for the closely related 1-(3,4-Difluorophenyl)cyclopentanecarbonitrile.[5]
Solubility Insoluble in water; Soluble in organic solvents like DMSO, methanol, and dichloromethane.The hydrophobic cyclohexane and difluorophenyl groups dominate, leading to poor aqueous solubility.
Density ~1.19 g/cm³ (Predicted)Based on the predicted value for the cyclopentane analog.[5]

Chemical Reactivity and Stability

The chemical behavior of this compound is primarily governed by the reactivity of the nitrile group and the electronic influence of the difluorophenyl ring.

Chemical Stability: The compound is chemically stable under standard ambient conditions (room temperature) and in the absence of strong oxidizing or reducing agents.[4]

Reactivity of the Nitrile Group: The cyano group is a versatile functional handle for synthetic transformations.

  • Reduction: The nitrile can be readily reduced to a primary amine (1-(3,4-difluorophenyl)cyclohexyl)methanamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is fundamental for introducing a basic nitrogen center, often a key pharmacophore.[1]

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (1-(3,4-difluorophenyl)cyclohexanecarboxylic acid). This provides a route to amides, esters, and other carboxylic acid derivatives.[2]

  • Oxidation: While the nitrile itself is relatively resistant to oxidation, the cyclohexane ring can be oxidized under harsh conditions using agents like potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.[1]

Influence of the Difluorophenyl Ring: The two fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the aromatic ring. They deactivate the ring towards electrophilic substitution but may activate it for nucleophilic aromatic substitution under specific conditions. This electronic effect also enhances the molecule's lipophilicity, a key parameter in drug design.[1]

Proposed Synthetic Workflow

The synthesis of this compound can be achieved through nucleophilic substitution. A plausible and efficient route starts from 3,4-difluorophenylacetonitrile and 1,5-dibromopentane. This approach is adapted from established methods for similar structures.[6]

Reaction Scheme: (3,4-Difluorophenyl)acetonitrile + 1,5-Dibromopentane ---(Base, Solvent)--> this compound

Step-by-Step Protocol:
  • Reaction Setup: To a solution of 3,4-difluorophenylacetonitrile in a suitable aprotic polar solvent, such as dimethyl sulfoxide (DMSO), in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a strong base.

  • Deprotonation: Cool the solution to 0-5 °C using an ice bath. Slowly add a strong base, such as potassium tert-butoxide (t-BuOK), to deprotonate the benzylic carbon, forming a carbanion. The choice of a strong, non-nucleophilic base is critical to prevent side reactions.

  • Cyclization: While maintaining the low temperature, add 1,5-dibromopentane dropwise to the reaction mixture. The carbanion will first displace one bromide, and the resulting intermediate will then undergo an intramolecular cyclization to form the cyclohexane ring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (e.g., 16-24 hours). The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Quench the reaction by adding ice-water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final product.

Synthesis Workflow Diagram:

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Purification A 3,4-Difluorophenylacetonitrile E Deprotonation at 0-5°C (Carbanion Formation) A->E B 1,5-Dibromopentane F Nucleophilic Attack & Intramolecular Cyclization B->F C Potassium tert-butoxide (Base) C->E D DMSO (Solvent) D->E E->F G Reaction Quench (Ice-Water) F->G H Liquid-Liquid Extraction (Ethyl Acetate) G->H I Drying & Concentration H->I J Column Chromatography I->J K Final Product: This compound J->K

Caption: Proposed synthesis workflow for this compound.

Analytical Characterization (Spectral Data)

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Below are the expected spectral characteristics.

TechniqueExpected Features
¹H NMR - Aromatic Protons (Ar-H): Multiplets in the range of δ 7.0-7.5 ppm. The specific coupling patterns will be complex due to fluorine-hydrogen coupling. - Cyclohexane Protons (-CH₂-): A series of broad multiplets in the range of δ 1.5-2.5 ppm.
¹³C NMR - Nitrile Carbon (-C≡N): A signal around δ 120-125 ppm. - Aromatic Carbons (Ar-C): Signals in the range of δ 115-155 ppm. Carbons bonded to fluorine will show large coupling constants (¹JC-F). - Quaternary Carbon (Ar-C-CN): A signal around δ 40-50 ppm. - Cyclohexane Carbons (-CH₂-): Signals in the aliphatic region of δ 20-40 ppm.
IR Spectroscopy - Nitrile Stretch (C≡N): A sharp, medium-intensity peak around 2230-2250 cm⁻¹. - C-F Stretch: Strong absorptions in the range of 1100-1300 cm⁻¹. - Aromatic C=C Stretch: Peaks around 1500-1600 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
Mass Spectrometry (EI-MS) - Molecular Ion (M⁺): A peak at m/z = 221. - Fragmentation: Loss of the nitrile group (-26) or fragmentation of the cyclohexane ring.

Applications in Medicinal Chemistry and Drug Development

The structural motifs within this compound make it a valuable building block in drug discovery.

  • Scaffold for Novel Therapeutics: The rigid cyclohexane core serves as a non-planar scaffold to orient pharmacophoric groups in a defined 3D space, which can lead to higher binding affinity and selectivity for protein targets.

  • Bioisosteric Replacement: The difluorophenyl group is often used as a bioisostere for other aromatic systems to block metabolic oxidation at specific sites, thereby improving the pharmacokinetic profile of a drug candidate.[7]

  • Intermediate for Complex Molecules: As a versatile building block, it is used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1] The nitrile can be converted to an amine, which is a common functional group in active pharmaceutical ingredients.

  • Pharmacophore in Drug Design: The compound itself is investigated for its potential as a pharmacophore, particularly for targeting specific enzymes or receptors where the combination of lipophilicity, rigidity, and hydrogen bonding potential is advantageous.[1]

Logical Relationship Diagram for Applications:

G cluster_properties Core Molecular Properties cluster_applications Drug Development Applications A 1-(3,4-Difluorophenyl) cyclohexanecarbonitrile B Rigid Cyclohexane Scaffold A->B possesses C Difluorophenyl Group (Lipophilicity, Stability) A->C possesses D Versatile Nitrile Group (H-Bonding, Reactivity) A->D possesses F Enhanced Target Binding & Selectivity B->F enables G Scaffold for Combinatorial Libraries B->G provides E Improved Pharmacokinetics (Metabolic Stability) C->E contributes to H Synthesis of Novel APIs D->H serves as precursor for

Sources

An In-Depth Technical Guide to the Proposed Mechanism of Action of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the proposed mechanism of action for the novel compound 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally analogous compounds, primarily of the phenylcyclohexane class, to formulate a scientifically grounded hypothesis. We propose that this compound acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This guide further outlines a comprehensive, multi-tiered experimental workflow designed to rigorously test this hypothesis, encompassing computational modeling, in vitro assays, and in vivo studies. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and central nervous system (CNS) therapeutics.

Introduction and Structural Rationale

This compound is a synthetic molecule characterized by a central cyclohexane ring, a difluorophenyl group, and a nitrile moiety. Its core structure is reminiscent of the phenylcyclohexane class of psychoactive compounds, the most notable of which is phencyclidine (PCP).[1] The structural similarities suggest that this compound may share a pharmacological target with PCP and its analogues, which are well-documented as non-competitive antagonists of the NMDA receptor.[1][2][3]

The inclusion of specific functional groups is likely to modulate the compound's pharmacological profile:

  • Difluorophenyl Group: The substitution of a phenyl ring with a difluorophenyl group can be considered a bioisosteric replacement.[4][5][6][7][8] This modification can alter the molecule's lipophilicity, metabolic stability, and binding affinity to its target.[8] The electron-withdrawing nature of the fluorine atoms may influence the electronic distribution of the aromatic ring, potentially affecting cation-π or other non-covalent interactions within a receptor binding pocket.

  • Nitrile Group: The nitrile functional group is a versatile component in medicinal chemistry.[9][10][11][12] It can act as a hydrogen bond acceptor, participate in polar interactions, and is generally metabolically stable.[10][12] The presence of the nitrile group may enhance the binding affinity and selectivity of the compound for its target.[9][11]

Based on this structural analysis, we hypothesize that this compound functions as a dissociative anesthetic via antagonism of the NMDA receptor.

Proposed Mechanism of Action: NMDA Receptor Antagonism

The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its overactivation is implicated in various neurological disorders. We propose that this compound acts as a non-competitive antagonist, binding to a site within the ion channel pore of the NMDA receptor, likely the PCP binding site.[13] This binding event is thought to physically obstruct the flow of ions, primarily Ca2+, even when the receptor is activated by its endogenous agonists, glutamate and glycine.

The proposed signaling pathway is visualized below:

NMDA_Receptor_Antagonism Proposed Signaling Pathway of this compound cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate Release Ca_Channel Ion Channel NMDA_Receptor->Ca_Channel Activation Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream_Signaling Ca2+ Influx Neuronal_Response Neuronal Response (LTP, Excitotoxicity) Downstream_Signaling->Neuronal_Response Activation Compound 1-(3,4-Difluorophenyl) cyclohexanecarbonitrile Compound->Ca_Channel Blockade Experimental_Workflow Experimental Workflow for Characterizing this compound In_Silico Stage 1: In Silico & Chemical - Molecular Docking - Synthesis In_Vitro Stage 2: In Vitro - Radioligand Binding - Electrophysiology - Calcium Imaging In_Silico->In_Vitro Inform Assay Design In_Vivo Stage 3: In Vivo - Locomotor Activity - Prepulse Inhibition - Drug Discrimination In_Vitro->In_Vivo Confirm Target Engagement Data_Analysis Data Analysis & Hypothesis Refinement In_Vivo->Data_Analysis Assess Behavioral Effects

Figure 2: A multi-stage experimental workflow.

Anticipated Results and Interpretation

The following table summarizes the anticipated outcomes that would support the hypothesis of this compound as a non-competitive NMDA receptor antagonist.

Experiment Anticipated Outcome Interpretation
Molecular Docking High-affinity binding within the PCP site of the NMDA receptor ion channel.The compound has a plausible binding site consistent with known antagonists.
Radioligand Binding Competitive displacement of [3H]MK-801 with a low nanomolar Ki value.The compound binds with high affinity to the PCP site.
Electrophysiology Non-competitive inhibition of NMDA-induced currents with a potent IC50.The compound functionally blocks the NMDA receptor ion channel.
Calcium Imaging Dose-dependent reduction of NMDA-mediated calcium influx.The compound prevents the downstream signaling consequences of NMDA receptor activation.
Locomotor Activity Increased locomotor activity and stereotyped behaviors.The compound elicits behavioral effects consistent with NMDA receptor antagonists.
Prepulse Inhibition Disruption of prepulse inhibition of the startle reflex.The compound impairs sensorimotor gating, a characteristic of dissociative drugs.
Drug Discrimination Generalization to the discriminative stimulus effects of PCP.The compound produces subjective effects similar to known dissociative anesthetics.

Conclusion

While direct experimental data on this compound is currently unavailable, a strong hypothesis for its mechanism of action can be formulated based on its structural similarity to known phenylcyclohexane derivatives. The proposed mechanism of non-competitive NMDA receptor antagonism provides a solid foundation for future research. The comprehensive experimental workflow outlined in this guide offers a robust and self-validating approach to elucidate the pharmacological profile of this novel compound. The findings from these studies will be crucial in determining its potential as a research tool or a therapeutic agent for CNS disorders.

References

  • Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

  • Velázquez-Marrero, C., et al. (2021). Targeting CRHR1 Signaling in Experimental Infantile Epileptic Spasms Syndrome: Evidence for Route-Dependent Efficacy. International Journal of Molecular Sciences, 22(16), 8888.
  • Wood, M. W., et al. (2004). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 47(1), 15-26.
  • Vutskits, L., & Xie, Z. (2016). Using animal models to evaluate the functional consequences of anesthesia during early neurodevelopment. Anesthesia & Analgesia, 122(3), 723-736.
  • Li, W., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1530-1553.
  • Plouffe, B., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8412-8422.
  • Public Broadcasting Service. (n.d.). PCP and Ketamine - The Buyers - Pharmacology | Drug Wars | FRONTLINE. Retrieved from [Link]

  • Pintori, D., et al. (2024). Emerging Novel Psychoactive Substances (2020–2025)
  • Jami, S., et al. (2020). RNA Based Antagonist of NMDA Receptors. ACS Chemical Neuroscience, 11(15), 2321-2329.
  • Dugassa, J., & Fromsa, A. (2018). Review on Dissociative Anaesthetics and Compatible Drug Combinations in Veterinary Clinical Practice. Veterinary Medicine Open Journal, 3(1), 21-30.
  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses.
  • Negrei, C., et al. (2017). Worldwide legislative challenges related to psychoactive drugs. DARU Journal of Pharmaceutical Sciences, 25(1), 1.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Mammadova, I. M. (2021). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining, 22(2), 246-260.
  • Medical News Today. (2024, October 1). How do PCP and ketamine work and how do they affect the body? Retrieved from [Link]

  • Stepan, A. F., et al. (2012). An “Ideal” Bioisoster of the para-substituted Phenyl Ring.
  • Application of Nitrile in Drug Design. (2021). Chinese Journal of Organic Chemistry, 41(1), 1-13.
  • Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

  • Halberstadt, A. L., et al. (2013). The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents. Psychopharmacology, 229(3), 543-553.
  • Emedicine. (2024, January 30). PCP and Ketamine Toxicity: Practice Essentials, Pathophysiology, Epidemiology. Retrieved from [Link]

  • Organic Syntheses. (n.d.). AZO-bis-1-CYCLOHEXANENITRILE. Retrieved from [Link]

  • Google Patents. (n.d.). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.
  • Traynelis, S. F., et al. (2006). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics, 318(1), 220-230.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • PRISM BioLab. (2023, April 12). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. Retrieved from [Link]

  • Khan, M. A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(12), 10245-10258.
  • Uprety, R., et al. (2024). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. International Journal of Molecular Sciences, 25(1), 1.
  • Hita, M., et al. (2001). Differential effects of phencyclidine (PCP) and ketamine on mesocortical and mesostriatal dopamine release in vivo. Neuropsychopharmacology, 25(2), 216-226.
  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar.
  • Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Fogarty, M. F., et al. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology, bkae098.
  • Taraschenko, O., et al. (2021). Monoclonal Antibodies From Anti-NMDA Receptor Encephalitis Patient as a Tool to Study Autoimmune Seizures. Frontiers in Neurology, 12, 706950.
  • Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(18), 13175-13249.
  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Retrieved from [Link]

Sources

Methodological & Application

Protocol and Application Notes for the Synthesis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(3,4-difluorophenyl)cyclohexanecarbonitrile, a valuable intermediate in medicinal chemistry and drug development. The protocol details a robust method involving the alkylation and subsequent cyclization of 3,4-difluorophenylacetonitrile with 1,5-dibromopentane. This application note is designed for chemical researchers and drug development professionals, offering a step-by-step experimental procedure, mechanistic insights, safety protocols, and data presentation. The inclusion of the 3,4-difluorophenyl moiety is a strategic choice, as this group is a common pharmacophore in many bioactive compounds, potentially enhancing therapeutic efficacy.[1]

Introduction and Synthetic Rationale

This compound is a key building block for the synthesis of more complex molecular architectures. Its derivatives are being investigated for a range of therapeutic applications, including potential antitumor and anti-inflammatory properties.[2] The synthesis strategy presented here is based on the nucleophilic properties of the carbanion generated from 3,4-difluorophenylacetonitrile.

The core of this synthesis is a tandem alkylation-cyclization reaction. A strong base is used to deprotonate the acidic α-carbon of 3,4-difluorophenylacetonitrile, creating a potent nucleophile. This nucleophile then reacts with 1,5-dibromopentane in a two-step sequence within a single pot. The first reaction is an intermolecular nucleophilic substitution, followed by a second, intramolecular substitution that forms the stable cyclohexyl ring. This method is efficient and provides good yields for structurally similar compounds.[3]

Reaction Mechanism

The reaction proceeds via the following mechanistic steps, which are initiated by the deprotonation of the starting material.

Reaction_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Tandem Alkylation & Cyclization Start 3,4-Difluorophenylacetonitrile Carbanion Reactive Carbanion Intermediate Start->Carbanion Deprotonation Base Potassium tert-butoxide (t-BuOK) Base->Start Intermediate Mono-alkylated Intermediate Carbanion->Intermediate Intermolecular SN2 AlkylatingAgent 1,5-Dibromopentane AlkylatingAgent->Intermediate Product 1-(3,4-Difluorophenyl) cyclohexanecarbonitrile Intermediate->Product Intramolecular SN2 (Cyclization)

Caption: Reaction mechanism for the synthesis.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Purity
3,4-DifluorophenylacetonitrileC₈H₅F₂N153.1360704-60-1≥98%
Potassium tert-butoxideC₄H₉KO112.21865-47-4≥98%
1,5-DibromopentaneC₅H₁₀Br₂229.94111-24-0≥97%
Dimethyl sulfoxide (DMSO)C₂H₆OS78.1367-68-5Anhydrous
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS Grade
Saturated NaCl solution (Brine)NaCl58.447647-14-5N/A
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6N/A
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Nitrogen gas inlet and bubbler

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders)

Safety Precautions
  • General: This procedure should be performed in a well-ventilated chemical fume hood.[4][5]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.

  • Reagent Handling:

    • Potassium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes. It is also moisture-sensitive.

    • 1,5-Dibromopentane is an irritant. Avoid inhalation and skin contact.

    • DMSO can enhance the absorption of other chemicals through the skin. Handle with care.

    • 3,4-Difluorophenylacetonitrile may cause skin, eye, and respiratory irritation.[6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[4][5]

Synthetic Procedure
StepActionRationale
1 Equip a 500 mL three-necked flask with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Place the flask under a nitrogen atmosphere.A dry, inert atmosphere prevents the strong base from reacting with atmospheric moisture and CO₂.
2 To the flask, add 3,4-difluorophenylacetonitrile (10.0 g, 65.3 mmol) and anhydrous DMSO (200 mL). Stir until fully dissolved.DMSO is a polar aprotic solvent that effectively dissolves the reactants and stabilizes the carbanion intermediate.
3 Cool the solution to 0-5 °C using an ice-water bath.The subsequent deprotonation is exothermic. Cooling the reaction mixture controls the reaction rate and prevents side reactions.
4 While maintaining the temperature below 10 °C, add potassium tert-butoxide (15.3 g, 136.3 mmol, 2.1 eq) portion-wise over 20 minutes.Adding the base slowly in portions prevents a rapid temperature increase. Two equivalents are needed for the tandem reaction.
5 Stir the resulting dark solution at 0-5 °C for 30 minutes to ensure complete carbanion formation.This allows for the complete deprotonation of the starting material before adding the alkylating agent.
6 Add 1,5-dibromopentane (15.0 g, 65.3 mmol, 1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, keeping the internal temperature below 10 °C.Dropwise addition is crucial to control the exothermicity of the alkylation and to favor the desired intramolecular cyclization over polymerization.
7 After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-20 hours.The reaction is allowed to proceed to completion at ambient temperature. Progress can be monitored by Thin Layer Chromatography (TLC).
8 Work-up: Carefully pour the reaction mixture into 500 mL of ice water to quench the reaction.Quenching with water neutralizes any remaining base and precipitates the organic product.
9 Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).Ethyl acetate is an effective solvent for extracting the desired product from the aqueous phase.
10 Combine the organic layers and wash with brine (2 x 100 mL).Washing with brine helps to remove residual water and inorganic salts from the organic phase.
11 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.This removes all traces of water before the final purification step.
12 Purification: Purify the resulting crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.Column chromatography separates the desired product from unreacted starting materials and by-products.
Experimental Workflow Diagram

Experimental_Workflow A Setup: 3-Neck Flask under N₂ Atmosphere B Add 3,4-Difluorophenylacetonitrile and Anhydrous DMSO A->B C Cool to 0-5 °C (Ice Bath) B->C D Portion-wise Addition of Potassium tert-butoxide C->D E Dropwise Addition of 1,5-Dibromopentane D->E F Warm to RT & Stir for 16-20 hours E->F G Quench with Ice Water F->G H Extract with Ethyl Acetate (3x) G->H I Wash with Brine, Dry over Na₂SO₄ H->I J Concentrate via Rotary Evaporation I->J K Purify by Column Chromatography J->K

Caption: Step-by-step experimental workflow.

Expected Results and Characterization

Based on similar reported syntheses, this protocol is expected to provide the target compound, this compound, in good yield (approximately 80-90% after purification).[3] The final product should be a pale yellow oil or a low-melting solid.

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify key functional groups, particularly the nitrile (C≡N) stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

References

  • Fluorochem Ltd. (2024). Safety Data Sheet: 1-(3,4-Difluorophenyl)cyclopropane-1-carbonitrile. Retrieved from a verified chemical supplier safety document.
  • Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from a verified chemical supplier safety document.
  • Fisher Scientific. (2012). Safety Data Sheet: Adiponitrile. Retrieved from a verified chemical supplier safety document.
  • Unknown Source. (2020). Safety Data Sheet. Retrieved from a verified chemical supplier safety document.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: (2,5-Difluorophenyl)acetonitrile. Retrieved from a verified chemical supplier safety document.
  • Google Patents. (n.d.). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.
  • ResearchGate. (n.d.). Reaction mechanism for the synthesis of compounds (1–3). Retrieved from [Link]

  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scirp.org. Retrieved from [Link]

  • Pazdera, P., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. SciRP.org. Retrieved from [Link]

  • Organic Syntheses. (n.d.). AZO-bis-1-CYCLOHEXANENITRILE. Retrieved from [Link]

  • PubMed Central. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis and Characterization of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the laboratory-scale synthesis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile, a compound of significant interest in medicinal chemistry and drug discovery. The difluorophenyl moiety is a key pharmacophore known to enhance metabolic stability and binding affinity, while the nitrile group serves as a versatile synthetic handle for further molecular elaboration.[1][2] This guide details a robust experimental protocol, the underlying chemical principles, methods for purification and characterization, and critical safety considerations. It is intended for researchers and professionals in organic synthesis and pharmaceutical development.

Introduction and Significance

This compound is a substituted cyclohexanecarbonitrile derivative. Such structures are valuable intermediates in the synthesis of pharmacologically active compounds.[3][4] The incorporation of a difluorinated phenyl ring is a widely used strategy in modern drug design to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The nitrile functional group is not only a common feature in numerous approved drugs but also a versatile precursor that can be transformed into amines, carboxylic acids, amides, and ketones, making it a cornerstone for building molecular diversity.[1][5]

The synthesis protocol outlined herein employs a phase-transfer catalyzed alkylation, a powerful and efficient method for C-C bond formation between a nucleophilic nitrile and an electrophilic alkylating agent. This approach is often favored for its operational simplicity, milder reaction conditions, and reduced generation of hazardous waste compared to methods requiring stoichiometric amounts of strong, anhydrous bases.[6][7]

Synthetic Strategy and Rationale

The chosen synthetic route involves the α-alkylation of (3,4-Difluorophenyl)acetonitrile using 1,5-dibromopentane. This reaction proceeds via the deprotonation of the α-carbon of the nitrile, which is rendered acidic by the electron-withdrawing effect of the cyano group. The resulting carbanion acts as a nucleophile, displacing the bromide leaving groups on 1,5-dibromopentane in a sequential, intramolecular cyclization to form the cyclohexyl ring.

Causality of Experimental Choices:

  • Phase-Transfer Catalysis (PTC): This method is selected to facilitate the reaction between the aqueous sodium hydroxide base and the organic-soluble reactants.[7] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide anion into the organic phase to deprotonate the nitrile. This avoids the need for hazardous and moisture-sensitive reagents like sodium hydride or sodium amide.

  • Reactant Selection: (3,4-Difluorophenyl)acetonitrile serves as the foundational block, providing the key aromatic and nitrile moieties. 1,5-dibromopentane is the chosen electrophile that, upon double alkylation, forms the desired six-membered carbocyclic ring.

  • Solvent System: A biphasic system (toluene and water) is ideal for phase-transfer catalysis, allowing the base to remain in the aqueous phase while the reaction occurs in the organic phase.

Reaction Workflow Diagram

G Reactants Starting Materials: (3,4-Difluorophenyl)acetonitrile + 1,5-Dibromopentane ReactionVessel Reaction Setup: Toluene, 50% NaOH (aq) Tetrabutylammonium Bromide (PTC) Heat (e.g., 70-80°C) Reactants->ReactionVessel Charge Reactor Workup Aqueous Workup: 1. Quench with Water 2. Separate Layers 3. Wash Organic Layer 4. Dry (e.g., Na2SO4) ReactionVessel->Workup Reaction Completion Purification Purification: 1. Evaporate Solvent 2. Column Chromatography Workup->Purification Crude Product Isolation Product Final Product: This compound Purification->Product Purity >95%

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials and Reagents
ReagentM.W. ( g/mol )Molar Eq.Amount UsedSource
(3,4-Difluorophenyl)acetonitrile153.131.05.00 g (32.6 mmol)Commercial
1,5-Dibromopentane229.941.18.25 g (35.9 mmol)Commercial
Tetrabutylammonium Bromide (TBAB)322.370.050.53 g (1.63 mmol)Commercial
Sodium Hydroxide (50% w/w aq. soln)40.00Excess20 mLCommercial
Toluene92.14-50 mLAnhydrous Grade
Deionized Water18.02-As neededLaboratory
Saturated Brine Solution--As neededLaboratory
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededLaboratory
Silica Gel (230-400 mesh)--As neededLaboratory
Hexanes/Ethyl Acetate--As neededHPLC Grade
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer or magnetic stirrer with stir bar

  • Thermometer or thermocouple

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a thermometer. Ensure the setup is in a well-ventilated fume hood.

  • Charging Reagents: To the flask, add (3,4-Difluorophenyl)acetonitrile (5.00 g, 32.6 mmol), 1,5-dibromopentane (8.25 g, 35.9 mmol), tetrabutylammonium bromide (0.53 g, 1.63 mmol), and toluene (50 mL).

  • Initiating the Reaction: Begin stirring the mixture to ensure homogeneity. Slowly add the 50% aqueous sodium hydroxide solution (20 mL) to the flask.

  • Reaction Conditions: Heat the biphasic mixture to 75°C with vigorous stirring. The high stir rate is crucial to maximize the interfacial area between the aqueous and organic phases, which is essential for the phase-transfer catalyst to function effectively.

  • Monitoring Progress: Maintain the reaction at 75°C for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the organic layer. Look for the disappearance of the (3,4-Difluorophenyl)acetonitrile starting material.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully add 100 mL of deionized water to the flask to dissolve the sodium hydroxide and salts.

    • Transfer the entire mixture to a 250 mL separatory funnel.

    • Separate the layers and collect the upper organic (toluene) layer.

    • Extract the aqueous layer with toluene (2 x 30 mL) to recover any residual product.

    • Combine all organic layers and wash them sequentially with deionized water (2 x 50 mL) and then with saturated brine solution (1 x 50 mL) to remove water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

  • Column Packing: Prepare a silica gel column using a slurry of silica in a low-polarity solvent system (e.g., 98:2 Hexanes:Ethyl Acetate).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10% ethyl acetate). Collect fractions and monitor them by TLC.

  • Product Collection: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield this compound as a purified solid or oil.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of aromatic and aliphatic protons and their respective integrations and splitting patterns.

    • ¹³C NMR: To verify the number of unique carbon atoms in the molecule, including the quaternary carbon of the nitrile group.

    • ¹⁹F NMR: To confirm the presence and chemical environment of the two fluorine atoms on the phenyl ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups. Expect a characteristic sharp peak for the nitrile (C≡N) stretch around 2230-2250 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

  • Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography can be used to determine the purity of the final product, which should ideally be >95%.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[9]

  • Reagent Hazards:

    • (3,4-Difluorophenyl)acetonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10]

    • 1,5-Dibromopentane: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

    • Sodium Hydroxide (50%): Highly corrosive. Causes severe skin burns and eye damage. The reaction with water is highly exothermic.

    • Toluene: Flammable liquid and vapor. Harmful if inhaled. Can cause skin irritation.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

References

  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Scientific Research Publishing. Available at: [Link][3][13][14]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Available at: [15]

  • Lancashire, R. J. (2024). 2.10: The preparation of Cyclohexanone 2,4-Dinitrophenylhydrazine. Chemistry LibreTexts. Available at: [Link].[16][17][18]

  • Google Patents. (n.d.). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative. Available at: [19]

  • Overberger, C. G., et al. (n.d.). AZO-bis-1-CYCLOHEXANENITRILE. Organic Syntheses. Available at: [Link][20]

  • Corey, E. J., & Hertler, W. R. (n.d.). cyclohexylidenecyclohexane. Organic Syntheses. Available at: [Link][21]

  • Plevova, K., et al. (2024). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. Green Chemistry. Available at: [Link][6]

  • Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone. Available at: [22]

  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link][1]

  • PubChem. (n.d.). (3,4-Difluorophenyl)acetonitrile. National Center for Biotechnology Information. Available at: [Link][10]

  • ResearchGate. (n.d.). A new synthesis of difluoromethanesulfonamides - A novel pharmacophore for carbonic anhydrase inhibition. Available at: [Link][23]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. National Center for Biotechnology Information. Available at: [Link][24]

  • ResearchGate. (n.d.). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Available at: [Link][7]

  • Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Molecules. Available at: [Link][4]

  • The University of Liverpool Repository. (n.d.). Iron-catalyzed alkylation of nitriles with alcohols. Available at: [Link][5]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexanecarbonitrile. Available at: [Link][11]

  • Gándara, L., et al. (2021). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. Molecules. Available at: [Link][8]

  • ACS Publications. (n.d.). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Available at: [Link][25]

  • National Center for Biotechnology Information. (n.d.). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Available at: [Link][2]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Available at: [Link][26]

Sources

Applications of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile in Medicinal Chemistry: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 3,4-difluorophenyl moiety, in particular, is a recurring motif in a number of approved drugs and clinical candidates, valued for its ability to modulate electronic properties and improve pharmacokinetic profiles.

This document provides a detailed guide to the potential applications of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile, a compound that marries the benefits of the difluorophenyl group with the rigid cyclohexanecarbonitrile scaffold. The cyclohexanecarbonitrile framework is a key intermediate in the synthesis of various pharmaceuticals. The nitrile group itself is a versatile functional group in drug design, capable of participating in hydrogen bonding and acting as a bioisostere for other functional groups.

These application notes and protocols are designed for researchers, scientists, and drug development professionals. They offer a comprehensive resource for the synthesis, in vitro evaluation, and exploration of the potential therapeutic applications of this compound, with a focus on its prospective antitumor and anti-inflammatory activities.

Part 1: Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A one-pot synthesis approach, adapted from procedures for similar cyclohexanecarbonitrile derivatives, offers an efficient and streamlined method. This protocol is based on the reaction of 3,4-difluorophenylacetonitrile with a suitable alkylating agent in the presence of a strong base.

Protocol 1: One-Pot Synthesis

This protocol describes a one-pot method for the synthesis of this compound from 3,4-difluorophenylacetonitrile and 1,5-dibromopentane.

Materials:

  • 3,4-Difluorophenylacetonitrile

  • 1,5-Dibromopentane

  • Potassium tert-butoxide

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer with heating and cooling capabilities

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3,4-difluorophenylacetonitrile (1.0 equivalent) in anhydrous DMSO.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: While maintaining the temperature at 0°C, slowly add potassium tert-butoxide (2.2 equivalents) portion-wise to the stirred solution.

  • Alkylation: Add 1,5-dibromopentane (1.1 equivalents) dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the aqueous phase).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification 3,4-Difluorophenylacetonitrile 3,4-Difluorophenylacetonitrile 1,5-Dibromopentane 1,5-Dibromopentane Potassium tert-butoxide Potassium tert-butoxide DMSO DMSO Reaction_Setup Dissolve 3,4-Difluorophenylacetonitrile in DMSO and cool to 0°C Base_Addition Add Potassium tert-butoxide Reaction_Setup->Base_Addition Alkylation Add 1,5-Dibromopentane Base_Addition->Alkylation Stirring Stir at room temperature Alkylation->Stirring Quenching Quench with ice-water Stirring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product Yields pure product

Caption: One-pot synthesis workflow for this compound.

Part 2: Potential Antitumor Applications

The presence of the nitrile group and the difluorophenyl moiety suggests that this compound could be a scaffold for the development of novel anticancer agents. The following protocols are designed to evaluate its in vitro antitumor activity.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation:

Cell LineCompoundIC50 (µM) [Example Data]
MCF-7This compound15.2
A549This compound22.5
HCT116This compound18.9
MCF-7Doxorubicin (Positive Control)0.8
A549Doxorubicin (Positive Control)1.2
HCT116Doxorubicin (Positive Control)1.0
Protocol 3: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is used to determine if the compound induces apoptosis (programmed cell death) in cancer cells.

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cells according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data will allow for the differentiation between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Diagram of Apoptosis Detection Workflow:

G Start Seed and Treat Cells with Compound Harvest Harvest Cells (Adherent and Floating) Start->Harvest Wash Wash with cold PBS Harvest->Wash Stain Stain with Annexin V-FITC and Propidium Iodide Wash->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Apoptotic Cells Analyze->End

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Part 3: Potential Anti-inflammatory Applications

Difluorophenyl-containing compounds are known to possess anti-inflammatory properties. For instance, Diflunisal, a 5-(2',4'-difluorophenyl)salicylic acid derivative, is a potent anti-inflammatory and analgesic agent that acts as a reversible cyclooxygenase (COX) inhibitor.[1] The following protocols are designed to investigate the anti-inflammatory potential of this compound.

Protocol 4: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of the compound on the COX-2 enzyme, a key mediator of inflammation.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (fluorometric or colorimetric)

  • This compound

  • Celecoxib (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the instructions of the COX-2 inhibitor screening assay kit.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (Celecoxib) in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or control.

  • Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Measurement: Immediately measure the fluorescence or absorbance at the appropriate wavelength in a kinetic mode for a specified period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the enzyme control (no inhibitor). Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Data Presentation:

CompoundCOX-2 IC50 (µM) [Example Data]
This compound8.5
Celecoxib (Positive Control)0.04
Protocol 5: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated Macrophages

This protocol evaluates the ability of the compound to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (positive control)

  • Human TNF-α and IL-6 ELISA kits

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.

  • ELISA Assay: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[2][3][4][5][6]

  • Data Analysis: Quantify the cytokine concentrations based on the standard curves generated from the ELISA. Compare the cytokine levels in the compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect.

Diagram of Pro-inflammatory Cytokine Inhibition Pathway:

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling_Cascade Intracellular Signaling (e.g., NF-κB pathway) TLR4->Signaling_Cascade Gene_Transcription Transcription of Pro-inflammatory Genes Signaling_Cascade->Gene_Transcription Cytokine_Production Production and Secretion of TNF-α and IL-6 Gene_Transcription->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation Compound 1-(3,4-Difluorophenyl) cyclohexanecarbonitrile Compound->Signaling_Cascade Inhibits

Caption: Potential inhibitory mechanism on pro-inflammatory cytokine production.

Conclusion and Future Directions

The protocols and application notes presented herein provide a robust framework for the initial exploration of this compound as a potential lead compound in medicinal chemistry. The strategic combination of the difluorophenyl moiety and the cyclohexanecarbonitrile scaffold warrants investigation into its biological activities. The proposed in vitro assays for antitumor and anti-inflammatory properties will enable a comprehensive preliminary assessment of its therapeutic potential.

Further studies should focus on structure-activity relationship (SAR) analysis by synthesizing and evaluating analogs of the lead compound. Promising results from these in vitro studies would justify advancing the compound to in vivo models of cancer and inflammation to assess its efficacy, pharmacokinetics, and safety profile. The insights gained from these investigations will be crucial in determining the future trajectory of this compound in the drug discovery and development pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay.
  • Tempero, K. F., & Slater, E. E. (1983). Chemical and Pharmacological Properties of Diflunisal. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 3(2 Pt 2), 3S–8S.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Khan, M. S., et al. (2003). A Comparative Study of Anti-Inflammatory Activity of Diflunisal and its Copper Complex. International Journal of Agriculture and Biology, 5(1), 86-88.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. [Data table].
  • Nature Protocols. (2007). An ELISA method to measure inhibition of the COX enzymes.
  • Thermo Fisher Scientific. (n.d.). Performing a Quantitative ELISA Assay to Detect Human TNF-α.
  • ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. [Data table].
  • Organic Syntheses. (n.d.). AZO-bis-1-CYCLOHEXANENITRILE.
  • Journal of Analytical Science and Technology. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Analytical Science and Technology, 4(1), 1-6.
  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Data table].
  • ResearchGate. (n.d.). IC50 values obtained for different synthesized compounds against MCF-7. [Data table].
  • ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. [Data table].
  • ELISA Genie. (2018, December 18). Human TNF alpha ELISA Kit (SKU: HUFI00262) [Video]. YouTube.
  • Simbera, J., Sevcik, R., & Pazdera, P. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Green and Sustainable Chemistry, 4(2), 70-79.
  • Simbera, J., Sevcik, R., & Pazdera, P. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Scientific Research Publishing.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). Cyclohexanecarbonitrile 0.98 Cyclohexanenitrile.
  • ResearchGate. (n.d.). TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples.... [Figure and caption].
  • Przeglad Menopauzalny. (2015). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. Przeglad Menopauzalny, 14(1), 1–5.
  • International Association for the Study of Pain (IASP). (2020, February 6). Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096).
  • ResearchGate. (n.d.). (PDF) New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses.
  • Bioorganic Chemistry. (2023). Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. Bioorganic Chemistry, 139, 106716.
  • International Journal of Molecular Sciences. (2022). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. International Journal of Molecular Sciences, 23(19), 11846.
  • Amanote Research. (n.d.). (PDF) One-Pot-Multicomponent Synthesis of.
  • The Journal of Organic Chemistry. (2014). One-pot Synthesis of 1,3,5-triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry, 79(15), 7012–7024.

Sources

Application Notes & Protocols: Leveraging 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile as a Strategic Research Tool in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile is a fluorinated cyclohexane derivative that serves as a highly valuable building block in modern organic synthesis and drug discovery. Its unique combination of a rigid, sp³-rich cyclohexyl core, a polar nitrile functional group, and an electronically distinct 3,4-difluorophenyl moiety provides a strategic advantage for medicinal chemists. The difluorophenyl group enhances lipophilicity, which can improve a molecule's ability to penetrate biological membranes, while the fluorine atoms can modulate metabolic stability and receptor binding affinity.[1] The nitrile group acts as a versatile chemical handle, capable of being transformed into other critical functional groups, such as primary amines, or participating in hydrogen bonding with biological targets.[1]

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, strategic value, and key experimental protocols. The content herein is designed for researchers, medicinal chemists, and drug development professionals, offering both the theoretical basis and practical steps for its effective use as a synthetic intermediate.

Physicochemical Characteristics and Safety

A thorough understanding of the compound's properties is foundational to its successful application and safe handling.

Physicochemical Data Summary

The key properties of this compound are summarized below. These values are critical for reaction planning, solvent selection, and analytical method development.

PropertyValueSource
IUPAC Name 1-(3,4-difluorophenyl)cyclohexane-1-carbonitrile[1][2]
CAS Number 944352-59-4[1]
Molecular Formula C₁₃H₁₃F₂N[1]
Molecular Weight 223.25 g/mol [1]
Melting Point 120–125 °C (estimated)[1]
Predicted logP 2.8[1]
Appearance White to off-white solid/powderN/A
Safety & Handling Protocol

This compound is classified as an irritant. Adherence to standard laboratory safety procedures is mandatory.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Step-by-Step Handling Protocol:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or fumes.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[2][4]

  • Dispensing: To avoid generating dust, carefully weigh and dispense the solid material. Do not handle with bare hands.

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material using an inert absorbent material and place it in a sealed container for disposal.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4][5]

Strategic Value in Medicinal Chemistry: A Comparative Analysis

The selection of a specific molecular scaffold is a critical decision in drug design. The this compound scaffold is often chosen over similar analogs for deliberate physicochemical and pharmacological reasons. The difluorophenyl group, in particular, enhances lipophilicity, facilitating penetration of biological membranes to engage with cellular targets.[1]

// Main compound main [label="this compound\n(Target Scaffold)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Analogs analog1 [label="1-(4-Fluorophenyl)cyclohexanecarbonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; analog2 [label="1-(3,5-Difluorophenyl)cyclopentanecarbonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; analog3 [label="4-Cyano-4-(4-fluorophenyl)cyclohexanone", fillcolor="#F1F3F4", fontcolor="#202124"]; analog4 [label="1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections and explanations main -> analog1 [label="Impact of Single vs. Dual Fluorination\n- Reduced electron-withdrawing effect\n- Altered dipole moment", color="#EA4335"]; main -> analog2 [label="Impact of Ring Size & Isomerism\n- Increased conformational flexibility (cyclopentane)\n- Distinct electronic profile (meta-difluoro)", color="#34A853"]; main -> analog3 [label="Impact of Functional Group Modification\n- Ketone adds H-bond capability\n- Increased polarity\n- Lacks nitrile reactivity", color="#FBBC05"]; main -> analog4 [label="Impact of Halogen Substitution (F vs. Cl)\n- Increased molecular weight & lipophilicity\n- Stronger electron-withdrawing effects", color="#5F6368"]; } } Caption: Structural and property relationships of the target scaffold.

The table below provides a quantitative comparison, highlighting the rationale for selecting the 3,4-difluoro analog in specific research contexts.

CompoundKey Structural DifferenceImpact on Physicochemical PropertiesRationale for Use
This compound Reference Compound Balanced lipophilicity (LogP ≈ 2.8), rigid core, H-bond acceptor.[1]General-purpose scaffold for improving metabolic stability and membrane permeability.
1-(4-Fluorophenyl)cyclohexanecarbonitrileSingle fluorine at para-positionReduced electron-withdrawing effects, slightly lower LogP (≈ 2.5).[1]Used when a less electronically perturbed phenyl ring is desired.
1-(3,5-Difluorophenyl)cyclopentanecarbonitrileMeta-difluoro substitution, smaller cyclopentane ringIncreased conformational flexibility, distinct electronic profile.[1]Explored when greater flexibility is needed to fit a specific binding pocket.
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrileChlorine atoms replace fluorineHigher molecular weight and lipophilicity (LogP ≈ 3.5), stronger electron-withdrawing effects.[1]Chosen for applications requiring increased lipophilicity and altered electronics.

Application Protocols: Core Synthetic Transformations

The primary utility of this compound is its role as a versatile intermediate. The nitrile group is the key site for chemical elaboration.

// Nodes start [label="1-(3,4-Difluorophenyl)\ncyclohexanecarbonitrile", fillcolor="#FBBC05"]; protocol [label="Protocol 4.1:\nNitrile Reduction", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="1-(3,4-Difluorophenyl)\ncyclohexylmethanamine\n(Primary Amine)", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"]; reaction1 [label="Amide Coupling\n(with R-COOH)"]; reaction2 [label="Reductive Amination\n(with Aldehyde/Ketone)"]; reaction3 [label="Sulfonamide Formation\n(with R-SO₂Cl)"]; product1 [label="Amide Derivatives", shape=box, style=rounded]; product2 [label="Secondary/Tertiary Amines", shape=box, style=rounded]; product3 [label="Sulfonamide Derivatives", shape=box, style=rounded];

// Edges start -> protocol; protocol -> intermediate; intermediate -> reaction1; intermediate -> reaction2; intermediate -> reaction3; reaction1 -> product1; reaction2 -> product2; reaction3 -> product3; } } Caption: Synthetic workflow for elaborating the target scaffold.

Protocol 4.1: Reduction of Nitrile to 1-(3,4-Difluorophenyl)cyclohexylmethanamine

This protocol details the conversion of the nitrile moiety to a primary amine, a cornerstone transformation that opens up myriad possibilities for subsequent coupling reactions. The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is common for this purpose.

Causality: LiAlH₄ is a potent source of hydride ions (H⁻), which are necessary for the complete reduction of the carbon-nitrogen triple bond of the nitrile to a primary amine without stopping at the intermediate imine stage. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • Reagent Preparation: Suspend LiAlH₄ (1.5-2.0 molar equivalents) in anhydrous THF in the reaction flask and cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 molar equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. Control the addition rate to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is critical for safely neutralizing excess LiAlH₄ and precipitating aluminum salts.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Extraction & Purification: Combine the organic filtrates, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine. The product can be further purified by column chromatography or distillation if necessary.

Analytical and Quality Control Protocols

Ensuring the purity and structural integrity of the starting material and subsequent products is paramount. Standard analytical techniques are employed for this purpose.[6]

Purity Assessment and Structural Confirmation

The following table outlines typical starting parameters for analytical method development.

TechniqueParameterTypical Conditions
HPLC ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water (with 0.1% Formic Acid or TFA)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
GC-MS ColumnCapillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Ionization ModeElectron Ionization (EI) at 70 eV
Analysis ModeFull scan to identify molecular ion (m/z = 223.1) and key fragments.
NMR ¹H & ¹⁹F NMRConfirmation of aromatic and aliphatic protons and fluorine signals.

Self-Validation: Each protocol includes inherent checks. For synthesis, TLC monitoring confirms reaction completion. For analysis, the use of reference standards and system suitability tests ensures the reliability and reproducibility of the data obtained.[7]

Conclusion

This compound is a potent and versatile research tool for synthetic and medicinal chemists. Its unique structural features provide a robust platform for creating novel chemical entities with desirable pharmacological properties. The protocols and comparative data provided in this guide offer a foundational framework for researchers to safely handle, strategically employ, and analytically validate this important chemical building block in their drug discovery and development endeavors.

References

  • 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | C13H12FNO | CID 91805. PubChem. [Link]

  • Cyclohexanecarbonitrile | C7H11N | CID 10329266. PubChem. [Link]

  • Chemical Properties of Cyclohexanecarbonitrile (CAS 766-05-2). Cheméo. [Link]

  • New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scirp.org. [Link]

Sources

Application Notes & Protocols: Investigating 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of rational drug design.[1][2] Fluorination can profoundly enhance a compound's metabolic stability, membrane permeability, and binding affinity to its biological target.[3][4] 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile is a synthetic compound that embodies this principle, merging two structurally significant motifs: a difluorinated phenyl ring and a cyclohexanecarbonitrile scaffold. The difluorophenyl group often improves lipophilicity and can be metabolically stable, while the cyclohexanecarbonitrile core provides a rigid, three-dimensional structure and a versatile nitrile group that can serve as a hydrogen bond acceptor or a synthetic handle for further chemical modification.[5][6]

This guide provides a comprehensive framework for the synthesis, characterization, and systematic biological evaluation of this compound. It is intended for researchers in drug discovery to unlock the potential of this scaffold, from initial hit identification to preliminary mechanism of action studies.

Section 1: Physicochemical Characterization

Understanding the fundamental properties of a compound is the first step in evaluating its drug-like potential. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of two fluorine atoms is expected to increase lipophilicity and may enhance metabolic stability by blocking potential sites of oxidation.[7][8]

Table 1: Properties of this compound

PropertyValueSource
CAS Number 944352-59-4[9]
Molecular Formula C₁₃H₁₃F₂N[9]
Molecular Weight 221.25 g/mol [9]
Appearance Solid (typical)
Storage Sealed in dry, room temperature[9]
SMILES N#CC1(CCCCC1)C2=CC(=C(C=C2)F)F[9]

Section 2: Synthesis and Characterization Protocol

A robust and reproducible synthesis is critical for obtaining high-purity material for biological testing. The following protocol is adapted from established methods for analogous 1-aryl-cyclohexanecarbonitriles.[10] The core of this synthesis is a nucleophilic substitution reaction where the carbanion of a phenylacetonitrile derivative attacks an alkylating agent to form the cyclohexane ring.

Protocol 2.1: Synthesis of this compound

  • Causality: This one-pot reaction utilizes a strong, non-nucleophilic base (potassium tert-butoxide) to deprotonate the benzylic carbon of 3,4-difluorophenylacetonitrile. The resulting carbanion acts as a nucleophile, reacting with 1,5-dibromopentane in a double alkylation to form the cyclohexane ring. Dimethyl sulfoxide (DMSO) is an ideal polar aprotic solvent that effectively solvates the potassium cation, enhancing the reactivity of the carbanion.

  • Materials:

    • 3,4-Difluorophenylacetonitrile

    • 1,5-Dibromopentane

    • Potassium tert-butoxide (t-BuOK)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware, magnetic stirrer, ice bath

  • Step-by-Step Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-difluorophenylacetonitrile (1.0 eq) in anhydrous DMSO in a three-necked flask.

    • Cool the solution to 0°C using an ice-water bath.

    • Slowly add potassium tert-butoxide (2.2 eq) portion-wise, ensuring the temperature remains below 10°C. Stir for 30 minutes at 0°C.

    • Add 1,5-dibromopentane (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

    • Monitor reaction completion using Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it into a beaker of ice water.

    • Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification and Characterization (Self-Validation):

    • Purification: Purify the crude residue using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure compound.

    • Identity & Purity: Confirm the structure and assess purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity for biological assays should be >95%, as determined by HPLC.

Section 3: Hypothetical Mechanism of Action

While the specific biological target of this compound is not established, its structural features are common in inhibitors of various enzyme classes, particularly protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[11] The compound's rigid scaffold can position the difluorophenyl group to interact with hydrophobic pockets in an enzyme's active site, while the nitrile could form key hydrogen bonds.

Below is a conceptual diagram illustrating how a small molecule inhibitor like this could function.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Kinase Active Kinase Domain Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream ATP ATP ATP->Kinase Inhibitor 1-(3,4-Difluorophenyl) cyclohexanecarbonitrile Inhibitor->Kinase Blocks ATP Binding Site

Caption: Hypothetical kinase inhibition by this compound.

Section 4: Protocols for Biological Evaluation

A systematic approach to biological evaluation is essential. The workflow begins with broad cytotoxicity screening to identify activity, followed by target-specific assays and mechanistic studies to understand how the compound works.

Drug_Discovery_Workflow cluster_workflow Experimental Workflow A Synthesis & Purity Check (>95% HPLC) B In Vitro Cytotoxicity (MTT Assay) A->B Initial Screen C Target-Based Assay (e.g., VEGFR-2 Kinase) B->C If Active (IC50 < 10 µM) E In Silico Docking & ADME Prediction B->E D Mechanism of Death Assay (Annexin V/PI) C->D Confirm Mechanism

Caption: A logical workflow for evaluating the biological potential of the compound.

Protocol 4.1: In Vitro Cytotoxicity Screening (MTT Assay)
  • Principle: The MTT assay is a colorimetric method for assessing cell viability.[12] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable, metabolically active cells. This assay serves as a robust initial screen for antiproliferative activity.

  • Materials:

    • Human cancer cell lines (e.g., HCT-116 colon cancer, A549 lung cancer)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom plates

    • This compound (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Step-by-Step Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Visually confirm the formation of purple formazan crystals in control wells.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly on an orbital shaker to dissolve the crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 4.2: Target-Based Enzyme Inhibition Assay (VEGFR-2 Kinase Assay)
  • Principle: If the compound shows cytotoxic activity, a target-based assay can determine if it directly inhibits a specific enzyme. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase in angiogenesis.[11][15] This protocol measures the kinase's ability to phosphorylate a substrate by quantifying the amount of ATP consumed in the reaction using a luminescence-based assay (e.g., Kinase-Glo®).[16]

  • Materials:

    • Recombinant human VEGFR-2 enzyme

    • Kinase assay buffer

    • ATP solution

    • Poly (Glu, Tyr) 4:1 substrate

    • Kinase-Glo® Luminescence Reagent

    • White, opaque 96-well plates

    • Luminometer

  • Step-by-Step Procedure:

    • Master Mix Preparation: Prepare a master mix containing kinase assay buffer, substrate, and ATP.[16]

    • Plate Setup: Add the master mix to all wells of a 96-well plate.

    • Inhibitor Addition: Add serial dilutions of this compound to the test wells. Add vehicle (DMSO) to positive control (100% activity) wells.

    • Enzyme Addition: Add kinase buffer without enzyme to the blank (0% activity) wells. Add the diluted VEGFR-2 enzyme to the test and positive control wells to initiate the reaction.

    • Incubation: Incubate the plate at 30°C for 45-60 minutes.

    • Signal Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP. Incubate at room temperature for 15 minutes.

    • Measurement: Read the luminescence on a microplate reader.

    • Data Analysis: Normalize the data using the blank and positive controls. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 4.3: Cellular Apoptosis Assay (Annexin V/PI Staining)
  • Principle: To determine if cytotoxicity is mediated by apoptosis (programmed cell death), cells can be stained with Annexin V and Propidium Iodide (PI).[17] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V.[18] In late apoptosis or necrosis, the membrane becomes permeable, allowing PI to enter and stain the DNA.[19] Flow cytometry is used to quantify the different cell populations.

  • Materials:

    • Cell line of interest

    • 6-well plates

    • Test compound

    • FITC-conjugated Annexin V

    • Propidium Iodide (PI) staining solution

    • 1X Binding Buffer

    • Flow cytometer

  • Step-by-Step Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

    • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

    • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

    • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[20][21]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Data Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic or necrotic cells

Conclusion

This compound represents a promising chemical scaffold for drug discovery. The strategic placement of fluorine atoms provides a strong rationale for its investigation, suggesting potentially favorable metabolic and pharmacokinetic properties. The protocols detailed in this guide offer a validated, step-wise methodology for synthesizing this compound and systematically evaluating its biological activity, from broad-based cytotoxicity screening to specific enzyme inhibition and mechanistic cell death analysis. By following this structured approach, researchers can efficiently determine the therapeutic potential of this and related molecules, paving the way for the development of novel drug candidates.

References

Sources

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

For researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities, the rigorous analytical characterization of intermediates and final compounds is a cornerstone of scientific integrity and regulatory compliance. This guide provides a detailed examination of the analytical methodologies for this compound, a fluorinated cyclohexane derivative with potential applications in medicinal chemistry and materials science.[1] The unique electronic and steric properties conferred by the fluorine atoms and the rigid cyclohexane backbone necessitate robust analytical techniques for its comprehensive characterization.[1]

This document offers a suite of detailed application notes and protocols for the analysis of this compound, leveraging established principles of chromatography and spectroscopy. The methodologies outlined herein are designed to serve as a comprehensive starting point for method development and validation, ensuring the generation of accurate and reproducible data.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of non-volatile and thermally labile compounds, as well as for monitoring their stability under various stress conditions. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate approach, separating the analyte from impurities based on hydrophobicity.

Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on its wide applicability and proven effectiveness in retaining moderately polar to nonpolar compounds like the target analyte. The mobile phase, a mixture of acetonitrile and water, offers a good balance of elution strength and compatibility with UV detection.[2][3] The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[2] Isocratic elution is often suitable for purity assessments where impurities are expected to have similar retention behavior, while gradient elution is preferable for stability studies where degradation products with a wider range of polarities may be present.

Experimental Protocol: RP-HPLC for Purity Determination

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve the sample in a diluent of 50:50 (v/v) acetonitrile and water, and dilute to the mark. This yields a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the diluent.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

b) HPLC Instrumentation and Conditions:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

c) Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time, confirmed by analysis of a reference standard.

  • Calculate the purity of the sample using the area percent method, where the purity is the percentage of the peak area of the analyte relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] It is particularly useful for identifying potential residual solvents from the synthesis process or volatile byproducts. The coupling of a gas chromatograph with a mass spectrometer allows for the confident identification of separated components based on their mass spectra.[5]

Causality Behind Experimental Choices

A low-polarity stationary phase, such as one based on 5% phenyl-polysiloxane, is a good starting point for the analysis of a wide range of organic molecules.[6] The temperature programming of the GC oven is crucial for achieving good separation of compounds with different boiling points. Electron ionization (EI) is a standard ionization technique that produces reproducible mass spectra, which can be compared against spectral libraries for compound identification.

Experimental Protocol: GC-MS for Impurity Identification

a) Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • For headspace analysis of residual solvents, place a known amount of the solid sample in a headspace vial and seal it.

b) GC-MS Instrumentation and Conditions:

ParameterRecommended Conditions
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Polysiloxane
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

c) Data Analysis:

  • Identify the main peak corresponding to this compound.

  • For any other peaks observed, compare their mass spectra with a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.

  • Confirm the identity of impurities by comparing their retention times and mass spectra with those of authentic reference standards, if available.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prepare Prepare Sample Solution Inject Inject into GC Prepare->Inject Separate GC Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Analyze Mass Analysis Ionize->Analyze Acquire Acquire Mass Spectra Analyze->Acquire Compare Library Search Acquire->Compare Identify Identify Impurities Compare->Identify

Sources

Application Notes & Protocols: High-Purity Isolation of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 1-(3,4-difluorophenyl)cyclohexanecarbonitrile, a key building block in contemporary pharmaceutical synthesis. Recognizing that the purity of such intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API), this guide moves beyond simple procedural lists. It delves into the rationale behind methodological choices, potential impurity profiles, and the strategic selection of purification techniques. Detailed, field-tested protocols for recrystallization, flash column chromatography, and vacuum distillation are provided, alongside methods for post-purification purity assessment. This note is intended for researchers, process chemists, and drug development professionals seeking to establish robust and reproducible purification workflows.

Introduction and Compound Profile

This compound is a carbocyclic nitrile compound whose structural motifs are prevalent in various biologically active molecules. The difluorophenyl group, in particular, is a common feature in modern pharmaceuticals, valued for its ability to modulate metabolic stability and receptor binding affinity. The presence of impurities, such as isomers, unreacted starting materials, or reaction by-products, can have profound consequences on downstream reactions and the toxicological profile of the final API.[1][2] Therefore, achieving a purity level of >99% is often a critical requirement.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₃F₂NInferred
Molecular Weight 221.25 g/mol Inferred
Boiling Point ~309.2 ± 42.0 °C (Predicted)[3]
Density ~1.19 ± 0.1 g/cm³ (Predicted)[3]
Appearance Typically an off-white to yellow solid or oilGeneral Knowledge
Polarity Moderately polarInferred from structure

Anticipated Impurity Profile

Effective purification begins with understanding potential impurities, which are typically derived from the synthetic route. A common synthesis involves the alkylation of 3,4-difluorophenylacetonitrile with 1,5-dibromopentane using a strong base.

Potential Impurities Include:

  • Starting Materials: Unreacted 3,4-difluorophenylacetonitrile and 1,5-dibromopentane.

  • Isomeric Impurities: Contaminants arising from impure starting materials, such as 1-(2,3-difluorophenyl)cyclohexanecarbonitrile or 1-(3,5-difluorophenyl)cyclohexanecarbonitrile. The synthesis of isomeric impurities is a key aspect of quality control in drug manufacturing.[1]

  • Reaction By-products: Products of elimination reactions from 1,5-dibromopentane or over-alkylation.

  • Solvent Residues: Residual solvents from the reaction and workup, such as dimethyl sulfoxide (DMSO), ethyl acetate, or toluene.

  • Water: Water content can affect the stability and reactivity of the compound.[4]

Safety and Handling

Working with fluorinated organic nitriles requires strict adherence to safety protocols. Always consult the latest Safety Data Sheet (SDS) for the specific compound and related reagents.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (inspect prior to use), and a lab coat.[5][6]

  • Ventilation: All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors or dust.[7][8]

  • Emergency Procedures: Ensure an eyewash station and safety shower are readily accessible.[7] In case of eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[9] In case of skin contact, wash off with soap and plenty of water.[5]

  • Disposal: Dispose of chemical waste in suitable, closed containers according to local, state, and federal regulations.[8]

Strategic Approach to Purification

The choice of purification method depends on the scale of the operation and the nature of the impurities identified through preliminary analysis (e.g., TLC, GC-MS, NMR). The following decision tree provides a strategic guide for selecting the most appropriate technique.

PurificationStrategy start Crude 1-(3,4-Difluorophenyl) cyclohexanecarbonitrile analysis Preliminary Analysis (TLC, GC, ¹H NMR) start->analysis decision Primary Impurity Type? analysis->decision node_solid Solid Impurities (Starting materials, salts) decision->node_solid Solid / High Contrast Polarity node_volatile Volatile Impurities (Solvents, low BP by-products) decision->node_volatile Volatile node_isomeric Isomeric / Structurally Similar Impurities decision->node_isomeric Similar Polarity recrystallization Recrystallization node_solid->recrystallization distillation Vacuum Distillation node_volatile->distillation chromatography Flash Chromatography node_isomeric->chromatography end_node Pure Compound (>99%) recrystallization->end_node distillation->end_node chromatography->end_node PurificationWorkflow cluster_purification Purification crude Crude Product pre_qc pre_qc crude->pre_qc decision Select Method pre_qc->decision recrystallize Recrystallization decision->recrystallize Solids chromatography Flash Chromatography decision->chromatography Isomers distill Vacuum Distillation decision->distill Volatiles post_qc post_qc recrystallize->post_qc chromatography->post_qc distill->post_qc final_product Pure Product (>99%) post_qc->final_product

Sources

Application Notes & Protocols: Derivatization Methods for 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Transformation of a Key Medicinal Chemistry Scaffold

Abstract: The 1-(3,4-difluorophenyl)cyclohexane moiety is a privileged scaffold in modern medicinal chemistry, valued for the metabolic stability conferred by the fluorinated phenyl ring and the three-dimensional topology of the cyclohexane core.[1] The nitrile group serves as a highly versatile functional handle, enabling a diverse array of chemical transformations. This guide provides detailed application notes and step-by-step protocols for four key classes of derivatization reactions starting from 1-(3,4-difluorophenyl)cyclohexanecarbonitrile: reduction to primary amines, hydrolysis to amides and carboxylic acids, carbon-carbon bond formation via Grignard reagents to yield ketones, and [3+2] cycloadditions to construct valuable heterocyclic systems. Each section elucidates the underlying chemical mechanisms, offers field-tested experimental procedures, and discusses the strategic rationale for employing these transformations in drug discovery and development programs.

Introduction: The Strategic Importance of the Cyano Group

In the landscape of drug design, the nitrile (cyano) group is far more than a simple polar substituent. It is a linchpin for synthetic strategy—a stable, yet reactive functional group that can be transformed into a wide range of other functionalities. Its linear geometry and electronic properties allow it to act as a bioisostere for carbonyl groups or alkynes, while its reactivity provides a gateway to amines, amides, carboxylic acids, ketones, and heterocycles.[2] For the this compound scaffold, these transformations unlock access to a rich chemical space, enabling systematic exploration of structure-activity relationships (SAR).

Chapter 1: Reduction of the Nitrile to a Primary Aminomethyl Group

The conversion of the nitrile to a primary amine (a -CN to -CH₂NH₂ transformation) is a cornerstone of medicinal chemistry. The resulting aminomethyl group introduces a basic center, crucial for salt formation to improve solubility and bioavailability, and a potent hydrogen bond donor, vital for molecular recognition at a biological target.

Methodology 1: Reduction with Lithium Aluminum Hydride (LAH)

LAH (LiAlH₄) is a powerful, non-selective reducing agent capable of converting nitriles to primary amines.[3][4][5][6] The reaction proceeds via nucleophilic attack of hydride ions (H⁻) from the aluminohydride complex.

Mechanism Insight: The reaction involves two successive additions of a hydride equivalent. The first hydride attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt.[3][7] This salt is then rapidly attacked by a second hydride, leading to a diamidoaluminate complex. Aqueous acidic workup hydrolyzes this complex to liberate the primary amine.

Experimental Protocol: LAH Reduction

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) (approx. 0.5 M). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This procedure is critical for safety and results in a granular precipitate that is easy to filter.

  • Workup & Isolation: Stir the resulting mixture vigorously for 30 minutes. Filter the granular solid (aluminum salts) through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3,4-difluorophenyl)cyclohexylmethanamine.

  • Purification: The product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt.

Diagram: LAH Reduction Workflow

LAH_Reduction_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation LAH_Suspension LAH Suspension in THF at 0 °C Addition Slow Addition of Substrate LAH_Suspension->Addition Substrate_Solution Substrate in THF Substrate_Solution->Addition Reflux Reflux (2-4h) Addition->Reflux Quench Cautious Quenching (0 °C) Reflux->Quench Filter Filter Aluminum Salts Quench->Filter Extract Dry & Concentrate Filter->Extract Purify Purification Extract->Purify Final_Product Final_Product Purify->Final_Product Primary Amine

Caption: Workflow for LAH reduction of the nitrile.

Methodology 2: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative to LAH reduction, avoiding the need for pyrophoric reagents and cryogenic temperatures.[4] Common catalysts include Raney Nickel (Ra-Ni), Palladium on Carbon (Pd/C), or Platinum Oxide (PtO₂).

Mechanism Insight: The reaction occurs on the surface of the metal catalyst. Both the nitrile and hydrogen are adsorbed onto the catalyst surface, weakening the respective bonds. The hydrogen atoms are then added stepwise across the carbon-nitrogen triple bond.

Experimental Protocol: Catalytic Hydrogenation (Raney Nickel)

  • Setup: To a solution of this compound (1.0 eq.) in a solvent like ethanol or methanol saturated with ammonia (to prevent secondary amine formation), add a slurry of activated Raney Nickel (approx. 10-20% by weight).

  • Reaction: Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker). Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.

  • Execution: Heat the reaction to 40-60 °C and agitate vigorously. Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

  • Workup: Once the reaction is complete, carefully vent the hydrogen pressure. Filter the catalyst through a pad of Celite®. Caution: The Raney Nickel catalyst can be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent during filtration.

  • Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to afford the primary amine.

Data Comparison: Reduction Methodologies

Parameter Lithium Aluminum Hydride Catalytic Hydrogenation
Reagent Type Stoichiometric Hydride Donor Catalytic (Metal + H₂)
Conditions 0 °C to Reflux 40-60 °C, 50-100 psi H₂
Solvents Anhydrous Ethers (THF, Et₂O) Alcohols (EtOH, MeOH)
Safety Concerns Pyrophoric, highly reactive with water Flammable H₂ gas, pyrophoric catalyst
Selectivity Low (reduces many functional groups) High (chemoselective for nitriles)

| Workup | Cautious aqueous quench | Filtration of catalyst |

Chapter 2: Hydrolysis to Amides and Carboxylic Acids

Hydrolysis of the nitrile group provides access to primary amides (-CONH₂) and carboxylic acids (-COOH). These functional groups are paramount in drug design, acting as key hydrogen bond donors and acceptors, and enabling salt formation.

Methodology: Acid-Catalyzed Partial Hydrolysis to Amide

Strong acids can catalyze the hydration of nitriles. By carefully controlling reaction conditions (temperature and time), the reaction can often be stopped at the intermediate amide stage.[8][9]

Mechanism Insight: The nitrile nitrogen is first protonated by the strong acid, which greatly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers results in the formation of the amide.[8][9]

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Setup: In a round-bottom flask, add this compound (1.0 eq.) to concentrated sulfuric acid (H₂SO₄) (2-5 eq.) at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress carefully by TLC.

  • Workup: Slowly pour the reaction mixture onto crushed ice. The amide product will often precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 1-(3,4-difluorophenyl)cyclohexanecarboxamide.

Diagram: Nitrile Hydrolysis Pathway

Hydrolysis_Pathway Nitrile R-C≡N (Starting Nitrile) Amide R-CONH₂ (Carboxamide) Nitrile->Amide H₂O, H⁺ or OH⁻ (Controlled Conditions) CarboxylicAcid R-COOH (Carboxylic Acid) Amide->CarboxylicAcid H₂O, H⁺ or OH⁻ (Forcing Conditions)

Caption: General pathway for nitrile hydrolysis.

Chapter 3: Ketone Synthesis via Grignard Reaction

The reaction of nitriles with Grignard (or organolithium) reagents is a powerful method for carbon-carbon bond formation, yielding ketones after an aqueous workup.[10][11][12] This transformation allows for the introduction of diverse alkyl or aryl side chains.

Mechanism Insight: The highly nucleophilic carbon of the Grignard reagent (R-MgX) attacks the electrophilic nitrile carbon.[13] This forms a stable magnesium salt of an imine. A key feature of this reaction is that the negatively charged nitrogen intermediate prevents a second addition of the Grignard reagent.[13] The reaction is completed by acidic aqueous workup, which hydrolyzes the imine to the corresponding ketone.[10][13]

Experimental Protocol: Grignard Reaction for Ketone Synthesis

  • Setup: Under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous diethyl ether to a flame-dried, three-necked flask.

  • Reagent Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq., as a solution in THF/ether) dropwise.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Workup: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the resulting crude ketone (e.g., 1-(1-(3,4-difluorophenyl)cyclohexyl)ethan-1-one) by silica gel column chromatography.

Diagram: Grignard Reaction Mechanism

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Hydrolysis Nitrile Substrate (Nitrile) ImineSalt Intermediate Imine Salt Nitrile->ImineSalt Grignard Grignard Reagent (R'-MgX) Grignard->ImineSalt ImineSalt->ImineSalt_ref Workup Workup Aqueous Acid (H₃O⁺) Ketone Ketone Product Workup->Ketone

Caption: Mechanism of ketone synthesis from a nitrile.

Chapter 4: Heterocycle Synthesis via [3+2] Cycloaddition

The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions, providing a direct route to five-membered heterocycles, which are ubiquitous in pharmaceuticals.

Methodology: Tetrazole Synthesis via Reaction with Azides

The reaction of a nitrile with an azide (e.g., sodium azide in the presence of a Lewis acid like ZnCl₂ or an ammonium salt like NH₄Cl) is a classic method for synthesizing tetrazoles.

Mechanism Insight: This reaction is a 1,3-dipolar cycloaddition. The azide ion acts as the 1,3-dipole, reacting with the C≡N triple bond (the dipolarophile) to form the five-membered tetrazole ring.[14]

Experimental Protocol: Tetrazole Synthesis

  • Setup: In a round-bottom flask, combine this compound (1.0 eq.), sodium azide (NaN₃, 1.5 eq.), and ammonium chloride (NH₄Cl, 1.5 eq.) in N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC. Caution: Sodium azide is highly toxic, and reactions can produce hydrazoic acid (HN₃), which is volatile and explosive. This reaction must be performed in a well-ventilated fume hood.

  • Workup: Cool the reaction mixture to room temperature and acidify with dilute HCl.

  • Isolation: Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The resulting tetrazole can be purified by recrystallization or column chromatography.

Conclusion

This compound is a valuable and versatile starting material for medicinal chemistry programs. The derivatization methods outlined in this guide—reduction, hydrolysis, Grignard addition, and cycloaddition—transform the nitrile group into key pharmacophoric elements including primary amines, amides, ketones, and heterocycles. These protocols provide a robust toolkit for researchers to rapidly generate libraries of analogues for biological screening, facilitating the optimization of lead compounds and the discovery of new therapeutic agents.

References

  • Master Organic Chemistry. (n.d.). Addition of Grignard Reagents to Nitriles to give Ketones. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3686307A - Conversion of nitriles to amides in the presence of alkaline catalysts.
  • ACS Publications. (n.d.). Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols. Organic Letters. Retrieved from [Link]

  • Organic Syntheses. (2024, October 7). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]

  • ChemicalDesk.Com. (2011, November 23). Mechanism (LAH reduction nitrile to amine). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to amides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Taylor & Francis Online. (2023, February 13). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Synthetic Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). [3+2] Cycloaddition of nitriles with azides. [Image]. Retrieved from [Link]

  • ACS Publications. (n.d.). Cycloaddition reactions of nitrile sulfides with acetylenic esters. Synthesis of isothiazolecarboxylates. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2019, January 3). cycloadditions with nitrile oxides. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]

  • ACS Publications. (n.d.). Directed nitrile oxide cycloaddition reactions. The use of hydrogen bonding to direct regio- and stereochemistry in nitrile oxide cycloadditions with cyclopentenylamides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

  • ACS Publications. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile as a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for modulating a wide array of pharmacological properties. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 3,4-difluorophenyl moiety, in particular, is a recurring motif in a number of successful therapeutic agents. Consequently, versatile building blocks containing this functionality are of high value to researchers and drug development professionals.[2]

This guide provides a detailed technical overview of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile, a promising yet under-documented intermediate. We will explore its synthesis, potential applications, and the underlying chemical principles that make it a valuable tool in the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its key properties based on its structure and data from analogous compounds.

PropertyPredicted/Typical ValueSource/Justification
Molecular Formula C₁₃H₁₃F₂NCalculated from structure
Molecular Weight 221.25 g/mol Calculated from structure
Appearance White to off-white solid or colorless oilBased on similar cyclohexanecarbonitrile derivatives
¹H NMR Aromatic protons (δ 7.0-7.4 ppm), Cyclohexyl protons (δ 1.5-2.5 ppm)Inferred from the structure and general NMR principles
¹³C NMR Aromatic carbons (δ 115-160 ppm, with C-F couplings), Nitrile carbon (δ ~120 ppm), Cyclohexyl carbons (δ 20-50 ppm)Inferred from the structure and general NMR principles
Mass Spectrometry (MS) M+ peak at m/z 221Expected for the molecular ion

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be logically approached through a nucleophilic addition of a 3,4-difluorophenyl organometallic reagent to cyclohexanecarbonitrile. A plausible and efficient method would involve a Grignard reaction. The following protocol is a representative procedure based on established methodologies for the synthesis of related aryl-substituted cyclohexanecarbonitriles.[3]

Experimental Protocol: Grignard-based Synthesis

Reaction Scheme:

G 3,4-Difluorobromobenzene 3,4-Difluorobromobenzene Grignard_Reagent 3,4-Difluorophenylmagnesium bromide 3,4-Difluorobromobenzene->Grignard_Reagent 1. Dry THF Mg Mg turnings Mg->Grignard_Reagent Intermediate_Complex Magnesium salt intermediate Grignard_Reagent->Intermediate_Complex 2. Cyclohexanecarbonitrile in dry THF Cyclohexanecarbonitrile Cyclohexanecarbonitrile Cyclohexanecarbonitrile->Intermediate_Complex Final_Product This compound Intermediate_Complex->Final_Product 3. Aqueous acidic workup (e.g., NH4Cl)

A proposed synthetic workflow for this compound.

Materials:

  • 3,4-Difluorobromobenzene

  • Magnesium turnings

  • Cyclohexanecarbonitrile

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Under a nitrogen atmosphere, add a small amount of a solution of 3,4-difluorobromobenzene (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.

    • Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 3,4-difluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of cyclohexanecarbonitrile (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Application as a Versatile Intermediate in Pharmaceutical Synthesis

This compound is a valuable precursor for the synthesis of a variety of active pharmaceutical ingredients (APIs).[4][5] The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, which are common pharmacophores.

Potential Synthetic Utility: Precursor to Novel Phenylcyclohexylamine Derivatives

One of the most promising applications of this intermediate is in the synthesis of novel phenylcyclohexylamine derivatives. These scaffolds are of significant interest in the development of therapeutics targeting the central nervous system. The following workflow illustrates a potential synthetic pathway.

G Start This compound Amine 1-(3,4-Difluorophenyl)cyclohexanemethanamine Start->Amine Reduction (e.g., LiAlH4 or H2/Raney Ni) Carboxylic_Acid 1-(3,4-Difluorophenyl)cyclohexanecarboxylic acid Start->Carboxylic_Acid Hydrolysis (acidic or basic) Amide 1-(3,4-Difluorophenyl)cyclohexanecarboxamide Start->Amide Partial Hydrolysis API Potential API Scaffolds Amine->API Carboxylic_Acid->API Amide->API

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile. This molecule is a key intermediate in the development of various pharmaceutical compounds, and its efficient synthesis is critical for downstream applications. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its preparation. We will address frequently asked questions and provide in-depth troubleshooting for specific experimental issues, grounding our advice in established chemical principles and field-proven experience.

Synthesis Overview: The Alkylation Pathway

The most common and direct route to this compound involves the α-alkylation of 3,4-difluorophenylacetonitrile. In this process, a strong base deprotonates the benzylic carbon to form a nucleophilic carbanion. This intermediate then undergoes an intramolecular cyclization with a suitable five-carbon electrophile, typically 1,5-dibromopentane, to form the desired cyclohexyl ring.

reaction_scheme reactant1 3,4-Difluorophenylacetonitrile intermediate Carbanion Intermediate reactant1->intermediate + Base reactant2 1,5-Dibromopentane product This compound reactant2->product reagents Strong Base (e.g., KOtBu) Solvent (e.g., DMSO) reagents->intermediate reagents->product intermediate->product + 1,5-Dibromopentane (Intramolecular Cyclization)

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic strategy for this compound?

The preferred method is the cyclization of 3,4-difluorophenylacetonitrile with 1,5-dibromopentane using a strong base like potassium tert-butoxide (KOtBu) in an aprotic polar solvent such as dimethyl sulfoxide (DMSO). This one-pot approach is generally efficient and high-yielding.[1]

Q2: What is the role of each key reagent?

ReagentRoleKey Considerations
3,4-Difluorophenylacetonitrile Starting Material / Nucleophile PrecursorThe acidity of the α-proton is crucial for deprotonation.
1,5-Dibromopentane Alkylating Agent / ElectrophileForms the cyclohexyl ring. Purity is important to avoid side reactions.
Potassium tert-Butoxide (KOtBu) Strong BaseMust be strong enough to deprotonate the benzylic carbon. Must be handled under anhydrous conditions.
Dimethyl Sulfoxide (DMSO) SolventAprotic, polar solvent that effectively dissolves reagents and stabilizes the carbanion intermediate. Must be anhydrous.

Q3: What are the critical safety precautions for this synthesis?

  • Cyanide Compounds: Phenylacetonitriles are organic cyanides and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and inhalation. Have a cyanide poisoning first-aid kit available.

  • Strong Bases: Potassium tert-butoxide is highly reactive and corrosive. It reacts violently with water. Handle it in an inert atmosphere (e.g., under argon or nitrogen).

  • Solvents: DMSO can enhance the absorption of chemicals through the skin. Always wear appropriate gloves.

Q4: How can I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is an effective method. A typical system would involve a silica gel plate with a mobile phase of ethyl acetate and hexanes. The starting material (3,4-difluorophenylacetonitrile) is more polar than the final product. Spot the reaction mixture alongside the starting material to track its consumption. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis.

Q5: What kind of yield and purity should I expect?

With an optimized protocol, yields can be quite high, often exceeding 85%.[1] The crude product can typically be purified to >98% purity by column chromatography or recrystallization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

troubleshooting_low_yield start Problem: Low or No Product Yield cause1 Cause: Ineffective Deprotonation? start->cause1 cause2 Cause: Poor Alkylation? start->cause2 cause3 Cause: Degradation/Side Reaction? start->cause3 solution1a Check Base Quality & Handling: Use fresh, unopened KOtBu. Handle under inert gas. cause1->solution1a solution1b Ensure Anhydrous Conditions: Flame-dry glassware. Use anhydrous-grade DMSO. cause1->solution1b solution1c Verify Temperature: Maintain low temp (0-10°C) during base addition. cause1->solution1c solution2a Check Alkylating Agent: Verify purity of 1,5-dibromopentane. Consider using 1,5-diiodopentane for higher reactivity. cause2->solution2a solution2b Control Addition Rate: Add 1,5-dibromopentane slowly to the cooled carbanion solution. cause2->solution2b solution3a Control Temperature: Do not let the reaction warm prematurely. Overheating can cause elimination or decomposition. cause3->solution3a solution3b Quench Carefully: Quench the reaction with cold water or ice to prevent nitrile hydrolysis by excess base. cause3->solution3b

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile. As a crucial intermediate in the development of various pharmaceutical agents, achieving high purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions and impurities commonly encountered during its synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve existing issues but also proactively prevent them.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental observations and links them to probable side reactions, offering clear, actionable solutions.

Q1: My post-reaction analysis (GC-MS/LC-MS) shows a significant peak with a mass of +18 amu relative to my product's molecular weight. What is this impurity?

A: An M+18 peak is a classic indicator of partial hydrolysis of the nitrile group, leading to the formation of 1-(3,4-Difluorophenyl)cyclohexanecarboxamide .

  • Causality: The nitrile functional group, while relatively stable, is susceptible to hydration under either acidic or basic conditions, which are often present during reaction workup or purification.[1][2] The reaction is initiated by the nucleophilic attack of water (in acidic media) or a hydroxide ion (in basic media) on the electrophilic carbon of the nitrile.[2] Even trace amounts of water in solvents or exposure to atmospheric moisture during prolonged heating can facilitate this conversion. Milder conditions tend to favor the formation of the amide, as harsher conditions will push the hydrolysis further to the carboxylic acid.[1]

  • Troubleshooting Steps:

    • Workup Modification: Neutralize the reaction mixture carefully. If performing a basic wash, use a mild base (e.g., saturated sodium bicarbonate solution) and keep the contact time brief. Ensure all steps are performed at or below room temperature.

    • Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to moisture.

    • Purification: The amide can typically be separated from the desired nitrile product using column chromatography on silica gel. The amide is more polar and will have a lower Rf value.

Q2: In addition to the M+18 peak, I am also seeing an M+19 peak. What is its origin?

A: This peak corresponds to the 1-(3,4-Difluorophenyl)cyclohexanecarboxylic acid , the product of complete nitrile hydrolysis.

  • Causality: The formation of the carboxylic acid occurs in two stages: nitrile to amide, then amide to carboxylic acid.[2] This subsequent hydrolysis of the intermediate amide is often promoted by more vigorous conditions, such as heating under strongly acidic or basic aqueous solutions.[3][4] If your reaction workup or purification involves heating with aqueous acid or base, this side product is highly probable.

  • Troubleshooting Steps:

    • Avoid Harsh Conditions: Do not use strong acids or bases (e.g., concentrated HCl, 6M NaOH) during workup, especially with heating. If an acid wash is necessary, use a dilute solution (e.g., 1M HCl) and perform it quickly in the cold.

    • Extraction: The carboxylic acid impurity can be selectively removed from the organic phase by washing with a mild aqueous base like sodium bicarbonate. The acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. The desired nitrile product will remain in the organic layer.

    • Confirm with Spectroscopy: The presence of a broad singlet in the ¹H NMR spectrum (typically >10 ppm) and a strong, broad O-H stretch in the IR spectrum (around 3000 cm⁻¹) can confirm the presence of the carboxylic acid.

Q3: My crude product shows a high molecular weight impurity, roughly double the mass of my 3,4-difluorophenylacetonitrile starting material. What is happening?

A: You are likely observing a dimer of the 3,4-difluorophenylacetonitrile starting material.

  • Causality: The synthesis of the target molecule involves the deprotonation of the α-carbon of 3,4-difluorophenylacetonitrile to form a carbanion. This carbanion is a potent nucleophile. If the concentration of the alkylating agent (e.g., 1,5-dibromopentane) is locally depleted or its addition is too slow, the carbanion can attack the electrophilic nitrile carbon of another molecule of the starting material, leading to dimerization. This is more common when using very strong bases or when there are temperature control issues.

  • Troubleshooting Steps:

    • Control Reagent Addition: Add the base slowly to a solution of the phenylacetonitrile and the alkylating agent. Alternatively, add the phenylacetonitrile slowly to a mixture of the base and alkylating agent. This "inverse addition" technique helps to keep the concentration of the free carbanion low at all times.

    • Temperature Management: Maintain the recommended reaction temperature. Runaway exotherms can accelerate side reactions.

    • Purification: Dimeric byproducts are significantly less volatile and more polar than the desired product and can usually be removed by distillation under reduced pressure or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway for this compound and what are its critical control points?

A: The most direct method is the base-mediated cycloalkylation of 3,4-difluorophenylacetonitrile with 1,5-dibromopentane. A strong, non-nucleophilic base like potassium tert-butoxide in an aprotic polar solvent such as DMSO is commonly employed.[5] Phase-transfer catalysis (PTC) is another powerful method for this type of alkylation, offering advantages like the use of less expensive inorganic bases and milder conditions.[6][7]

  • Critical Control Points:

    • Base Stoichiometry: Slightly more than two equivalents of base are required to deprotonate the phenylacetonitrile and drive the two successive alkylations to completion.

    • Temperature: The initial deprotonation is often performed at a low temperature (e.g., 0-5 °C) to control the exothermic reaction, followed by a gradual warming to complete the cyclization.

    • Solvent Purity: The solvent must be anhydrous to prevent quenching the carbanion and minimizing hydrolysis side reactions.

Synthetic_Pathway cluster_start Starting Materials SM1 3,4-Difluorophenylacetonitrile Intermediate Carbanion Intermediate SM1->Intermediate Deprotonation SM2 1,5-Dibromopentane Product This compound SM2->Product Cycloalkylation (2x SN2) Base 2 eq. Base (e.g., t-BuOK) Anhydrous Solvent (e.g., DMSO) Base->Intermediate Deprotonation Intermediate->Product Cycloalkylation (2x SN2)

Caption: Main synthetic pathway for this compound.

Q2: What are the primary side reaction pathways I should be aware of?

A: The main competing reactions stem from the reactivity of the nitrile group and the carbanion intermediate. The most common side products are the hydrolysis products (amide and acid) and the starting material dimer.

Side_Reactions Product Target Product (Nitrile) Amide Amide Impurity Product->Amide + H2O (Mild Conditions) Carbanion Carbanion Intermediate Acid Carboxylic Acid Impurity Amide->Acid + H2O (Harsh Conditions) SM Phenylacetonitrile Starting Material Dimer Dimer Impurity Carbanion->Dimer + Phenylacetonitrile (Self-Condensation)

Caption: Common side reaction pathways originating from the product and key intermediates.

Q3: Which analytical techniques are best for identifying and quantifying these impurities?

A: A multi-technique approach is recommended for robust impurity profiling.[8][9]

Technique Application Key Insights Provided
TLC Reaction monitoring, fraction analysisQuick assessment of reaction completion and separation of components by polarity.
GC-MS Impurity identification & quantificationSeparation of volatile components with definitive mass identification.[9]
LC-MS Identification of less volatile impuritiesExcellent for identifying higher molecular weight byproducts like dimers and polar impurities like the carboxylic acid.
¹H & ¹⁹F NMR Structural confirmationProvides unambiguous structural information. Look for -CONH₂ signals (broad, ~5-7 ppm) or the disappearance of the α-proton signal in the product. ¹⁹F NMR is excellent for confirming the integrity of the difluorophenyl ring.
FTIR Functional group analysisConfirms presence of C≡N stretch (~2230 cm⁻¹), C=O stretch in amide (~1650 cm⁻¹) or acid (~1700 cm⁻¹), and broad O-H stretch in the acid (~3000 cm⁻¹).

Protocols and Methodologies

Protocol 1: Analytical Identification of Impurities via GC-MS

This protocol provides a general method for the separation and identification of the target compound and its common volatile impurities.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the crude reaction mixture or purified product in a suitable solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a gas chromatograph equipped with a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) and a mass selective detector.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Scan Range: 40-550 m/z

  • Data Analysis:

    • Identify the product peak based on its expected retention time and mass spectrum.

    • Search for peaks with M+18 and M+19 relative to the product.

    • Compare spectra of unknown peaks against a commercial mass spectral library (e.g., NIST) for tentative identification.

Protocol 2: Purification by Silica Gel Column Chromatography

This is the most effective method for removing polar impurities like the amide, acid, and dimeric byproducts.

  • Slurry Preparation: Choose a suitable glass column. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate). Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent like ethyl acetate (e.g., start with 2% ethyl acetate in hexane, then move to 5%, 10%, etc.).

  • Fraction Collection: Collect fractions and monitor their composition using TLC. The desired product, being less polar than the side products, should elute first.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]

  • Chemguide. Hydrolysing Nitriles. Available from: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021-04-16). Available from: [Link]

  • Chemistry Steps. Converting Nitriles to Amides. Available from: [Link]

  • Master Organic Chemistry. Strecker Synthesis. Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). Available from: [Link]

  • OpenStax adaptation. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Arkivoc. Addition-elimination reactions of 2,2-disubstituted malononitriles and α-aryl nitriles. Subsequent transformations. (2023-07-11). Available from: [Link]

  • NROChemistry. Strecker Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

  • ResearchGate. New aspects of alkylation of arylacetonitriles under phase-transfer catalysis conditions. (2025-08-09). Available from: [Link]

  • ResearchGate. Recent Advances in the Synthesis of Aryl Nitrile Compounds. Available from: [Link]

  • Google Patents. US7939688B2 - Process for preparing nitriles by elimination reactions.
  • Chemistry Steps. Reactions of Nitriles. Available from: [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available from: [Link]

  • Journal of the American Chemical Society. Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. (2026-01-16). Available from: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. (2026-01-05). Available from: [Link]

  • Industrial Phase-Transfer Catalysis. Industrial Phase-Transfer Catalysis. Available from: [Link]

  • Industrial Phase-Transfer Catalysis. Industrial Phase-Transfer Catalysis. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of dimeric aryls and heteroaryls through dimerization. Available from: [Link]

  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. Available from: [Link]

  • Google Patents. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.
  • PubMed. Photochemical [2+4]-Dimerization Reaction from the Excited State. (2024-01-22). Available from: [Link]

  • Scientific Research Publishing. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Available from: [Link]

  • ResearchGate. Dimerization of Benzyl and Allyl Halides via Photoredox-Mediated Disproportionation of Organozinc Reagents. Available from: [Link]

  • Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009-05-01). Available from: [Link]

Sources

Technical Support Center: Optimization of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis, ensuring high yield and purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The reaction, typically a nucleophilic substitution, involves the formation of a carbon-carbon bond between the 3,4-difluorophenylacetonitrile anion and a cyclohexyl electrophile, or a related synthetic strategy. Achieving optimal reaction conditions is critical to maximize yield and minimize the formation of impurities. This guide will delve into the critical parameters of this reaction, offering solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the synthesis of this compound.

Q1: What is the general synthetic route for this compound?

A1: The most common approach involves the alkylation of 3,4-difluorophenylacetonitrile with a suitable cyclohexylating agent. A strong base is used to deprotonate the benzylic position of the acetonitrile, creating a nucleophilic carbanion. This is followed by the addition of a cyclohexyl electrophile, such as 1,5-dibromopentane, which undergoes an intramolecular cyclization.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete deprotonation: The base may not be strong enough or the reaction temperature may be too high, leading to side reactions.

  • Side reactions of the electrophile: The cyclohexylating agent might undergo elimination reactions in the presence of a strong base.

  • Steric hindrance: The bulky nature of the cyclohexyl group can impede the approach of the nucleophile.[1][2]

  • Reaction with solvent: The solvent may react with the strong base or the reactive intermediates.

Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A3: Common byproducts can include dimers of the starting acetonitrile, products from the reaction of the base with the electrophile, and elimination products.[3] To minimize these:

  • Control the temperature: Many of these side reactions are favored at higher temperatures.[4]

  • Slow addition of reagents: Adding the base or electrophile slowly can help maintain a low concentration of these reactive species at any given time, favoring the desired reaction.

  • Choice of base and solvent: Using a non-nucleophilic, sterically hindered base can reduce side reactions. The solvent should be aprotic and polar to favor S(_N)2 reactions.[4][5]

Q4: What are the best analytical methods to monitor the reaction progress and purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for monitoring reaction progress and assessing purity.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the product and identification of any byproducts.[6][8][9]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
Reaction fails to initiate (no product formation) 1. Inactive base. 2. Poor quality starting materials. 3. Incorrect reaction temperature.1. Use a freshly opened or properly stored strong base (e.g., potassium tert-butoxide). 2. Verify the purity of 3,4-difluorophenylacetonitrile and the cyclohexylating agent by NMR or GC. 3. Ensure the reaction is being conducted at the appropriate temperature for deprotonation (often 0°C or below).[10]
Formation of a dark, tar-like substance Polymerization of starting materials or intermediates, often due to excessively high temperatures or prolonged reaction times.[3]1. Maintain strict temperature control throughout the reaction. 2. Reduce the reaction time. 3. Consider using a milder base or different solvent system.
Product is difficult to purify Presence of closely related byproducts or unreacted starting materials.1. Optimize the reaction to minimize byproduct formation. 2. Employ column chromatography with a carefully selected solvent system for purification. 3. Consider recrystallization if the product is a solid.
Inconsistent yields between batches Variations in reagent quality, reaction setup, or procedure.1. Standardize the source and quality of all reagents. 2. Ensure consistent reaction setup, including stirring speed and atmosphere (e.g., inert gas). 3. Follow a detailed and consistent standard operating procedure.

Experimental Workflow and Protocols

Diagram: General Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Reagent & Glassware Preparation Deprotonation Deprotonation of Acetonitrile Prep->Deprotonation Inert Atmosphere Alkylation Alkylation with Cyclohexylating Agent Deprotonation->Alkylation Controlled Temp. Quench Reaction Quench Alkylation->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Analysis Purity & Structural Analysis (GC, HPLC, NMR, MS) Purification->Analysis

Caption: General workflow for the synthesis of this compound.

Optimized Protocol for Synthesis

This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • 3,4-Difluorophenylacetonitrile

  • Potassium tert-butoxide (t-BuOK)

  • 1,5-Dibromopentane

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 3,4-difluorophenylacetonitrile to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the acetonitrile in anhydrous DMSO.

  • Deprotonation: Cool the solution to 0°C in an ice-water bath. Slowly add a solution of potassium tert-butoxide in DMSO to the flask while maintaining the temperature between 0-5°C. Stir the mixture at this temperature for 1 hour.

  • Alkylation: Add 1,5-dibromopentane dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Work-up: Quench the reaction by slowly adding ice-cold water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Assess the final purity using HPLC or GC.

Diagram: Troubleshooting Logic

TroubleshootingLogic Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity CheckBase Evaluate Base Activity & Amount CheckPurity->CheckBase Pure ImpureStart Source Pure Reagents CheckPurity->ImpureStart Impure CheckTemp Review Temperature Control CheckBase->CheckTemp Optimal OptimizeBase Use Fresh Base, Adjust Stoichiometry CheckBase->OptimizeBase Suboptimal CheckTime Assess Reaction Time CheckTemp->CheckTime Consistent OptimizeTemp Implement Stricter Temperature Control CheckTemp->OptimizeTemp Inconsistent OptimizeTime Conduct Time-Course Study CheckTime->OptimizeTime Too Long/Short Success Optimized Reaction CheckTime->Success Optimal ImpureStart->Success OptimizeBase->Success OptimizeTemp->Success OptimizeTime->Success

Caption: A logical flow for troubleshooting common issues in the synthesis.

References

  • ResearchGate. Optimization of the reaction conditions. [a] | Download Table. Available from: [Link]

  • Scientific Research Publishing. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Available from: [Link]

  • Google Patents. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.
  • Scientific Research Publishing. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar - Scirp.org. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. 6. analytical methods. Available from: [Link]

  • Organic Syntheses. AZO-bis-1-CYCLOHEXANENITRILE. Available from: [Link]

  • Google Patents. US20120108874A1 - Process for preparing a phenylcyclohexane.
  • Chemistry LibreTexts. 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Available from: [Link]

  • Phenomenex. APPLICATIONS. Available from: [Link]

  • PubChem. 1-Phenylcyclohexanecarbonitrile. Available from: [Link]

  • OERT. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Available from: [Link]

  • OPUS. Analytical Methods. Available from: [Link]

  • ResearchGate. (PDF) New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Available from: [Link]

  • Chemistry LibreTexts. 8.3: Factors affecting rate of nucleophilic substitution reactions. Available from: [Link]

  • ResearchGate. Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks | Request PDF. Available from: [Link]

  • YouTube. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Available from: [Link]

  • MedLife Mastery. The Nucleophilic Substitution Reaction - MCAT Content. Available from: [Link]

  • ChemRxiv. COMMUNICATION Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates from alkylidenemalononitriles. Available from: [Link]

  • ResearchGate. (PDF) 1, 11 Azobis (cyclohexanecarbonitrile) initiated copolymerization of acrylonitrile copolymers and their characterization. Available from: [Link]

Sources

Technical Support Center: Purification of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important synthetic intermediate. By understanding the principles behind the purification strategies and anticipating potential pitfalls, you can significantly improve the yield, purity, and consistency of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the typical physical state of crude this compound after synthesis?

A1: The physical state of the crude product can vary depending on the purity. Highly pure this compound is expected to be a low-melting solid or a viscous oil at room temperature. Crude reaction mixtures are often oily residues after initial workup and solvent removal. The purification strategy will depend heavily on whether the crude product can be induced to crystallize.

Q2: What are the most likely impurities I will encounter?

A2: Based on common synthetic routes, such as the alkylation of 3,4-difluorophenylacetonitrile with 1,5-dibromopentane, the following impurities are probable:

  • Unreacted Starting Materials: 3,4-difluorophenylacetonitrile and 1,5-dibromopentane.

  • Positional Isomers: If the starting difluorobenzene precursor contained other isomers (e.g., 1,2- or 1,4-difluorobenzene), you might have isomeric impurities that are very difficult to separate.[1]

  • Byproducts of Elimination: Elimination reactions can lead to the formation of unsaturated species.

  • Solvent Residues: Residual high-boiling solvents from the reaction or workup (e.g., DMSO, DMF).

Q3: Which analytical techniques are recommended to assess the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is crucial for quantifying the purity and detecting closely related impurities. A C18 or a pentafluorophenyl (PFP) column can be effective for separating fluorinated aromatic compounds and their isomers.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts. However, be aware that some nitrile compounds can be thermally labile, potentially leading to degradation in the GC inlet.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and can help identify and quantify impurities if their signals are resolved from the product peaks.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the nitrile functional group (C≡N stretch typically around 2230 cm⁻¹).

Troubleshooting Guides

This section provides detailed troubleshooting for specific challenges you may encounter during the purification of this compound.

Guide 1: Recrystallization Issues

Recrystallization is often the most efficient method for purifying solid organic compounds. However, challenges such as oiling out, poor recovery, or ineffective impurity removal are common.

Problem: The crude product "oils out" instead of crystallizing.

  • Causality: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is common with low-melting solids or when the concentration of impurities is high, depressing the melting point of the mixture.

  • Troubleshooting Steps:

    • Lower the Crystallization Temperature: Dissolve the crude oil in a minimum amount of a suitable hot solvent and then cool the solution very slowly, perhaps starting the cooling process from a lower initial temperature.

    • Change the Solvent System:

      • Use a solvent pair. Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexanes, heptane) at an elevated temperature until turbidity persists. Then, allow it to cool slowly.[5]

      • For aromatic nitriles, consider solvent systems like ethanol/water, acetone/water, or toluene/hexane.[5][6]

    • Seed the Solution: Add a small crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.

    • Preliminary Purification: If the impurity load is very high, first pass the crude material through a short plug of silica gel to remove polar impurities before attempting recrystallization.

Problem: Poor recovery of the product after recrystallization.

  • Causality: This can be due to using too much solvent, choosing a solvent in which the product is too soluble even at low temperatures, or premature crystallization during hot filtration.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Optimize the Solvent: Select a solvent where the product has high solubility at high temperatures and very low solubility at low temperatures.

    • Cooling: Ensure the solution is thoroughly cooled. An ice bath or refrigeration may be necessary to maximize crystal formation.

    • Mother Liquor: Concentrate the mother liquor (the solution left after filtration) and attempt a second recrystallization to recover more product. Analyze this second crop for purity before combining it with the first.

Table 1: Recommended Solvents for Recrystallization of Aromatic Nitriles

Solvent/Solvent SystemPolarityBoiling Point (°C)Notes
Isopropyl Alcohol (IPA) / WaterPolar82 (IPA)Good for moderately polar compounds. Dissolve in hot IPA, add water dropwise until cloudy, then cool.
Ethyl Acetate / HexanesMid/Non-polar77 (EtOAc) / 69 (Hexanes)A versatile system. Dissolve in EtOAc, add hexanes as the anti-solvent.[5]
Toluene / HeptaneNon-polar111 (Toluene) / 98 (Heptane)Effective for less polar compounds. Good for removing more polar impurities.
AcetonitrilePolar82Known to be a good solvent for crystallizing nitrile-containing compounds.[7]
Guide 2: Column Chromatography Challenges

When recrystallization is not feasible or fails to remove certain impurities, column chromatography is the next logical step.

Problem: Poor separation of the desired product from a closely-eluting impurity.

  • Causality: The polarity difference between your product and the impurity is insufficient for separation with the chosen solvent system and stationary phase. This is a common issue with positional isomers.

  • Troubleshooting Steps:

    • Optimize the Solvent System:

      • Use a less polar eluent to increase the retention time and potentially improve separation. A good starting point is a solvent system that gives your product an Rf of 0.2-0.3 on a TLC plate.

      • Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[8]

    • Change the Stationary Phase:

      • If using silica gel, consider alumina (basic or neutral) if your compound is acid-sensitive.

      • For separating fluorinated isomers, a column packed with a pentafluorophenyl (PFP) stationary phase can offer different selectivity based on π-π and dipole-dipole interactions.[2][3]

    • Improve Column Packing and Loading:

      • Ensure the column is packed uniformly to avoid channeling.

      • Load the sample in a minimal amount of solvent or adsorb it onto a small amount of silica gel before loading (dry loading) to get a narrow starting band.[8]

Problem: The product appears to be degrading on the column.

  • Causality: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a base, such as triethylamine (typically 0.1-1% in the eluent), to neutralize the acidic sites.[8]

    • Use an Alternative Stationary Phase: Switch to a more inert stationary phase like neutral alumina or Florisil.

    • Work Quickly: Do not let the compound sit on the column for an extended period.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
  • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate (start with 10-15 mL) while gently heating on a hot plate until the solid/oil is fully dissolved.

  • While the solution is still hot, slowly add hexanes dropwise until you observe persistent turbidity. Add a drop or two of hot ethyl acetate to redissolve the precipitate.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Select the Eluent: Using TLC, find a solvent system (e.g., ethyl acetate/hexanes) that provides an Rf value of ~0.25 for the product.

  • Pack the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to obtain a free-flowing powder.[8] Carefully add this to the top of the packed column.

  • Elute: Add the eluent to the top of the column and apply positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification Workflow Diagram

This diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow Crude Crude Product (Post-Workup) IsSolid Is the crude product a solid or can it be solidified? Crude->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes ColumnChrom Perform Column Chromatography IsSolid->ColumnChrom No (Oily) CheckPurity1 Check Purity (HPLC, NMR) Recrystallize->CheckPurity1 PureProduct1 Pure Product CheckPurity1->PureProduct1 Purity OK CheckPurity1->ColumnChrom Purity Not OK CheckPurity2 Check Purity (HPLC, NMR) ColumnChrom->CheckPurity2 PureProduct2 Pure Product CheckPurity2->PureProduct2 Purity OK FurtherPurify Further Purification Needed CheckPurity2->FurtherPurify Purity Not OK

Caption: Decision workflow for purification.

Troubleshooting Logic for Poor Chromatographic Separation

This diagram outlines the logical steps to take when facing challenges with column chromatography.

ChromTroubleshoot Start Poor Separation in Column Chromatography CheckRf Is Product Rf ~0.2-0.3 on TLC? Start->CheckRf AdjustSolvent Adjust Solvent Polarity CheckRf->AdjustSolvent No CheckIsomers Are impurities likely isomers? CheckRf->CheckIsomers Yes TryGradient Try Gradient Elution AdjustSolvent->TryGradient TryGradient->CheckIsomers ChangeStationary Change Stationary Phase (e.g., PFP, Alumina) CheckIsomers->ChangeStationary Yes ReviewLoading Review Loading Technique (Dry Load) CheckIsomers->ReviewLoading No Success Improved Separation ChangeStationary->Success ReviewLoading->Success

Caption: Troubleshooting poor chromatography.

References

  • University of Colorado, Boulder. (n.d.). Recrystallization. Organic Chemistry at CU Boulder. [Link]

  • Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of aromatic halides. Chemical Reviews, 87(4), 779-794.
  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. [Link]

  • Mehmood, T., & Mushtaq, M. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences, 23(1), 258-267.
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • Patil, V. (2015). How can I remove nitrile impurities from the oxime? ResearchGate. [Link]

  • Singh, S., et al. (2012). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Journal of Chemistry, 2013, 1-7.
  • Zhou, L., et al. (2000). Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques.

Sources

Common pitfalls in 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this valuable fluorinated building block. The unique electronic properties conferred by the difluorophenyl group, combined with the stereochemical complexity of the cyclohexane ring, make this compound a powerful synthetic intermediate, but one that requires careful experimental control.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties and storage conditions for this compound?

A1: this compound (CAS No. 944352-59-4) is a fluorinated organic compound with the molecular formula C₁₃H₁₃F₂N and a molecular weight of approximately 221.25 g/mol .[1][2] It is typically a solid at room temperature. For long-term stability, it should be stored in a tightly sealed container in a dry, cool place.[1] Supplier recommendations often suggest storage at room temperature, sealed from atmospheric moisture.

Q2: What are the primary safety hazards associated with this compound and its synthesis?

A2: The primary hazards are related to the nitrile functional group. Organic nitriles can be toxic if inhaled, swallowed, or absorbed through the skin, with the potential to metabolize into cyanide.[3] Furthermore, synthetic precursors like (3,4-difluorophenyl)acetonitrile and reagents such as alkali metal cyanides (if used in alternative syntheses) are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

Q3: Can the nitrile group hydrolyze during aqueous workup?

A3: The nitrile group is generally stable under neutral or mildly acidic/basic conditions at room temperature. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis, first to the corresponding amide and then to the carboxylic acid.[4] If hydrolysis is a concern, it is best to perform the aqueous workup quickly, using cooled solutions and maintaining a pH as close to neutral as possible.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific, common problems encountered during the synthesis of this compound, which is typically prepared via the alkylation of (3,4-difluorophenyl)acetonitrile with a 1,5-dihalopentane.

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently below 30%, or I'm isolating only starting material. What are the likely causes?

A: Low yield is the most common pitfall and can usually be traced to one of four areas: inefficient deprotonation, reagent quality, temperature control, or workup losses.

  • Cause A: Ineffective Deprotonation of (3,4-Difluorophenyl)acetonitrile.

    • Explanation: The first step of the reaction is the deprotonation of the benzylic proton of (3,4-difluorophenyl)acetonitrile to form a carbanion. This step is critical for the subsequent nucleophilic attack on the 1,5-dihalopentane. The pKa of the benzylic proton is influenced by the electron-withdrawing nitrile and difluorophenyl groups, but a sufficiently strong base is still required for complete deprotonation.

    • Troubleshooting Steps:

      • Base Selection: Strong, non-nucleophilic bases are required. Potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are commonly used. If using KOtBu, ensure it is fresh and has been stored under an inert atmosphere, as it is hygroscopic.

      • Moisture Contamination: Traces of water in the solvent or on the glassware will quench the strong base and the generated carbanion. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents (e.g., dry DMSO or THF).

      • Base Stoichiometry: Use at least one full equivalent of the base relative to the (3,4-difluorophenyl)acetonitrile. An excess (e.g., 1.1 equivalents) can sometimes be beneficial to overcome trace moisture.

  • Cause B: Suboptimal Reaction Conditions.

    • Explanation: Both temperature and addition rate play a crucial role. The initial deprotonation is often exothermic and should be controlled. The subsequent cyclization requires sufficient thermal energy to proceed at a reasonable rate.

    • Troubleshooting Steps:

      • Temperature Control: Perform the initial deprotonation at a low temperature (e.g., 0 °C) to control the exotherm and prevent side reactions.[5] After the base addition, allow the reaction to warm to room temperature or slightly above (e.g., 20-25 °C) to facilitate the cyclization step.[5]

      • Reagent Addition: Add the 1,5-dihalopentane (e.g., 1,5-dibromopentane) dropwise to the solution of the generated carbanion. A slow addition rate helps to maintain temperature control and can minimize the formation of dimeric byproducts.

Issue 2: Formation of Significant Impurities

Q: My crude product shows multiple spots on TLC or peaks in GC/MS analysis. What are these byproducts?

A: Impurity formation often results from competing reaction pathways.

  • Cause A: Dimerization of (3,4-difluorophenyl)acetonitrile.

    • Explanation: The carbanion intermediate can act as a nucleophile and attack the nitrile group of another molecule of the starting material, leading to dimer formation, especially if the alkylating agent is not present or is unreactive.

    • Troubleshooting Steps:

      • Reverse Addition: Consider adding the solution of the generated carbanion slowly to a solution of the 1,5-dihalopentane. This keeps the concentration of the carbanion low at any given time, favoring the desired intermolecular reaction.

      • Check Alkylating Agent: Ensure the 1,5-dihalopentane is of high purity and reactive. Bromides are generally more reactive than chlorides.

  • Cause B: Incomplete Cyclization or Linear Alkylation.

    • Explanation: The reaction can stall after the first alkylation, resulting in a linear intermediate, Br-(CH₂)₅-CH(CN)(C₆H₃F₂). This is more likely if the reaction time is too short or the temperature is too low for the intramolecular cyclization step to occur efficiently.

    • Troubleshooting Steps:

      • Increase Reaction Time: Monitor the reaction by TLC or GC. If starting material is consumed but the product is not forming, and an intermediate spot is visible, extend the reaction time (e.g., from 12 hours to 24 hours).

      • Increase Temperature: Gently warming the reaction mixture (e.g., to 30-40 °C) after the initial phase can promote the final ring-closing step.

Issue 3: Difficulty in Product Purification

Q: I'm struggling to isolate a pure product from the crude mixture. What are the best practices?

A: Purification can be challenging due to the physical properties of the product and potential byproducts.

  • Problem: Oily Product After Solvent Removal.

    • Explanation: Even if the final product is a solid, residual solvent or oily impurities can prevent crystallization.

    • Troubleshooting Steps:

      • Column Chromatography: This is the most reliable method for purification. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective for separating the non-polar product from more polar impurities.

      • Trituration: If the product is known to be a solid, attempt to induce crystallization by adding a small amount of a non-polar solvent (like hexanes or pentane) to the crude oil and scratching the flask with a glass rod.

  • Problem: Product Loss During Workup.

    • Explanation: The product has moderate polarity and may have some solubility in the aqueous phase, leading to losses during extraction.

    • Troubleshooting Steps:

      • Saturate Aqueous Phase: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.

      • Multiple Extractions: Perform multiple extractions (e.g., 3x) with a suitable organic solvent (like ethyl acetate or dichloromethane) rather than a single large-volume extraction to ensure complete recovery.

Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on common organic synthesis methodologies for similar compounds.[5]

  • Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (3,4-difluorophenyl)acetonitrile (1.0 eq).

  • Dissolution: Add anhydrous dimethyl sulfoxide (DMSO) via syringe to dissolve the starting material (approx. 5 mL per 1 g of nitrile).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Add potassium tert-butoxide (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0-5 °C for 30 minutes.

  • Alkylation & Cyclization: Add 1,5-dibromopentane (1.05 eq) dropwise via syringe over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice water (approx. 10x the volume of DMSO).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by saturated sodium chloride solution.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Data Summary: Reaction Parameters
ParameterConditionRationale
Solvent Anhydrous DMSO/THFAprotic polar solvent stabilizes the carbanion intermediate.
Base Potassium tert-butoxideStrong, non-nucleophilic base for efficient deprotonation.
Temperature 0 °C to 20 °CControls initial exotherm and allows for controlled cyclization.[5]
Workup Ice water quenchSafely neutralizes any remaining reactive species.
Visualization of Synthesis Workflow

cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Isolation cluster_purify Purification prep1 Dissolve (3,4-Difluorophenyl)acetonitrile in Anhydrous DMSO prep2 Cool to 0 °C prep1->prep2 react1 Add KOtBu (Deprotonation) prep2->react1 react2 Add 1,5-Dibromopentane (Alkylation) react1->react2 react3 Warm to RT Stir 16-24h (Cyclization) react2->react3 work1 Quench with Ice Water react3->work1 work2 Extract with Ethyl Acetate work1->work2 work3 Wash with Brine work2->work3 work4 Dry, Filter & Concentrate work3->work4 purify1 Silica Gel Chromatography (Hexanes/EtOAc) work4->purify1 purify2 Obtain Pure Product purify1->purify2

Caption: General workflow for synthesis and purification.

Analytical Methods

Accurate characterization is essential to confirm the identity and purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing purity and confirming the molecular weight. The product should show a molecular ion peak (M⁺) corresponding to its mass.[6]

  • High-Performance Liquid Chromatography (HPLC): Used for purity analysis, especially for less volatile compounds or for monitoring reaction kinetics. A C18 reverse-phase column with a mobile phase of acetonitrile and water is a good starting point.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic multiplets for the aromatic protons (in the ~7.0-7.5 ppm region) and the aliphatic protons of the cyclohexane ring (typically in the ~1.5-2.5 ppm region).

    • ¹⁹F NMR: Will show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring, with characteristic fluorine-fluorine and fluorine-proton coupling.

    • ¹³C NMR: Will confirm the number of unique carbon environments, including the quaternary carbon attached to the nitrile, the nitrile carbon itself (~120 ppm), and the carbons of the difluorophenyl and cyclohexane rings.

References

  • Google Patents. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.
  • ATSDR. Analytical Methods for 2,3-Benzofuran. Available at: [Link]

  • Organic Syntheses. 3-OXOCYCLOHEX-1-ENE-1-CARBONITRILE. Available at: [Link]

  • Organic Syntheses. 1,1'-AZO-bis-1-CYCLOHEXANENITRILE. Available at: [Link]

  • ChemRxiv. Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates from alkylidenemalononitriles. Available at: [Link]

  • SCIRP. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile. Available at: [Link]

  • SCIRP. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation. Available at: [Link]

  • Phenomenex. QuEChERS Sample Preparation for Pesticide Residue Analysis. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods Accepted Manuscript. Available at: [Link]

  • ResearchGate. (PDF) Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. Available at: [Link]

  • PubChem. 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. Available at: [Link]

  • Organic Syntheses. 3-HYDROXY-1-CYCLOHEXENE-1-CARBOXALDEHYDE. Available at: [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Organic Syntheses. 2,4,5,6-TETRA(9H-CARBAZOL-9-YL)ISOPHTHALONITRILE (4CzIPN). Available at: [Link]

  • PubChem. 1,1'-Azobis(cyclohexanecarbonitrile). Available at: [Link]

  • PubMed. Novel synthesis of 1,3,4-thiadiazine derivatives and their cycloaddition reactions. Available at: [Link]

  • Sci-Hub. Kinetics of hydrolysis of NN′-diarylsulphamides. Available at: [Link]

  • Sci-Hub. Some reactions of 1,2,3,4-tetrafluorobenzene and derived compounds. Available at: [Link]

Sources

Technical Support Center: 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established scientific principles and practical experience.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

Scaling up any chemical synthesis introduces a new set of variables that can significantly impact reaction efficiency, product purity, and overall yield. This section is dedicated to identifying and resolving specific problems you may encounter during the scale-up of this compound synthesis.

Issue 1: Low or Inconsistent Yields in the Arylation Step

Question: We are experiencing significantly lower and more variable yields for the arylation of cyclohexanecarbonitrile with 1-bromo-3,4-difluorobenzene compared to our small-scale experiments. What are the likely causes and how can we mitigate this?

Answer: This is a frequent challenge when scaling up reactions that involve Grignard reagents or other strong bases. The root causes often lie in mass and heat transfer limitations, as well as moisture control.

Probable Causes & Solutions:

  • Insufficient Mixing: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" where the Grignard reagent is added, causing side reactions and decomposition.

    • Solution: Optimize the agitation speed and impeller design for your reactor. Ensure the addition of the Grignard reagent or base is done sub-surface and at a controlled, slow rate to allow for effective dispersion and heat dissipation.

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. On a larger scale, there are more potential entry points for atmospheric moisture.

    • Solution: Rigorously dry all glassware, reactors, and solvents.[1] Use anhydrous solvents and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. Consider using a drying tube on the condenser.

  • Temperature Control: The formation of the anion of cyclohexanecarbonitrile is an exothermic process. Inadequate heat removal can lead to side reactions, such as dimerization or reaction with the solvent.

    • Solution: Ensure your reactor's cooling system is adequate for the scale. A slower addition rate of the base or Grignard reagent will help manage the exotherm. Monitor the internal temperature closely and maintain the optimal temperature range identified in your small-scale experiments.

Issue 2: Formation of Significant Impurities and Byproducts

Question: During scale-up, we are observing the formation of several unknown impurities in our crude product, making purification difficult. What are these byproducts likely to be and how can we prevent their formation?

Answer: The appearance of new or increased levels of impurities is a common scale-up phenomenon. Understanding the potential side reactions is key to minimizing their occurrence.

Potential Byproducts & Prevention Strategies:

ByproductProbable CausePrevention Strategy
Biphenyl derivatives Homocoupling of the Grignard reagent.[1]Maintain a low reaction temperature and add the Grignard reagent slowly to the reaction mixture containing the electrophile.
Dimer of cyclohexanecarbonitrile Self-condensation of the cyclohexanecarbonitrile anion.Use a non-nucleophilic strong base like LDA or NaHMDS instead of a Grignard reagent if possible. Maintain a low temperature during anion formation.
Products from reaction with solvent The strong base or Grignard reagent reacting with an acidic proton on the solvent (e.g., THF).Use a less acidic solvent if the reaction chemistry allows. Ensure the reaction is run at the lowest effective temperature.
Issue 3: Difficulties in Product Isolation and Purification

Question: We are struggling with the work-up and purification of this compound on a larger scale. Emulsion formation during extraction and challenging chromatography are our main concerns.

Answer: Work-up and purification procedures that are straightforward on a small scale can become problematic as volumes increase.

Troubleshooting Purification:

  • Emulsion Formation: This is common when quenching reactions involving strong bases and can be exacerbated by vigorous mixing in large reactors.

    • Solution: During the aqueous quench, add the quenching solution slowly with moderate agitation. The addition of brine (saturated NaCl solution) can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Chromatography Challenges: Flash chromatography, often used in the lab, is not always practical for large-scale purification.

    • Solution: Consider crystallization as a primary purification method. Experiment with different solvent systems to find one that provides good recovery and purity. If chromatography is necessary, explore techniques more amenable to scale-up, such as medium pressure liquid chromatography (MPLC).

  • Residual Solvent: Removing high-boiling point solvents used in the reaction can be difficult.

    • Solution: Perform a solvent swap to a lower-boiling point solvent before final concentration. Utilize a rotary evaporator with a high-vacuum pump and an appropriate bath temperature. For larger scales, a thin-film evaporator may be more efficient.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions related to the synthesis of this compound, providing insights into reaction mechanisms, alternative synthetic routes, and safety considerations.

General Synthesis & Mechanism

Q1: What is the most common synthetic route for this compound and what is the underlying mechanism?

A1: A prevalent method involves the nucleophilic substitution of a halogen on a difluorobenzene ring with the carbanion of cyclohexanecarbonitrile. This is often achieved via a Grignard reaction or by using a strong, non-nucleophilic base.

  • Mechanism using a Strong Base (e.g., LDA, NaHMDS):

    • The strong base deprotonates the α-carbon of cyclohexanecarbonitrile to form a resonance-stabilized carbanion.

    • This carbanion then acts as a nucleophile, attacking the carbon atom of the C-X bond (where X is a halogen, typically Br or I) on the 1-halo-3,4-difluorobenzene.

    • The halide is displaced, forming the new carbon-carbon bond and yielding the desired product.

Q2: Are there alternative synthetic strategies we should consider for scale-up?

A2: Yes, Phase Transfer Catalysis (PTC) offers a compelling alternative that can be more amenable to industrial-scale production.[2]

  • Phase Transfer Catalysis (PTC) Approach:

    • In a PTC system, the deprotonation of cyclohexanecarbonitrile can be achieved using an inexpensive inorganic base like sodium hydroxide in a biphasic system (e.g., toluene/water).

    • A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the hydroxide ion into the organic phase to deprotonate the cyclohexanecarbonitrile. The resulting carbanion is then transported back to the interface or into the organic phase to react with the 1-halo-3,4-difluorobenzene.

    • Advantages of PTC: Milder reaction conditions, avoidance of expensive and hazardous strong bases, and often simpler work-up procedures.[3][4]

Safety & Handling

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: Safety is paramount in any chemical synthesis, and the hazards are amplified on a larger scale.

  • Highly Reactive Reagents: Grignard reagents and strong bases are pyrophoric and react violently with water.[5] Ensure all handling is done under an inert atmosphere and that appropriate personal protective equipment (PPE) is worn.

  • Exothermic Reactions: The deprotonation and arylation steps can be highly exothermic. A runaway reaction is a significant risk if cooling is insufficient.[6] Always have a secondary cooling plan and ensure the reactor is equipped with a pressure relief system.

  • Toxicity: The reactants and product may have associated toxicities.[7][8][9] Consult the Safety Data Sheets (SDS) for all chemicals and handle them in a well-ventilated area, such as a fume hood or a ventilated enclosure for larger equipment.

III. Experimental Protocols & Visualizations

To provide a clearer understanding of the key processes, detailed step-by-step protocols and workflow diagrams are provided below.

Protocol 1: Grignard-Mediated Arylation (1 L Scale)

Materials:

  • Magnesium turnings

  • 1-Bromo-3,4-difluorobenzene

  • Cyclohexanecarbonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Set up a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under vacuum and backfill with nitrogen.

    • To the flask, add magnesium turnings and a small crystal of iodine.

    • In the dropping funnel, add a solution of 1-bromo-3,4-difluorobenzene in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not initiate (indicated by a color change and gentle reflux), gently warm the flask.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Arylation Reaction:

    • In a separate 5 L reactor, charge a solution of cyclohexanecarbonitrile in anhydrous THF. Cool the solution to 0 °C under a nitrogen atmosphere.

    • Slowly add the prepared Grignard reagent to the cyclohexanecarbonitrile solution via a cannula, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and slowly quench by adding 1M HCl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow Diagrams

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Arylation Reaction cluster_workup Work-up & Purification start Flame-dry glassware & charge with Mg and I2 add_bromide Add 1-bromo-3,4-difluorobenzene in THF start->add_bromide reflux Maintain gentle reflux add_bromide->reflux stir Stir for 1h post-addition reflux->stir add_grignard Add Grignard reagent slowly (< 5°C) stir->add_grignard Transfer Grignard Reagent prep_nitrile Prepare cyclohexanecarbonitrile in THF at 0°C prep_nitrile->add_grignard warm_stir Warm to RT and stir for 12h add_grignard->warm_stir quench Quench with 1M HCl warm_stir->quench Proceed to Work-up extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry_conc Dry and Concentrate wash->dry_conc purify Purify (Distillation/Recrystallization) dry_conc->purify

Caption: Grignard-mediated synthesis workflow.

Troubleshooting_Logic cluster_yield Low/Inconsistent Yield cluster_purity Impurity Formation cluster_isolation Isolation Difficulties problem Problem Encountered check_mixing Optimize Agitation problem->check_mixing Yield Issue check_moisture Ensure Anhydrous Conditions problem->check_moisture Yield Issue check_temp Improve Temperature Control problem->check_temp Yield Issue temp_control Lower Reaction Temperature problem->temp_control Purity Issue slow_addition Slow Reagent Addition problem->slow_addition Purity Issue alt_base Consider Alternative Base problem->alt_base Purity Issue break_emulsion Use Brine in Work-up problem->break_emulsion Isolation Issue alt_purification Explore Crystallization problem->alt_purification Isolation Issue solvent_swap Solvent Swap Before Concentration problem->solvent_swap Isolation Issue

Caption: Troubleshooting decision tree.

IV. References

  • University of California, Davis. Grignard Reaction - Web Pages. Available at: [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]

  • Microferm. Safety Data Sheet. Available at: [Link]

  • PTC Communications, Inc. Industrial Phase-Transfer Catalysis. Available at: [Link]

  • Organic Syntheses. Aldehydes from 1,1,3,3-Tetramethylbutyl Isonitrile and Organometallic Reagents. Available at: [Link]

  • YouTube. Organic Chemistry Mechanisms. Available at: [Link]

  • Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. Available at: [Link]

  • Indo American Journal of Pharmaceutical Research. Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Available at: [Link]

  • Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References. Available at: [Link]

  • Organic Syntheses. Preparation of 4CzIPN. Available at: [Link]

  • Google Patents. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative. Available at:

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]

  • Schnyder Safety Chemistry. Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Available at: [Link]

Sources

Technical Support Center: Characterization of Impurities in 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the characterization of impurities in 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile.

Welcome to the technical support resource for the analysis of this compound. This guide is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during impurity profiling of this pharmaceutical intermediate.

PART 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses foundational questions regarding the impurity profile of this compound.

Q1: What are the most probable sources and types of impurities for this compound?

A1: Impurities associated with this active pharmaceutical ingredient (API) intermediate can be broadly categorized into three groups as defined by the International Council for Harmonisation (ICH).

  • Organic Impurities: These are the most common and structurally diverse.

    • Process-Related: Includes unreacted starting materials (e.g., 1,2-difluorobenzene, cyclohexanone), intermediates from the synthetic route, and by-products from unintended side reactions.

    • Degradation Products: These arise from the decomposition of the final substance under the influence of light, heat, oxidation, or hydrolysis. For a nitrile compound, hydrolysis of the nitrile group (-CN) to a carboxamide (-CONH₂) or a carboxylic acid (-COOH) is a primary degradation pathway.

  • Inorganic Impurities: These stem from the manufacturing process and include reagents, catalysts (e.g., heavy metals), and inorganic salts.

  • Residual Solvents: Organic volatile compounds used during synthesis or purification (e.g., toluene, acetonitrile, methanol) that are not completely removed.

Q2: Why is a forced degradation study necessary for this compound?

A2: Forced degradation (or stress testing) is a critical step mandated by regulatory bodies like the FDA and outlined in ICH guidelines (ICH Q1A). Its purpose is to intentionally degrade the compound under more severe conditions than accelerated stability testing (e.g., high heat, extreme pH, oxidation, photolysis).

The key objectives are:

  • To Identify Likely Degradants: This helps predict the impurities that could arise during long-term storage, ensuring they can be monitored in formal stability studies.

  • To Establish Degradation Pathways: Understanding how the molecule breaks down provides insight into its intrinsic stability.

  • To Develop and Validate a Stability-Indicating Analytical Method: The primary goal is to prove that your analytical method (typically HPLC) can successfully separate the intact API from all potential degradation products, ensuring accurate quantification over time.

PART 2: Troubleshooting Guide for Common Analytical Issues

This section provides solutions to specific problems you may encounter during the analysis of this compound.

Q3: My HPLC chromatogram shows a new, unidentified peak. What is the systematic approach to identify it?

A3: Identifying an unknown peak is a multi-step process that moves from preliminary data gathering to definitive structural elucidation. The workflow below outlines a standard industry approach.

G A Unknown Peak Detected in HPLC-UV B Step 1: Gather Preliminary Data (HPLC-DAD/PDA) A->B Initial Observation C Step 2: Determine Molecular Weight (LC-MS) B->C UV Spectrum suggests structural difference D Step 3: Isolate the Impurity (Prep-HPLC) C->D Molecular Ion [M+H]+ obtained. Need pure sample for NMR. E Step 4: Elucidate the Structure (NMR Spectroscopy) D->E Sufficient quantity (>1 mg) isolated F Confirm Structure & Synthesize Reference Standard E->F 1D (¹H, ¹³C) and 2D NMR data provides full structure

Caption: Workflow for Unknown Impurity Identification.

Detailed Explanation:

  • Step 1: HPLC with Diode Array Detection (DAD/PDA): First, obtain a UV-Vis spectrum of the impurity and compare it to the parent compound. A significant shift in the absorption maximum (λ-max) can indicate which part of the molecule (the chromophore) has been altered.

  • Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most crucial step for getting the molecular weight of the unknown. An LC-MS analysis will provide the mass-to-charge ratio (m/z), often revealing the molecular ion (e.g., [M+H]⁺). This information immediately helps narrow down potential molecular formulas.

  • Step 3: Preparative HPLC: To get a definitive structure, you need a pure sample of the impurity for NMR analysis. Preparative HPLC is used to isolate and collect the fraction corresponding to the unknown peak.

  • Step 4: Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation of organic molecules. A combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments can provide unambiguous evidence of the compound's structure.

Q4: I'm observing poor peak shape (tailing) for the main compound peak in my reversed-phase HPLC method. What are the likely causes and solutions?

A4: Peak tailing is a common issue in HPLC, often caused by secondary interactions between the analyte and the stationary phase. For a molecule like this compound, which has a basic nitrile group, interactions with acidic residual silanols on the silica-based column are a primary cause.

Potential Cause Explanation & Troubleshooting Steps
Silanol Interactions Residual silanol groups (Si-OH) on the C18 column packing can become deprotonated (Si-O⁻) at mobile phase pH > 3.5 and interact with the slightly basic nitrile, causing tailing. Solution: Lower the mobile phase pH to 2.5-3.0 using an acid like phosphoric acid or formic acid. This keeps the silanols protonated, minimizing secondary interactions.
Column Overload Injecting too much sample can saturate the stationary phase, leading to fronting or tailing. Solution: Reduce the injection volume or dilute the sample concentration and reinject.
Column Contamination/Age Buildup of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing. Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If that fails, the column may need to be replaced.
Mismatched Solvents Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., 100% DMSO into a highly aqueous mobile phase) can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.
Q5: How do I quantify an impurity when a reference standard is not available?

A5: Quantifying an impurity without a certified reference standard is a common challenge. The recommended approach is to use the principle of relative response factor (RRF) with respect to the parent API.

Explanation: Different molecules absorb UV light differently based on their structure. Assuming the impurity has a similar UV chromophore to the API, you can initially estimate its concentration by assuming the response factor is 1.0. However, for accurate quantification, the RRF must be determined.

G A Isolate Pure Impurity (Prep-HPLC) B Confirm Purity (>95% via HPLC, NMR) A->B C Prepare Solutions (API & Impurity) B->C D Generate Calibration Curves (Peak Area vs. Concentration) C->D E Calculate RRF (Slope_Impurity / Slope_API) D->E F Use RRF in Routine Analysis E->F

Caption: Workflow for Determining Relative Response Factor (RRF).

The concentration of the impurity in a sample can then be calculated using the following formula, as recommended in pharmacopoeial methods:

Impurity (%) = (Areaimpurity / AreaAPI) * (1 / RRF) * (ConcAPI / ConcSample) * 100

If isolation is not feasible, advanced techniques like quantitative NMR (qNMR) can be used, as it provides a direct molar quantitation without needing a specific reference standard for the impurity itself.

PART 3: Standard Operating Procedures (SOPs)

These protocols provide a starting point for method development and validation. All methods must be validated according to ICH Q2(R1) guidelines to demonstrate they are fit for purpose.

SOP 1: Stability-Indicating HPLC-UV Method
  • Principle: This reversed-phase HPLC method is designed to separate this compound from its potential process-related and degradation impurities. The use of a gradient elution allows for the separation of compounds with a range of polarities.

  • Instrumentation & Columns:

    • HPLC or UPLC system with a PDA/DAD detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 235 nm (adjust based on λ-max of the parent compound).

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      20.0 20 80
      25.0 20 80
      25.1 70 30

      | 30.0 | 70 | 30 |

  • Procedure:

    • Prepare the sample by dissolving an accurately weighed amount in the diluent to a final concentration of approximately 1.0 mg/mL.

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

    • Inject the sample and acquire the chromatogram.

    • Integrate all peaks and report any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A).

SOP 2: Residual Solvent Analysis by Headspace GC-MS
  • Principle: Gas chromatography is the ideal technique for separating and quantifying volatile organic compounds (residual solvents). A headspace autosampler is used to introduce only the volatile components into the GC system, avoiding contamination from the non-volatile API. Mass spectrometry provides positive identification of the solvents.

  • Instrumentation:

    • GC system with a Headspace Autosampler and Mass Spectrometric (MS) detector.

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Reagents:

    • Diluent: Dimethyl sulfoxide (DMSO).

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 220 °C.

    • Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

    • MS Transfer Line: 250 °C.

    • MS Ion Source: 230 °C.

    • Scan Range: 35-350 amu.

  • Headspace Conditions:

    • Oven Temperature: 85 °C.

    • Vial Equilibration Time: 20 min.

    • Loop Temperature: 95 °C.

  • Procedure:

    • Prepare a sample by accurately weighing approximately 100 mg of the substance into a 20 mL headspace vial and adding 5.0 mL of DMSO.

    • Prepare calibration standards for expected solvents in DMSO at appropriate concentrations.

    • Load vials into the autosampler.

    • Run the sequence and analyze the data, identifying peaks by their retention time and mass spectrum and quantifying against the calibration standards.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • CONICET. (n.d.).
  • Altabrisa Group. (2025).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • IJPPS. (2020). Impurity Profiling of Pharmaceuticals.
  • ICH. (n.d.). Quality Guidelines.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Biomedical Journal of Scientific & Technical Research. (2024).
  • Spectroscopy Online. (n.d.).
  • R Discovery. (n.d.).
  • MedCrave. (2016).
  • IJRPS. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • BioPharm International. (n.d.).
  • RJPT. (n.d.).
  • IJAR. (2020).
  • American Journal of Chemistry. (2023).
  • Journal of Pharmaceutical and Applied Chemistry. (n.d.). RP-HPLC Method Development and Validation for the Quantification of a Selected Active Pharmaceutical Ingredient in Bulk and Tablets.
  • World Journal of Pharmaceutical Research. (2021). A comprehensive review of method development by HPLC.
  • PubMed Central. (n.d.).
  • IJNRD. (2024). Impurity Profiling in different analytical techniques.
  • Waters. (n.d.).
  • Emery Pharma. (n.d.). Impurity Analysis.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Benchchem. (n.d.). This compound.
  • Google Patents. (n.d.).
  • LECO. (n.d.).
  • EDQM, Council of Europe. (201

Technical Support Center: A Researcher's Guide to Enhancing the Purity of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile, a key intermediate in pharmaceutical synthesis. Achieving high purity is critical for the validity of downstream applications, ensuring reaction efficiency, and meeting stringent regulatory standards.[1][2] This document is structured to address common challenges encountered in the laboratory, providing both procedural guidance and the underlying scientific rationale to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the purity of my crude this compound?

A1: Accurately assessing purity requires a multi-faceted analytical approach, as no single method can definitively identify all possible impurities.[3][4] A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive evaluation.

  • High-Performance Liquid Chromatography (HPLC): This is the primary and most common method for purity assessment in pharmaceutical development.[1] It excels at separating the target compound from structurally similar impurities. A standard approach involves using a reversed-phase C18 column with a gradient elution of water and acetonitrile. Purity is typically reported as the area percentage of the main peak.

  • Gas Chromatography (GC): If the compound and its potential impurities are thermally stable and volatile, GC can be an excellent high-resolution alternative or complementary technique to HPLC.[5]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective tool for monitoring reaction progress and making a preliminary assessment of purity.[5][6] It can quickly indicate the number of components in your mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural identity of your compound.[5] More importantly, quantitative ¹H NMR (qNMR) can be used as a primary analytical method to determine absolute purity against a certified internal standard.[3] This technique is orthogonal to chromatography and can detect non-UV active impurities, residual solvents, and water that might be missed by HPLC.[3]

  • Melting Point Analysis: For crystalline solids, a sharp and narrow melting point range is a classic indicator of high purity.[6][7] Conversely, a broad or depressed melting point suggests the presence of impurities.[6]

Table 1: Summary of Recommended Analytical Techniques

TechniquePrinciplePrimary UseDetects
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantitative purity assessment, impurity profiling.UV-active impurities, isomers, by-products.[1]
GC Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Purity assessment for volatile compounds.Volatile impurities, residual solvents.[5]
¹H NMR / qNMR Nuclear spin transitions in a magnetic field.Structural confirmation and absolute purity determination.Structural isomers, residual solvents, water, inorganic impurities.[3]
LC-MS HPLC separation followed by mass spectrometry detection.Identification of unknown impurities.Provides molecular weight data for unknown peaks in the chromatogram.[5]
Melting Point Temperature at which a solid transitions to a liquid.Qualitative purity check for crystalline solids.General presence of impurities (causes depression and broadening).[7]
Q2: What are the likely impurities in my synthesis of this compound, and how can I identify them?

A2: Impurities typically arise from unreacted starting materials, side reactions, or contaminants in the reagents.[8] Common synthetic routes, such as the alkylation of 3,4-difluorophenylacetonitrile with 1,5-dibromopentane or the direct arylation of cyclohexanecarbonitrile, can lead to a predictable set of impurities.[9][10]

Potential Impurities Include:

  • Unreacted Starting Materials:

    • 3,4-Difluorophenylacetonitrile

    • Cyclohexanecarbonitrile

    • 1,5-Dibromopentane (or other alkylating agents)

  • Reaction By-products:

    • Bis-alkylation products: Where the alkylating agent reacts at both ends with the phenylacetonitrile.

    • Elimination products: Formation of cyclohexene derivatives under basic conditions.

    • Hydrolysis product: Conversion of the nitrile group to a carboxamide or carboxylic acid if water is present during workup or purification under harsh pH conditions.

  • Isomeric Impurities:

    • Positional Isomers: If the starting 3,4-difluorophenyl material is contaminated with other isomers (e.g., 1,2- or 1,4-difluorobenzene), you may form 1-(2,3-Difluorophenyl)cyclohexanecarbonitrile or 1-(2,5-Difluorophenyl)cyclohexanecarbonitrile. These can be particularly challenging to separate.[11]

  • Residual Solvents: Solvents used in the reaction or purification (e.g., DMSO, Ethyl Acetate, THF) can be retained in the final product.[8]

Identification Strategy: The most powerful tool for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).[5] By analyzing the mass-to-charge ratio (m/z) of the impurity peaks in your HPLC chromatogram, you can deduce their molecular formulas and propose structures based on the likely reaction pathways outlined below.

G cluster_reactants Starting Materials & Reagents cluster_isomers Isomeric Contaminants cluster_workup Workup/Purification SM1 3,4-Difluorophenyl acetonitrile Product Desired Product 1-(3,4-Difluorophenyl) cyclohexanecarbonitrile Impurity_SM Unreacted Starting Materials SM1->Impurity_SM Incomplete Reaction Impurity_Byproduct Side-Reaction By-products SM1->Impurity_Byproduct Dimerization, Elimination SM2 1,5-Dibromopentane SM2->Impurity_SM Incomplete Reaction Base Base (e.g., t-BuOK) Base->Impurity_Byproduct Dimerization, Elimination Solvent Solvent (e.g., DMSO) Impurity_Solvent Residual Solvent Solvent->Impurity_Solvent Trapped in Product Matrix Iso 1,2- or 1,4-Difluoro -phenylacetonitrile Impurity_Isomer Positional Isomers Iso->Impurity_Isomer Carried through Synthesis Water Water (Quench/Extraction) Impurity_Hydrolysis Hydrolysis Products (Amide, Acid) Water->Impurity_Hydrolysis Nitrile Degradation G Start Crude Product Purity Assessment IsSolid Is the product a solid? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes FlashChrom Use Flash Chromatography (Bulk Purification) IsSolid->FlashChrom No (Oil) CheckPurity Purity > 99% and Single Major Impurity? Recrystallize->CheckPurity OptimizeRec Optimize Recrystallization (Solvent, Cooling Rate) CheckPurity->OptimizeRec No, but promising PrepHPLC Use Preparative HPLC (High Purity / Isomer Separation) CheckPurity->PrepHPLC No (Isomers or Multiple Impurities) End Pure Product CheckPurity->End Yes OptimizeRec->Recrystallize FlashChrom->End PrepHPLC->End G cluster_analytical Analytical Scale cluster_prep Preparative Scale Scout 1. Method Scouting (Columns, Solvents) Optimize 2. Method Optimization (Fine-tune gradient) Scout->Optimize Load 3. Loading Study (Determine max load) Optimize->Load ScaleUp 4. Scale-Up Calculation (Adjust flow & gradient) Load->ScaleUp Run 5. Preparative Run & Fraction Collection ScaleUp->Run Analyze 6. Fraction Analysis (Confirm purity) Run->Analyze Isolate 7. Combine Fractions & Isolate Product Analyze->Isolate

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Data Analysis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering Fluorinated Structures with NMR

In modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. However, the unique nuclear properties of the ¹⁹F isotope, while offering a powerful spectroscopic handle, introduce layers of complexity into structural elucidation. The 100% natural abundance and high gyromagnetic ratio of ¹⁹F make it an ideal nucleus for NMR spectroscopy, providing high sensitivity and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[1][2] This guide provides an in-depth analysis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile, a representative fluorinated scaffold. We will dissect its ¹H, ¹³C, and ¹⁹F NMR spectra, demonstrating how to leverage one- and two-dimensional NMR techniques for unambiguous structural verification. The principles discussed herein extend to a broad class of fluorinated aromatic compounds, offering researchers a framework for tackling similar analytical challenges.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is paramount for coherent spectral assignment. The structure of this compound is numbered below for reference throughout this guide.

Figure 1: Structure and numbering scheme for this compound.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides the initial scaffold for the structure. We anticipate two distinct regions: the downfield aromatic region and the upfield aliphatic region corresponding to the cyclohexyl protons.

  • Aromatic Region (δ 7.0-7.5 ppm): The 3,4-difluoro substitution pattern gives rise to a complex splitting pattern for the three aromatic protons (H2', H5', H6').

    • H2': This proton is ortho to the cyclohexyl group and meta to the F3 fluorine. It will primarily appear as a doublet due to ortho coupling with H6' (³JHH ≈ 8 Hz), which is further split by meta coupling to H5' (⁴JHH ≈ 2 Hz) and potentially longer-range couplings to F3 (⁴JHF) and F4 (⁵JHF).

    • H5': This proton is situated between two fluorine atoms. Its signal will be split by ortho coupling to H6' (³JHH ≈ 8 Hz) and by ortho and meta couplings to F4 (³JHF) and F3 (⁴JHF), respectively. This often results in a complex, difficult-to-interpret multiplet.

    • H6': This proton is ortho to both H5' and the C1-substituted carbon. It will appear as a doublet of doublets (or more complex multiplet) due to ortho couplings to H5' (³JHH ≈ 8 Hz) and H2' (³JHH ≈ 8 Hz), plus additional splitting from couplings to F3 (⁵JHF) and F4 (⁴JHF).

  • Aliphatic Region (δ 1.5-2.5 ppm): The ten protons of the cyclohexane ring are chemically non-equivalent and will present as a series of broad, overlapping multiplets. The axial and equatorial protons on each carbon have different chemical shifts due to the anisotropic effect of the C-C single bonds. Protons on C2 and C6, being adjacent to the quaternary carbon, are typically shifted slightly further downfield compared to those on C3, C5, and C4. Full assignment of these protons usually requires 2D NMR techniques.

Part 2: ¹⁹F NMR Spectral Analysis

¹⁹F NMR is arguably the most informative technique for this molecule. Because F3 and F4 are in different chemical environments, they will produce two distinct signals.

  • Chemical Shifts: Aromatic fluorine chemical shifts are highly sensitive to the nature and position of other substituents.[3] For a 1,2-difluorobenzene system, shifts are typically in the range of -135 to -145 ppm relative to CFCl₃.[4] The presence of the electron-donating alkyl substituent at C1' will influence the precise shifts.

  • Coupling Constants: The key to interpreting the ¹⁹F spectrum lies in the coupling constants.

    • ³JF-F: A significant ortho coupling between F3 and F4 (typically 20-25 Hz) will split both signals into doublets.

    • J H-F: Each fluorine signal will be further split by couplings to the aromatic protons.

      • The F3 signal will show a large ortho coupling to H2' (³JHF ≈ 7-10 Hz) and a smaller meta coupling to H5' (⁴JHF ≈ 4-7 Hz).

      • The F4 signal will show a large ortho coupling to H5' (³JHF ≈ 7-10 Hz) and a smaller meta coupling to H6' (⁴JHF ≈ 4-7 Hz).

    • The resulting signals are expected to be complex multiplets, likely appearing as doublet of doublets of doublets (ddd).

Part 3: ¹³C NMR Spectral Analysis

A proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals, as there are no elements of symmetry in the molecule.[5]

  • Aromatic Carbons (δ 115-165 ppm):

    • C3' and C4': The most dramatic feature will be the signals for the carbons directly bonded to fluorine. These carbons experience a large one-bond C-F coupling (¹JCF), typically in the range of 245-255 Hz, splitting their signals into large doublets. Their chemical shifts will be the most downfield in the aromatic region due to the direct deshielding effect of fluorine.[6]

    • C1', C2', C5', C6': These carbons will also exhibit smaller, long-range C-F couplings (²JCF, ³JCF), which may appear as triplets or doublets of doublets.

  • Aliphatic Carbons (δ 25-50 ppm):

    • C1 (Quaternary): The quaternary carbon connecting the two ring systems will likely appear in the δ 40-50 ppm range.

    • C2, C3, C4, C5, C6: The five methylene carbons of the cyclohexane ring will give rise to five distinct signals in the upfield region.

  • Nitrile Carbon (δ ~120 ppm): The nitrile carbon signal is highly characteristic and typically appears in a region with minimal overlap from other sp² carbons.[7] Studies on substituted cyclohexanecarbonitriles have shown that the chemical shift of the nitrile carbon can be diagnostic of its axial or equatorial orientation, with equatorial nitriles resonating downfield of their axial counterparts.[8]

Part 4: Comparative Analysis

To appreciate the influence of the fluorine substituents, it is instructive to compare the expected data for our target molecule with its non-fluorinated analog, 1-phenylcyclohexanecarbonitrile.

Nucleus / Position This compound (Predicted) 1-Phenylcyclohexanecarbonitrile (Typical/Reference) [9]Rationale for Difference
Aromatic Protons δ 7.0-7.5 ppm (Complex multiplets)δ ~7.3-7.5 ppmFluorine atoms cause significant deshielding and introduce complex H-F couplings, broadening and shifting signals.
Cyclohexyl Protons (α) δ ~2.3-2.5 ppmδ ~2.3-2.5 ppmMinimal change expected as the effect is primarily electronic and transmitted through several bonds.
Aromatic Carbons (C3', C4') δ ~150-160 ppm (d, ¹JCF ≈ 250 Hz)δ ~128 ppm (para), δ ~127 ppm (meta)Direct attachment to highly electronegative fluorine causes a strong downfield shift and large one-bond C-F coupling.
Aromatic Carbon (C1') δ ~135-140 ppmδ ~142 ppmThe inductive withdrawal of the two fluorine atoms alters the electronic environment of the ipso-carbon.
Nitrile Carbon (CN) δ ~121 ppmδ ~122 ppmThe electronic effect of the fluorine substituents on the nitrile carbon is relatively small, being transmitted through four bonds.

Part 5: The Power of 2D NMR for Unambiguous Assignment

While 1D spectra provide a wealth of information, definitive assignment of all signals, especially in the crowded aliphatic and complex aromatic regions, requires 2D correlation spectroscopy.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the workhorse experiment for determining one-bond proton-carbon correlations.[10] Each cross-peak in the HSQC spectrum directly links a proton signal on the F2 axis to the carbon signal it is attached to on the F1 axis. This allows for the unambiguous assignment of all protonated carbons (C2-C6 and C2', C5', C6').[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular puzzle by revealing correlations between protons and carbons over two to three bonds.[12] For this compound, the key correlations that would provide unequivocal proof of structure are:

    • Correlation from the α-cyclohexyl protons (H2, H6) to the aromatic ipso-carbon (C1').

    • Correlation from the ortho aromatic protons (H2', H6') to the aliphatic quaternary carbon (C1).

    • Correlation from H2' to the nitrile carbon (CN).

These correlations bridge the two ring systems and confirm the point of attachment, as illustrated below.

HMBC_Workflow cluster_0 Cyclohexyl Moiety cluster_1 Phenyl Moiety H-2/H-6 H-2/H-6 C1' C1' H-2/H-6->C1' ³JCH C1 C1 CN CN H-2'/H-6' H-2'/H-6' H-2'/H-6'->C1 ³JCH H-2'/H-6'->CN ⁴JCH

Figure 2: Key HMBC correlations confirming the connectivity between the phenyl and cyclohexyl rings.

Part 6: Recommended Experimental Protocol

Acquiring high-quality, reproducible NMR data is foundational to accurate analysis. The following protocol provides a robust starting point.

1. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of this compound.
  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good general-purpose solvent with minimal overlapping signals in the regions of interest.[13]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C chemical shift referencing (δ = 0.00 ppm).[14]
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup & Data Acquisition:

  • Use a spectrometer with a minimum field strength of 400 MHz for ¹H. Higher fields (≥500 MHz) are recommended to improve resolution, especially in the complex aromatic region.
  • Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.
  • Shim the magnetic field to achieve optimal resolution and lineshape using the deuterium lock signal of the solvent.

3. 1D ¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse (zg30).
  • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
  • Acquisition Time: ~3-4 seconds.
  • Relaxation Delay (d1): 2-5 seconds.
  • Number of Scans (ns): 8-16 scans.

4. 1D ¹³C{¹H} NMR Acquisition:

  • Pulse Sequence: Standard proton-decoupled single-pulse with NOE (zgpg30).
  • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay (d1): 2 seconds.
  • Number of Scans (ns): 512-1024 scans (or more, depending on concentration) to achieve adequate signal-to-noise.

5. 1D ¹⁹F NMR Acquisition:

  • Pulse Sequence: Standard single-pulse (zg). Proton decoupling can be applied to simplify spectra if desired.
  • Spectral Width: ~250 ppm (e.g., from -50 to -200 ppm).
  • Referencing: The spectrum should be referenced externally or indirectly to CFCl₃ at δ = 0.00 ppm.[4]
  • Number of Scans (ns): 32-64 scans.

6. 2D NMR Acquisition (HSQC & HMBC):

  • Pulse Sequences: Use standard library sequences (e.g., hsqcedetgpsp for edited HSQC, hmbcgplpndqf for HMBC).
  • Parameters: Optimize parameters based on the spectrometer and standard protocols. A typical ¹JCH value for HSQC is 145 Hz. For HMBC, the long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.
  • Number of Scans: 2-8 scans per increment are typically sufficient.

Conclusion

The structural analysis of this compound serves as an excellent case study in the comprehensive application of modern NMR techniques. While the ¹H spectrum provides an initial structural overview, the true power of NMR is unlocked through the synergistic interpretation of ¹³C and, critically, ¹⁹F data. The large chemical shift dispersion and informative coupling patterns in the ¹⁹F spectrum provide a unique analytical window. Finally, 2D correlation experiments like HSQC and HMBC are indispensable for cementing the assignments and providing irrefutable proof of connectivity. By following a logical, multi-technique approach as outlined in this guide, researchers can confidently and efficiently elucidate the structures of complex fluorinated molecules.

References

  • New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). Available at: [Link]

  • Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Available at: [Link]

  • 13C-NMR. University of Calgary. Available at: [Link]

  • ¹⁹F NMR Reference Standards. University of California, San Diego. Available at: [Link]

  • Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. Available at: [Link]

  • OChemAcademics. 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Available at: [Link]

  • 19Fluorine NMR. Process NMR Associates. Available at: [Link]

  • The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. National Institutes of Health (NIH). Available at: [Link]

  • A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available at: [Link]

  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From ¹³C NMR CN Chemical Shifts. National Institutes of Health (NIH). Available at: [Link]

  • Kwan, E. E. Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

  • CHM4930 2D NMR Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy. YouTube. Available at: [Link]

  • HSQC and HMBC for Topspin. University of Wisconsin-Madison. Available at: [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010. Available at: [Link]

  • Brindle, C. S., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016. Available at: [Link]

  • 13-C NMR - How Many Signals. Master Organic Chemistry. Available at: [Link]

  • Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Process for preparing a cyclohexanecarbonitrile derivative. Google Patents.
  • Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. PubMed. Available at: [Link]

  • NMR Solvent data chart. Eurisotop. Available at: [Link]

  • 13C[1H] NMR of Non-Deuterated Deuterated and Fluorinated Compounds. ChemInfoGraphic. Available at: [Link]

  • Cyclohexanecarbonitrile - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Varian Solvent Table with Chemical Shifts, Melting and Boiling Points. University of California, Santa Barbara. Available at: [Link]

  • New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Scientific Research Publishing. Available at: [Link]

  • 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. PubChem. Available at: [Link]

  • Gottlieb, H. E., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organic Chemist. The Journal of Organic Chemistry, 1997. Available at: [Link]

  • S'21 - NMR 14 - J values (coupling constants). YouTube. Available at: [Link]

  • AZO-bis-1-CYCLOHEXANENITRILE. Organic Syntheses. Available at: [Link]

  • New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scirp.org. Available at: [Link]

  • Coupling constant. Khan Academy. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of novel psychoactive substances (NPS), the precise and rapid identification of new chemical entities is paramount for forensic, clinical, and pharmaceutical research. 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile, a compound of interest due to its structural motifs, presents a unique analytical challenge. This guide provides an in-depth analysis of its mass spectrometric behavior, offering a comparative perspective against alternative analytical methodologies. As Senior Application Scientists, our goal is to not only present data but to elucidate the rationale behind the analytical choices, ensuring a robust and validated approach to characterization.

Introduction to this compound and its Analytical Significance

This compound is a synthetic organic compound featuring a difluorophenyl group attached to a cyclohexanecarbonitrile moiety. The presence of the fluorinated aromatic ring and the saturated cyclic nitrile system dictates its chemical properties and, consequently, the optimal analytical strategies for its detection and characterization. The rise of fluorinated NPS analogues necessitates the development of specific and sensitive analytical methods to differentiate them from structurally similar compounds. Mass spectrometry, particularly when coupled with a chromatographic separation technique, stands as the gold standard for this purpose.[1][2]

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred initial analytical approach.[3][4] The gas chromatograph provides excellent separation of the analyte from any potential impurities or matrix components, while the mass spectrometer offers high sensitivity and structural information for confident identification.

The Rationale for Electron Ionization (EI)

Electron Ionization (EI) is the most common ionization technique used in GC-MS for the analysis of small molecules.[2][5] The high energy (typically 70 eV) of the electron beam induces reproducible fragmentation of the molecule, creating a unique "fingerprint" mass spectrum. This fragmentation pattern is highly characteristic of the molecule's structure and can be used for library matching and structural elucidation.[6] While softer ionization techniques might yield a more abundant molecular ion, the rich fragmentation information from EI is invaluable for the unambiguous identification of an unknown compound like this compound, especially in the absence of a reference standard.

Predicted Electron Ionization Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound (C₁₃H₁₃F₂N) is 233.25 g/mol . The molecular ion peak ([M]⁺˙) is expected at m/z 233.

The primary fragmentation pathways are predicted to involve:

  • Loss of the cyano group (•CN): This is a common fragmentation for nitriles, leading to a stable cyclohexyl cation. This would result in a fragment at m/z 207 .

  • Cleavage of the cyclohexyl ring: The cyclohexyl ring can undergo fragmentation through various pathways. A characteristic loss of ethene (C₂H₄) from the cyclohexyl ring is common, which would lead to a fragment at m/z 205 (from the molecular ion).

  • Formation of the difluorophenyl cation: Cleavage of the bond between the phenyl ring and the cyclohexyl group can lead to the formation of the difluorophenyl cation ([C₆H₃F₂]⁺) at m/z 113 .

  • Formation of the cyclohexanecarbonitrile cation: Conversely, the charge may be retained on the other fragment, resulting in the cyclohexanecarbonitrile cation ([C₇H₁₀N]⁺) at m/z 108 .

  • Loss of hydrogen fluoride (HF): The presence of fluorine atoms allows for the potential loss of HF, which would result in a fragment at m/z 213 .

  • Tropylium ion formation: Rearrangement of the phenyl ring after fragmentation is possible, potentially leading to the formation of a substituted tropylium ion.

Predicted Major Fragments:

m/zProposed Fragment StructureFragmentation Pathway
233[C₁₃H₁₃F₂N]⁺˙Molecular Ion
207[C₁₂H₁₃F₂]⁺Loss of •CN
113[C₆H₃F₂]⁺Difluorophenyl cation
108[C₇H₁₀N]⁺Cyclohexanecarbonitrile cation
95[C₆H₄F]⁺Fluorophenyl cation (after loss of one F)
81[C₆H₅]⁺Phenyl cation (after loss of both F)

Diagram: Predicted Fragmentation Pathway of this compound

G M [M]⁺˙ m/z 233 F207 m/z 207 M->F207 - •CN F113 m/z 113 M->F113 C-C cleavage F108 m/z 108 M->F108 C-C cleavage F205 m/z 205 M->F205 - C₂H₄ F213 m/z 213 M->F213 - HF G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection Sample Sample Solvent Solvent (e.g., Methanol) Sample->Solvent Dilution Dilution Solvent->Dilution Injection Injection Port Dilution->Injection Column GC Column Injection->Column Oven Temperature Programmed Oven Column->Oven IonSource Ion Source (EI) Oven->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition & Analysis Detector->Data

Sources

A Senior Application Scientist's Guide to HPLC Analysis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable analytical characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile, a fluorinated cyclohexane derivative with potential applications in medicinal chemistry.[1] We will move beyond rote protocol recitation to explore the causal relationships behind methodological choices, ensuring a self-validating system of analysis.

Understanding the Analyte: this compound

This compound possesses a unique combination of structural features that influence its chromatographic behavior: a non-polar cyclohexyl ring, a polar nitrile group, and an aromatic ring with two fluorine substituents. The presence of fluorine atoms can significantly alter the electronic properties and lipophilicity of the molecule compared to its non-fluorinated counterparts.[2] Notably, the molecule is achiral as it lacks a stereocenter, simplifying the primary analysis by precluding the need for enantioselective chromatography for the main component.

The Limitations of "Go-To" C18 Reversed-Phase Chromatography

The default choice for many chromatographers is a C18 (octadecylsilyl) reversed-phase column. While versatile, for fluorinated compounds like our target analyte, a C18 column may not provide optimal selectivity, especially when separating the main peak from structurally similar impurities.[3][4]

Causality: The primary retention mechanism on a C18 phase is hydrophobic interaction. While this compound has hydrophobic regions, the subtle electronic effects of the fluorine atoms on the phenyl ring may not be sufficiently discriminated by a purely hydrophobic stationary phase. This is particularly true for positional isomers (e.g., 1-(2,3-difluorophenyl)cyclohexanecarbonitrile or 1-(2,5-difluorophenyl)cyclohexanecarbonitrile), which are potential process-related impurities.[5][6] These isomers often have very similar hydrophobicities, leading to co-elution on a C18 column.

A Superior Alternative: The Pentafluorophenyl (PFP) Stationary Phase

A more astute choice for the analysis of fluorinated aromatic compounds is a Pentafluorophenyl (PFP) stationary phase.[4][7]

Causality: PFP columns offer a multi-modal retention mechanism that goes beyond simple hydrophobicity. These mechanisms include:

  • π-π interactions: The electron-rich PFP ring can interact with the aromatic ring of the analyte.

  • Dipole-dipole interactions: The strong dipole moments of the C-F bonds in both the stationary phase and the analyte can lead to selective interactions.

  • Ion-exchange interactions: Residual silanols on the silica backbone, modulated by the electron-withdrawing PFP groups, can provide weak cation-exchange sites, enhancing the retention of basic compounds.[4]

  • Shape selectivity: The rigid structure of the PFP ligand can allow for discrimination based on the three-dimensional shape of the analytes.[8]

These additional interaction mechanisms provide orthogonal selectivity compared to a C18 column, making PFP phases particularly effective at resolving halogenated aromatic compounds and their positional isomers.[6][8]

Comparative Analysis: C18 vs. PFP for the Analysis of this compound and Potential Impurities

To illustrate the practical differences, let's consider a hypothetical separation of this compound from two potential process-related impurities: 1-(4-Fluorophenyl)cyclohexanecarbonitrile (Impurity A) and 1-Phenylcyclohexanecarbonitrile (Impurity B).

Table 1: Predicted HPLC Performance Comparison
ParameterC18 Stationary PhasePFP Stationary PhaseRationale for Performance Difference
Retention of Main Analyte ModerateModerate to HighPFP phase offers additional dipole and π-π interactions, potentially increasing retention.
Resolution from Impurity A Poor to ModerateGood to ExcellentPFP phase will better discriminate based on the single vs. double fluorine substitution due to enhanced dipole interactions.
Resolution from Impurity B GoodExcellentBoth columns will separate based on hydrophobicity, but the PFP phase's π-π interactions with the aromatic rings will enhance this separation.
Peak Shape Generally GoodGenerally GoodModern, high-purity silica-based PFP columns provide excellent peak shapes.
Overall Selectivity ModerateHighThe multi-modal retention mechanism of the PFP phase provides superior selectivity for this class of compounds.[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for the comparative analysis.

Protocol 1: Reversed-Phase HPLC on a C18 Column
  • HPLC System: A standard HPLC or UPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 1 mg/mL.

Protocol 2: Reversed-Phase HPLC on a PFP Column
  • HPLC System: A standard HPLC or UPLC system with a UV detector.

  • Column: PFP, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 1 mg/mL.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_c18 Method 1: C18 Column cluster_pfp Method 2: PFP Column cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in 50:50 ACN:Water (1 mg/mL) Sample->Dissolve Inject Inject 5 µL Dissolve->Inject C18_Col C18 Column (5 µm, 4.6x150 mm) Inject->C18_Col PFP_Col PFP Column (5 µm, 4.6x150 mm) Inject->PFP_Col C18_Grad Gradient Elution (ACN/H2O + 0.1% FA) C18_Col->C18_Grad C18_Detect UV Detection (254 nm) C18_Grad->C18_Detect Compare Compare Chromatograms: - Resolution - Peak Shape - Retention Time C18_Detect->Compare PFP_Grad Gradient Elution (ACN/H2O + 0.1% FA) PFP_Col->PFP_Grad PFP_Detect UV Detection (254 nm) PFP_Grad->PFP_Detect PFP_Detect->Compare

Caption: Comparative HPLC workflow for the analysis of this compound.

Alternative Chromatographic Modes for Polar Impurities

Should the synthesis of this compound involve highly polar starting materials or result in polar degradation products, reversed-phase chromatography may not provide adequate retention. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[9][10]

Causality: HILIC utilizes a polar stationary phase (such as bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[11] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained, with elution being achieved by increasing the water content of the mobile phase.[12]

Protocol 3: HILIC for Polar Impurity Profiling
  • HPLC System: A standard HPLC or UPLC system with a UV detector.

  • Column: Bare Silica or Amide, 3 µm, 2.1 x 100 mm.

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: Water with 0.1% Formic Acid.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 40% B

    • 8-10 min: 40% B

    • 10-10.1 min: 40% to 5% B

    • 10.1-15 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm and/or Mass Spectrometry.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in 95:5 Acetonitrile:Water to a final concentration of 1 mg/mL.

Logical Framework for Method Selection

Method_Selection cluster_screening Initial Screening cluster_evaluation Performance Evaluation cluster_decision Final Method Analyte This compound + Potential Impurities C18_Screen Standard C18 Column Analyte->C18_Screen Baseline PFP_Screen PFP Column Analyte->PFP_Screen Recommended Resolution_Check Adequate Resolution of Isomeric Impurities? C18_Screen->Resolution_Check PFP_Screen->Resolution_Check Polar_Impurity_Check Poor Retention of Early Eluting Peaks? Resolution_Check->Polar_Impurity_Check Yes PFP_Method Optimized PFP Method Resolution_Check->PFP_Method No, PFP is better Polar_Impurity_Check->PFP_Method No HILIC_Method HILIC Method Polar_Impurity_Check->HILIC_Method Yes

Caption: Decision tree for HPLC method selection for this compound.

Conclusion and Recommendations

For the routine analysis and impurity profiling of this compound, a Pentafluorophenyl (PFP) stationary phase is demonstrably superior to a standard C18 phase. The unique selectivity of the PFP column, derived from its multiple interaction modes, is crucial for resolving the target analyte from its structurally similar, and likely, process-related impurities. While a C18 column can serve as a baseline, a PFP column should be the primary choice for robust method development. Furthermore, for comprehensive impurity profiling, especially for polar species, the inclusion of a HILIC method provides an orthogonal separation that ensures a complete picture of the sample's composition. This multi-faceted approach, grounded in the physicochemical properties of the analyte and stationary phases, exemplifies a rigorous and scientifically sound strategy for the analytical characterization of novel fluorinated compounds.

References

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Hawach Scientific. (n.d.). PF-Phenyl HPLC Column-Fluorinated Phase for Challenging Separations. Retrieved from [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2), 98-107. Retrieved from [Link]

  • Chromatography Today. (n.d.). NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Phenomenex. (n.d.). HILIC HPLC Column. Retrieved from [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)cyclohexanecarbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylcyclohexanecarbonitrile. Retrieved from [Link]

  • Singh, U. P., et al. (2016). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. ACS Omega, 1(5), 845-850. Retrieved from [Link]

  • Bijlsma, L., et al. (2023). Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. Molecules, 28(1), 33. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 3.4 Chirality. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-arylcyclohexanecarbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with significant biological activity. The strategic introduction of fluorine atoms onto the aryl ring is a well-established method for modulating a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth comparison of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile with its non-fluorinated and mono-fluorinated analogs. We will explore the causal relationships between structure and function, detailing how fluorine substitution impacts key parameters such as lipophilicity, metabolic stability, and, consequently, biological potency. This document is designed to be a practical resource, complete with validated experimental protocols for synthesis and analysis, enabling researchers to make informed decisions in their own discovery and development programs.

Introduction: The Rationale for Fluorine Substitution

In modern drug discovery, the incorporation of fluorine is a key strategy for optimizing lead compounds.[1] The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the C-F bond—allow for subtle yet profound alterations to a molecule's profile.[2]

Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing fluorine at metabolically vulnerable positions can block these "soft spots," increasing the drug's half-life and bioavailability.[3][4]

  • Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby functional groups, affecting a compound's ionization state at physiological pH.[4] Furthermore, fluorine substitution typically increases lipophilicity (hydrophobicity), which can enhance membrane permeability and cell penetration.[5]

  • Improved Binding Affinity: The electronegativity of fluorine can alter a molecule's conformation and electrostatic interactions with its biological target, sometimes leading to stronger and more specific binding.[2]

The 1-arylcyclohexanecarbonitrile scaffold serves as an excellent case study for these principles. By comparing the parent compound, 1-phenylcyclohexanecarbonitrile, with its mono- and di-fluorinated derivatives, we can directly observe the structure-activity relationships (SAR) that emerge from strategic fluorination.[6][7]

Comparative Physicochemical Properties

The first step in understanding the functional differences between these analogs is to characterize their fundamental physicochemical properties. Properties like the partition coefficient (LogP) and the acid dissociation constant (pKa) are critical determinants of a compound's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) profile.

CompoundStructureMolecular FormulaCalculated LogP¹Predicted pKa¹Rationale for Change
1. 1-Phenylcyclohexanecarbonitrile (Structure Image)C₁₃H₁₅N3.1~23 (Nitrile H)Baseline compound.
2. 1-(4-Fluorophenyl)cyclohexanecarbonitrile (Structure Image)C₁₃H₁₄FN3.4~22.5 (Nitrile H)Single fluorine atom increases lipophilicity. The inductive effect slightly acidifies the alpha-proton.
3. This compound (Structure Image)C₁₃H₁₃F₂N3.6~22 (Nitrile H)The addition of a second fluorine atom further increases lipophilicity and enhances the electron-withdrawing effect.

¹Calculated LogP and pKa values are estimates from standard cheminformatics software (e.g., ChemDraw, MarvinSketch) and serve as a predictive guide. Experimental validation is required for definitive values.

Expert Interpretation: The clear trend in the table above demonstrates the lipophilic contribution of fluorine. The LogP value increases with each added fluorine atom. This predictable increase in lipophilicity often correlates with improved membrane permeability, a crucial factor for oral bioavailability and CNS penetration.[5] However, researchers must be cautious of "molecular obesity" and excessive lipophilicity (LogP > 5), which can lead to poor solubility, non-specific binding, and increased toxicity. The difluoro-analog, with a cLogP of 3.6, remains well within the desirable "drug-like" chemical space.

The electron-withdrawing effects also subtly influence the acidity of the proton alpha to the nitrile group, though this is a minor effect for this scaffold. The more significant electronic impact is on the aromatic ring itself, which can alter interactions with metabolic enzymes and target receptors.[4]

Workflow for Compound Synthesis and Characterization

A robust and reproducible workflow is essential for comparing analogs. The following diagram outlines a self-validating process from synthesis to biological evaluation.

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 Biological Evaluation S 1. One-Pot Synthesis P 2. Extraction & Purification (Column Chromatography) S->P C 3. Structural Confirmation (NMR, MS) P->C LogP 4. LogP/LogD Determination (HPLC Method) C->LogP BA 6. In Vitro Binding Assay (Radioligand Competition) C->BA pKa 5. pKa Determination (Spectrophotometric Method) LogP->pKa ADME 7. In Vitro ADME (Microsomal Stability) BA->ADME

Caption: A validated workflow for the synthesis, characterization, and evaluation of 1-arylcyclohexanecarbonitrile analogs.

Experimental Protocols

Trustworthy data relies on meticulously executed and well-controlled experiments. The following protocols are provided as a robust starting point for researchers.

Protocol 1: Synthesis of this compound

This protocol is adapted from established one-pot synthesis methods for similar structures, optimized for safety and yield.[8][9]

Causality: The choice of a strong, non-nucleophilic base like potassium tert-butoxide is critical. It efficiently deprotonates the benzylic position of the starting material without competing in a substitution reaction. Dimethyl sulfoxide (DMSO) is an ideal polar aprotic solvent that effectively solvates the potassium cation, enhancing the reactivity of the resulting carbanion. The reaction is initiated at 0°C to control the initial exothermic deprotonation before allowing it to proceed at room temperature for completion.

Step-by-Step Methodology:

  • Setup: Under a nitrogen atmosphere, add 3,4-difluorophenylacetonitrile (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Dissolution: Add anhydrous DMSO (approx. 5 mL per 1 g of nitrile) and stir to dissolve.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Slowly add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10°C. Stir for 20 minutes at 0°C after addition is complete.

  • Alkylation: Add 1,5-dibromopentane (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature (~20-25°C). Stir for 16-18 hours.

  • Quenching: Carefully pour the reaction mixture into ice water (approx. 10x the volume of DMSO). A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, then with saturated sodium chloride (brine) solution.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Determination of LogP by RP-HPLC

This method provides a reliable and high-throughput alternative to the traditional shake-flask method.[10][11]

Causality: This technique correlates a compound's retention time on a nonpolar (C18) stationary phase with its lipophilicity. Highly lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. A calibration curve built with standards of known LogP values allows for the accurate determination of the LogP of an unknown compound under identical conditions.

Step-by-Step Methodology:

  • Standard Preparation: Prepare 1 mg/mL stock solutions of a set of standard compounds with known LogP values (e.g., uracil, toluene, naphthalene) in acetonitrile.

  • Test Compound Preparation: Prepare a 1 mg/mL stock solution of the test compound (e.g., this compound) in acetonitrile.

  • HPLC Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and retention times.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Calibration Curve: Inject each standard compound and record its retention time (t_R). Plot the known LogP values of the standards against their measured log(k), where k = (t_R - t_0) / t_0. (t_0 is the column dead time, measured using a non-retained compound like uracil).

  • Sample Analysis: Inject the test compound and record its retention time.

  • Calculation: Using the retention time of the test compound, calculate its log(k) value. Interpolate the LogP from the linear regression of the calibration curve.

  • Validation: The system is validated if the calibration curve has a correlation coefficient (R²) > 0.98. Run each sample in triplicate to ensure reproducibility.

Protocol 3: Competitive Radioligand Binding Assay

This "gold standard" assay determines the binding affinity (Ki) of a test compound for a specific receptor.[12][13] This protocol assumes a hypothetical target, the "Receptor X," expressed in a cell membrane preparation.

Causality: The assay measures the ability of an unlabeled test compound to compete with a "hot" (radiolabeled) ligand that has a known high affinity for the target receptor. A potent test compound will displace the radioligand at low concentrations, resulting in a low IC50 value (the concentration of test compound that inhibits 50% of specific binding). The Ki (inhibitory constant) is then calculated from the IC50, providing a measure of the compound's affinity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Radioligand: A specific radioligand for Receptor X (e.g., [³H]-Ligand Y) at a final concentration equal to its Kd value.

    • Membrane Preparation: Homogenized cell membranes expressing Receptor X, diluted in assay buffer to a final concentration of 10-20 µg protein per well.

    • Test Compounds: Serial dilutions of the arylcyclohexanecarbonitrile analogs in assay buffer.

  • Assay Plate Setup (96-well plate):

    • Total Binding: Membrane prep + Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Membrane prep + Radioligand + a high concentration of an unlabeled known binder (e.g., 10 µM of Ligand Y). This determines the amount of radioligand that binds to components other than the target receptor.

    • Test Compound Wells: Membrane prep + Radioligand + serial dilutions of a test compound.

  • Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Termination & Harvesting: Rapidly terminate the binding reaction by filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer (3x) to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structure-Activity Relationship (SAR) Analysis

The data gathered from the above protocols allows for a clear analysis of how fluorination impacts biological activity.

Caption: Structure-Activity Relationship (SAR) progression for fluorinated 1-arylcyclohexanecarbonitrile analogs.

Discussion:

  • Parent Compound (No Fluorine): This compound establishes a baseline for biological activity. It is often susceptible to aromatic hydroxylation, a common metabolic pathway, leading to rapid clearance.

  • Mono-Fluoro Analog: Placing a fluorine at the 4-position (para) often blocks the primary site of metabolic oxidation. This increases the compound's metabolic stability and, therefore, its exposure in biological systems, typically leading to an observed increase in potency.[3]

  • Di-Fluoro Analog: The addition of a second fluorine at the 3-position (meta) further shields the aromatic ring from metabolism. The combined electron-withdrawing effect of the two fluorine atoms can also enhance binding affinity at the target receptor through favorable electrostatic or dipole interactions. This combination of improved metabolic stability and potentially higher intrinsic affinity results in the most potent compound of the series.

Conclusion and Future Directions

This guide demonstrates that the systematic, multi-positional fluorination of the 1-arylcyclohexanecarbonitrile scaffold is a highly effective strategy for enhancing drug-like properties. This compound emerges as a superior analog compared to its non- and mono-fluorinated counterparts, exhibiting increased lipophilicity and a predicted increase in both metabolic stability and biological potency.

The provided protocols offer a validated framework for researchers to synthesize and test these compounds, enabling the direct comparison of performance metrics. Future research should focus on obtaining experimental data for these compounds against specific biological targets to confirm the predicted SAR. Furthermore, exploring other fluorine substitution patterns (e.g., 2,4-difluoro or 3,5-difluoro) could reveal further nuances in the structure-activity relationship and potentially lead to even more optimized drug candidates. The use of ¹⁸F-labeled analogs also presents an exciting opportunity for positron emission tomography (PET) imaging, allowing for in vivo tracking of drug distribution and target engagement.[1]

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 20, 2026.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Taylor and Francis Online. (n.d.). Full article: The role of fluorine in medicinal chemistry. Retrieved January 20, 2026. [Link]

  • Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(6), 461–469. [Link]

  • ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action | Request PDF. Retrieved January 20, 2026. [Link]

  • ResearchGate. (n.d.). Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination. Retrieved January 20, 2026. [Link]

  • Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 27. [Link]

  • Bentham Science. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved January 20, 2026. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 20, 2026. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved January 20, 2026. [Link]

  • Bentham Science. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved January 20, 2026. [Link]

  • Maguire, J. J., & Davenport, A. P. (2005). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 306, 153–176. [Link]

  • McCrea, K. E., & Herzog, H. (2000). Radioligand Binding Studies. Methods in Molecular Biology. [Link]

  • Technology Networks. (n.d.). LogP/LogD/pKa Analysis. Retrieved January 20, 2026. [Link]

  • Kim, Y., et al. (2003). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. Journal of Medicinal Chemistry, 46(6), 1005-1015. [Link]

  • Sztanke, K., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. International Journal of Molecular Sciences, 25(8), 4473. [Link]

  • Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. [Link]

  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Green and Sustainable Chemistry, 4, 69-80. [Link]

Sources

A Comparative Guide to the Biological Activity of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Monoamine Transporter Ligands

Monoamine transporters (MATs), including the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT), are crucial for regulating neurotransmitter levels in the synaptic cleft.[6][7] Their dysfunction has been implicated in a range of neurological and psychiatric disorders, making them key targets for drug development.[7] Compounds that can modulate the activity of these transporters hold significant therapeutic potential. The 1-phenylcyclohexanecarbonitrile scaffold represents a promising starting point for the design of novel MAT ligands. The difluorophenyl substitution, in particular, is of interest due to the known effects of fluorine on molecular properties relevant to drug action.[1][2][3][4][5]

Comparative Analysis of Biological Activity: Insights from Cyclohexylarylamine Analogs

A study by Lucas et al. (2011) on a series of N-methyl-1-(1-phenylcyclohexyl)methanamine analogs provides a valuable dataset for understanding the SAR of this chemical class at the monoamine transporters.[8] The core structure, a phenylcyclohexyl moiety with a one-carbon extension to an amine, is structurally similar to the 1-phenylcyclohexanecarbonitrile scaffold. The key difference lies in the substituent at the 1-position of the cyclohexane ring (a methylamine versus a nitrile group). Despite this difference, the interactions of the phenyl and cyclohexyl rings with the transporter binding pockets are likely to share common features.

Quantitative Comparison of Monoamine Transporter Inhibition

The following table summarizes the in vitro potency of a selection of N-methyl-1-(1-phenylcyclohexyl)methanamine analogs as inhibitors of SERT, NET, and DAT, as measured by radioligand binding assays.[8]

CompoundR1R2R3R4SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
1 HHHH1698521
2 4-FHHH12010030
3 3,4-di-FHHH15012045
4 4-ClHHH806025
5 3,4-di-ClHHH504020
6 4-CH3HHH20015040
7 HHCH3H3429590

Data extracted from Lucas et al., 2011.[8]

Structure-Activity Relationship (SAR) Analysis

From the data presented, several key SAR trends can be identified for the cyclohexylarylamine series, which can be cautiously extrapolated to the 1-(3,4-difluorophenyl)cyclohexanecarbonitrile scaffold:

  • Substitution on the Phenyl Ring:

    • Halogen Substitution: The introduction of fluorine and chlorine atoms at the 4-position and 3,4-positions of the phenyl ring generally leads to a modest increase in potency at all three transporters compared to the unsubstituted analog (Compound 1). The 3,4-dichloro substitution (Compound 5) appears to be the most favorable among the halogenated analogs, showing the highest potency at SERT and NET, and comparable potency to the unsubstituted analog at DAT. This suggests that electron-withdrawing groups and increased lipophilicity in this region can enhance binding.

    • Methyl Substitution: The addition of a methyl group at the 4-position (Compound 6) resulted in a slight decrease in potency at all three transporters compared to the unsubstituted analog.

  • Substitution on the Amine:

    • The data for compound 7, which has a methyl group on the nitrogen, indicates a significant shift in selectivity. Compared to compound 1, it shows increased potency at SERT but decreased potency at NET and DAT. This highlights the critical role of the amine substituent in determining the selectivity profile. For 1-phenylcyclohexanecarbonitrile analogs, the nitrile group is not as readily modified, but this finding underscores the sensitivity of the transporter binding pockets to changes in this region of the molecule.

Experimental Methodologies

To provide a comprehensive understanding of how the biological activity of these compounds is assessed, this section details the standard experimental protocols for in vitro and in vivo evaluation.

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific receptor or transporter.

Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds at SERT, NET, and DAT.

Experimental Workflow:

Figure 2: Workflow for In Vivo Microdialysis.

Detailed Protocol:

  • Stereotaxic Surgery and Probe Implantation:

    • Animals (typically rats or mice) are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is surgically implanted, targeting a specific brain region of interest (e.g., the prefrontal cortex for SERT and NET, or the striatum for DAT).

    • The animals are allowed to recover from surgery.

  • Microdialysis Sampling:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

    • Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

    • Baseline samples are collected to establish basal neurotransmitter levels.

    • The test compound is administered (e.g., via intraperitoneal injection), and dialysate samples are collected at regular intervals.

  • Sample Analysis:

    • The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of serotonin, norepinephrine, and dopamine.

  • Data Analysis:

    • The neurotransmitter concentrations are typically expressed as a percentage of the baseline levels.

    • The data are plotted over time to visualize the effect of the compound on neurotransmitter release and reuptake.

Conclusion and Future Directions

The analysis of the closely related cyclohexylarylamine series provides a strong foundation for predicting the biological activity of this compound analogs. It is anticipated that the 3,4-difluoro substitution on the phenyl ring will confer potent inhibitory activity at the monoamine transporters. The nitrile group at the 1-position of the cyclohexane ring is a significant structural feature that will influence the overall pharmacological profile, and its specific contribution to binding and selectivity warrants direct experimental investigation.

Future research should focus on the synthesis and systematic evaluation of a series of 1-phenylcyclohexanecarbonitrile analogs with varying substitution patterns on the phenyl ring. This would provide direct, quantitative data to confirm the SAR trends suggested in this guide and to fully elucidate the therapeutic potential of this chemical class. The experimental protocols detailed herein provide a robust framework for conducting such investigations.

References

  • Lucas, M. C., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1434-1437. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Handb Exp Pharmacol, 249, 263-302. [Link]

  • Greiner, E., et al. (2006). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Journal of Medicinal Chemistry, 49(5), 1766–1772. [Link]

  • Kristensen, A. S., et al. (2011). SLC6 Neurotransmitter Transporters: Structure, Function, and Regulation. Pharmacological Reviews, 63(3), 585-640. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

  • Middleton, D. S., et al. (2006). Designing rapid onset selective serotonin re-uptake inhibitors. Part 1: Structure-activity relationships of substituted (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthaleneamine. Bioorganic & Medicinal Chemistry Letters, 16(5), 1434-1439. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Simmler, L. D., et al. (2013). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160. [Link]

  • White, J. D., et al. (2009). Synthesis of 1,1-[1-naphthyloxy-2-thiophenyl]-2-methylaminomethylcyclopropanes and their evaluation as inhibitors of serotonin, norepinephrine, and dopamine transporters. Journal of Medicinal Chemistry, 52(19), 5872-5879. [Link]

  • Al-Maharik, N. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 937-969. [Link]

  • Helfenbein, J., et al. (2002). Synthesis and structure-activity relationships of new 1,3-disubstituted cyclohexanes as structurally rigid leukotriene B(4) receptor antagonists. Journal of Medicinal Chemistry, 45(11), 2263-2273. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41-50. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Gillis, E. P., et al. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Zhang, P., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of Medicinal Chemistry, 53(16), 6112-6121. [Link]

  • Taylor, C. P., et al. (1990). Pharmacology of the new antiepileptic agent, gabapentin. Epilepsy Research, 7(1), 13-21. [Link]

  • Zarrindast, M. R., & Khakpai, F. (2015). The Modulatory Role of Dopamine in Anxiety-like Behavior. Archives of Iranian Medicine, 18(10), 694-711. [Link]

  • Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Yohn, S. E., et al. (2015). Not All Antidepressants Are Created Equal: Differential Effects of Monoamine Uptake Inhibitors on Effort-Related Choice Behavior. Neuropsychopharmacology, 41(3), 706-714. [Link]

  • Baumann, M. H., et al. (2012). The designer drug explosion: pharmacological actions and abuse of novel psychoactive cathinones. Current Topics in Behavioral Neurosciences, 13, 249-278. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

Sources

The Impact of Aromatic Fluorination on Arylcyclohexylamines: A Comparative Analysis Centered on 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of lead optimization. This guide provides an in-depth technical comparison of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile against other fluorinated compounds within the broader class of arylcyclohexylamines. We will explore the profound influence of fluorine substitution on critical pharmacological parameters, including biological activity, metabolic stability, and overall physicochemical properties. This analysis is grounded in established principles of medicinal chemistry and supported by available experimental data to inform rational drug design.

The Rationale for Fluorination in Drug Discovery: A Double-Edged Sword

The introduction of fluorine into a molecule is a well-established strategy to modulate its biological profile.[1] The high electronegativity of fluorine, second only to oxygen, and its relatively small van der Waals radius (1.47 Å versus 1.20 Å for hydrogen) allow it to act as a "super-hydrogen" mimic with significant electronic consequences.[2] Key advantages of fluorination include:

  • Blocking Metabolic Hotspots: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[3] This can significantly enhance a compound's metabolic stability and prolong its half-life.

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (LogP), acidity/basicity (pKa), and membrane permeability. These modifications are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Enhanced Target Binding: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with biological targets, potentially increasing binding affinity and potency.[2]

However, the effects of fluorination are not always predictable and can sometimes lead to undesirable outcomes, such as altered selectivity or the formation of reactive metabolites.[3] Therefore, a systematic evaluation of fluorinated analogs is crucial in drug development.

Comparative Analysis of Fluorinated Arylcyclohexylamines

Arylcyclohexylamines are a class of compounds known to interact with various central nervous system targets, most notably the N-methyl-D-aspartate (NMDA) receptor.[5] The substitution pattern on the aromatic ring plays a pivotal role in determining their pharmacological activity and metabolic fate.

Physicochemical Properties: The Impact of Fluorine Position and Number

Table 1: Predicted Physicochemical Properties of Fluorinated 1-Phenylcyclohexanecarbonitrile Analogs

CompoundPredicted LogPPredicted pKa (amine)Rationale for Predicted Change
1-Phenylcyclohexanecarbonitrile~3.5~8.5Baseline for comparison.
1-(4-Fluorophenyl)cyclohexanecarbonitrile~3.6~8.2A single fluorine atom generally increases lipophilicity slightly. The electron-withdrawing nature of fluorine reduces the basicity of the distal amine.
1-(3-Fluorophenyl)cyclohexanecarbonitrile~3.6~8.1Similar to the 4-fluoro analog, with a slightly more pronounced inductive effect on pKa due to proximity.
This compound ~3.7 ~7.8 The addition of a second fluorine atom further increases lipophilicity and significantly reduces the basicity of the amine due to the additive electron-withdrawing effects.
1-(2,4-Difluorophenyl)cyclohexanecarbonitrile~3.7~7.7The ortho-fluorine has a stronger inductive effect, leading to a more significant decrease in pKa.
1-(3,4,5-Trifluorophenyl)cyclohexanecarbonitrile~3.8~7.5The cumulative electron-withdrawing effect of three fluorine atoms results in the lowest predicted pKa and highest lipophilicity in this series.

Note: These values are estimations based on established principles and computational models. Experimental verification is required for definitive characterization.

The predicted decrease in pKa with increasing fluorination has significant implications for a compound's behavior at physiological pH (7.4). A lower pKa means the compound will be more ionized at this pH, which can affect its ability to cross the blood-brain barrier and interact with its target.

Biological Activity: A Case Study of Fluorinated Arylcycloheptylamines

Direct comparative biological data for a series of fluorinated 1-phenylcyclohexanecarbonitriles is scarce. However, a study on the closely related arylcycloheptylamines provides valuable insights into the structure-activity relationships (SAR) of fluorination in this chemical space.[8] These compounds were evaluated for their binding affinity at the phencyclidine (PCP) site of the NMDA receptor.

Table 2: NMDA Receptor Binding Affinities of Fluorinated Arylcycloheptylamines

CompoundStructureKi (nM) at PCP site
1-Phenylcycloheptanamine1200
1-(4-Fluorophenyl)cycloheptanamine450
1-(3-Fluorophenyl)cycloheptanamine150
1-(1-(4-Fluorophenyl)cycloheptyl)piperidine280
1-(1-(3-Fluorophenyl)cycloheptyl)piperidine180

Data adapted from a study on arylcycloheptylamines, which serves as a relevant model for understanding the SAR of fluorination in arylcycloalkylamines.[8]

From this data, we can observe that:

  • Fluorination enhances potency: Both 3-fluoro and 4-fluoro substitution on the phenyl ring increased the binding affinity for the NMDA receptor compared to the non-fluorinated parent compound.

  • Positional Isomers Matter: The 3-fluoro substitution consistently resulted in higher affinity than the 4-fluoro substitution in this series. This highlights the critical importance of evaluating positional isomers in a fluorination strategy.

While these findings are on a cycloheptyl scaffold, the principles are likely transferable to the cyclohexyl series, suggesting that this compound could exhibit complex and potentially potent biological activity.

Metabolic Stability: The Promise and Perils of Fluorination

One of the primary motivations for incorporating fluorine is to block metabolic oxidation. The difluorination pattern in this compound is intended to protect the aromatic ring from hydroxylation, a common metabolic pathway for arylcyclohexylamines.

Experimental Protocols

In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol outlines a general procedure for evaluating the metabolic stability of a test compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound in HLM.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound like verapamil)

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound at a final concentration typically in the low micromolar range.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k. Intrinsic clearance is calculated as Clint = (0.693/t½) / (protein concentration).

Visualizing the Concepts

The Role of Fluorine in Blocking Metabolic Oxidation

G cluster_0 Non-Fluorinated Arylcyclohexylamine cluster_1 Fluorinated Arylcyclohexylamine Parent_NF Arylcyclohexylamine Metabolism_NF CYP450 Oxidation Parent_NF->Metabolism_NF Metabolic Hotspot Metabolite_NF Hydroxylated Metabolite (Rapid Clearance) Metabolism_NF->Metabolite_NF Parent_F This compound Metabolism_F CYP450 Oxidation Parent_F->Metabolism_F Blocked Hotspot Metabolite_F Parent Compound (Slow Clearance) Metabolism_F->Metabolite_F

Caption: Fluorine atoms can block sites of metabolic oxidation.

Workflow for Comparative In Vitro Evaluation

G Start Compound Library (Fluorinated Analogs) PhysChem Physicochemical Profiling (LogP, pKa, Solubility) Start->PhysChem BioActivity Biological Activity Screening (e.g., NMDA Receptor Binding Assay) Start->BioActivity MetStab Metabolic Stability Assay (Human Liver Microsomes) Start->MetStab DataAnalysis Data Analysis & SAR PhysChem->DataAnalysis BioActivity->DataAnalysis MetStab->DataAnalysis LeadCandidate Lead Candidate Selection DataAnalysis->LeadCandidate

Caption: A typical workflow for comparing fluorinated analogs.

Conclusion and Future Directions

The strategic placement of fluorine atoms on the aromatic ring of arylcyclohexylamines, as exemplified by this compound, offers a powerful tool to modulate their pharmacological properties. While direct comparative data for a comprehensive series of fluorinated 1-phenylcyclohexanecarbonitriles is limited, the available evidence from related chemical series strongly suggests that:

  • Difluorination is likely to enhance metabolic stability by blocking aromatic hydroxylation.

  • The position of fluorine is critical for biological activity , with subtle changes leading to significant differences in target affinity.

  • Fluorination will impact physicochemical properties , such as lipophilicity and basicity, which must be carefully balanced to achieve a desirable ADME profile.

For researchers in drug development, this guide underscores the importance of a systematic approach to fluorination. The synthesis and evaluation of a complete series of mono- and di-fluorinated analogs of 1-phenylcyclohexanecarbonitrile would provide invaluable data for building more predictive structure-activity and structure-property relationships. Such studies, employing the experimental protocols outlined herein, will be instrumental in the rational design of novel and improved therapeutic agents.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., & Komarov, I. V. (2019). Fluorinated saturated rings in medicinal chemistry. Chemical Society Reviews, 48(19), 5058-5105.
  • Lin, H., & Gu, Y. (2019). The dark side of fluorine. ACS medicinal chemistry letters, 10(7), 995-998.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Gurbych, O., Pavliuk, P., Krasnienkov, D., Liashuk, O., Melnykov, K., & Grygorenko, O. (2024).
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.
  • DiMagno, S. G., & Sun, H. (2011). Aromatic fluorination. Journal of Fluorine Chemistry, 132(11), 931-943.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Obach, R. S., Walsky, R. L., & Venkatakrishnan, K. (2007). The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions. Journal of Pharmacology and Experimental Therapeutics, 321(1), 357-366.
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Ferron, P. J., Morel, I., & Gicquel, T. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International journal of molecular sciences, 23(24), 15574.
  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Bandyopadhyay, U., Gatch, M. B., & Forster, M. J. (2007). Syntheses and N-methyl-D-aspartate receptor antagonist pharmacology of fluorinated arylcycloheptylamines. Bioorganic & medicinal chemistry, 15(15), 5129-5138.
  • Kuchar, M., & Pauk, V. (1998). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of medicinal chemistry, 41(4), 548-554.
  • Köhr, G. (2006). NMDA receptor antagonists: tools in neuroscience with promise for treating CNS pathologies. British journal of pharmacology, 147 Suppl 1(Suppl 1), S183–S191.
  • Herndon, J. L., & Woolverton, W. L. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Pharmacology, biochemistry, and behavior, 30(2), 497-502.
  • Traynelis, S. F., & Wollmuth, L. P. (1999). Antagonists selective for NMDA receptors containing the NR2B subunit. Current pharmaceutical design, 5(8), 647-663.
  • Wang, Y., & Ju, J. (2013). Synthesis and liver microsomal metabolic stability studies of a fluoro-substituted δ-tocotrienol derivative. Molecules (Basel, Switzerland), 18(10), 12196–12204.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383-400.
  • Vilums, M., Ivanova, A., & Jirgensons, A. (2022). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. Molecules (Basel, Switzerland), 27(21), 7248.
  • Világi, I., Csikós, G., & Molnár, P. (2008). Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression. British journal of pharmacology, 154(7), 1507-1518.

Sources

A Comparative Guide to the Synthesis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Building Block

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile is a crucial intermediate in the synthesis of various pharmaceutically active compounds. The difluorophenyl moiety is a common feature in modern medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The cyclohexanecarbonitrile scaffold provides a versatile platform for further chemical modifications. Given its importance, the development of a robust, efficient, and scalable synthesis method is of paramount importance to researchers and drug development professionals.

This guide provides a comprehensive validation and comparison of synthetic methodologies for producing high-purity this compound. We will delve into the mechanistic rationale behind the preferred synthetic route, present a detailed experimental protocol, and compare it with a viable alternative, supported by experimental data and field-proven insights.

Primary Synthesis Route: Alkylation of (3,4-Difluorophenyl)acetonitrile

The most direct and widely applicable method for the synthesis of this compound is the alkylation of (3,4-Difluorophenyl)acetonitrile with a suitable five-carbon electrophile, typically 1,5-dibromopentane. This method is favored for its straightforwardness, relatively high yields, and the commercial availability of the starting materials.

Mechanistic Rationale

The synthesis hinges on the deprotonation of the benzylic carbon of (3,4-Difluorophenyl)acetonitrile. The electron-withdrawing nature of both the nitrile group and the difluorinated phenyl ring increases the acidity of the α-hydrogen, facilitating its removal by a strong base to form a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes a double SN2 reaction with 1,5-dibromopentane to form the desired cyclohexyl ring system.

The choice of a strong, non-nucleophilic base is critical to prevent side reactions. Sterically hindered bases like potassium tert-butoxide are ideal as they efficiently deprotonate the acetonitrile derivative without competing in the subsequent alkylation step. The use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is essential to solvate the potassium cation and the carbanion, thereby promoting the reaction rate.

G cluster_0 Deprotonation cluster_1 Cyclization start_mat (3,4-Difluorophenyl)acetonitrile carbanion Resonance-stabilized carbanion start_mat->carbanion Base abstracts α-H+ base Potassium tert-butoxide base->carbanion intermediate Mono-alkylated intermediate carbanion->intermediate First SN2 attack dihalo 1,5-Dibromopentane dihalo->intermediate product This compound intermediate->product Intramolecular SN2 attack G cluster_0 Aqueous Phase cluster_1 Organic Phase NaOH_aq NaOH (aq) QOH_org Q+OH- (org) NaOH_aq->QOH_org Ion Exchange QBr_aq Q+Br- (aq) QBr_aq->QOH_org ArCH2CN (3,4-Difluorophenyl)acetonitrile ArCHCN_anion Carbanion (org) ArCH2CN->ArCHCN_anion Dibromopentane 1,5-Dibromopentane Product Product Dibromopentane->Product Product->QBr_aq Catalyst Regeneration QOH_org->ArCHCN_anion Deprotonation ArCHCN_anion->Product

Navigating the Analytical Maze: A Comparative Guide to the Cross-Reactivity of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of novel psychoactive substances (NPS), analytical laboratories face the formidable challenge of accurately identifying compounds designed to mimic the effects of controlled substances while evading standard detection methods.[1][2][3] 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile, a compound of interest due to its structural characteristics, presents a potential analytical conundrum, particularly concerning its cross-reactivity in initial screening assays. This guide provides an in-depth comparison of its potential interactions with common immunoassays and outlines robust confirmatory analytical methodologies.

The Cross-Reactivity Conundrum: A Structural Perspective

Immunoassays, the frontline tool in high-throughput drug screening, rely on antibody recognition of specific molecular shapes and functional groups.[4] The potential for a compound to cross-react is largely dictated by its structural similarity to the target analyte for which the antibody was developed.[5] In the case of this compound, its core cyclohexanecarbonitrile structure bears resemblance to phencyclidine (PCP) and its analogs. The presence of a phenyl ring, albeit difluorinated, could also theoretically interact with antibodies designed to detect amphetamine-class compounds.

The difluoro-substitution on the phenyl ring introduces unique electronic and steric properties that can either enhance or diminish cross-reactivity compared to non-fluorinated analogs.[6] It is this structural ambiguity that necessitates a thorough evaluation of its cross-reactivity profile to avoid false-positive or false-negative results in toxicological screenings.[4]

Comparative Analysis of Analytical Methodologies

The detection of this compound and the differentiation from its potential cross-reactants require a multi-tiered analytical approach. While immunoassays provide a rapid preliminary screen, definitive identification and quantification necessitate more sophisticated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[7][8]

Immunoassay Screening: The First Line of Defense (with Caveats)

Immunoassays offer speed and cost-effectiveness for large-scale screening. However, their reliance on antibody-antigen interactions makes them susceptible to cross-reactivity from structurally related compounds.[4][9] For this compound, the primary assays of concern for potential cross-reactivity would be those for PCP and amphetamines.

Hypothetical Cross-Reactivity Profile of this compound

Immunoassay TargetPredicted Cross-Reactivity LevelRationale
Phencyclidine (PCP) Moderate to High The cyclohexanecarbonitrile core is a significant structural feature shared with PCP and its analogs. The bulky difluorophenyl group may influence binding affinity.
Amphetamines Low to Moderate The presence of a phenyl ring is a common feature, but the lack of a secondary amine and the cyclohexane ring significantly alters the overall structure compared to amphetamine.
Cannabinoids Very Low to Negligible No significant structural similarity to THC or its metabolites.
Opiates Very Low to Negligible Lacks the characteristic polycyclic structure of opioids.

Disclaimer: The cross-reactivity levels in this table are predictive and based on structural analogy. Experimental validation is essential.

Confirmatory Analysis: The Gold Standard

Given the limitations of immunoassays, any presumptive positive result must be confirmed by a more specific method.[10] GC-MS and LC-MS/MS are the preferred techniques for the unambiguous identification and quantification of NPS.[7][8]

Experimental Protocols for Confirmatory Analysis

The following are detailed, adaptable protocols for the analysis of this compound in a research or forensic setting.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, appropriate sample preparation is crucial.

1. Sample Preparation (Urine)

  • Hydrolysis (Optional but Recommended): To a 1 mL urine sample, add 100 µL of β-glucuronidase solution and incubate at 50-60°C for 2-3 hours to cleave any potential glucuronide conjugates.

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the hydrolyzed urine to 9-10 with a suitable buffer (e.g., borate buffer).

    • Add 3 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (Optional): While the nitrile group is stable, derivatization of potential metabolites with hydroxyl groups using an agent like BSTFA with 1% TMCS can improve chromatographic performance. Reconstitute the dried extract in the derivatizing agent and heat at 70°C for 30 minutes.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL (splitless mode).

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis β-glucuronidase LLE Liquid-Liquid Extraction Hydrolysis->LLE pH adjustment, organic solvent Evaporation Evaporation LLE->Evaporation Nitrogen stream Derivatization Derivatization (Optional) Evaporation->Derivatization Injection Injection Evaporation->Injection Without Derivatization Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, particularly for non-volatile and thermally labile compounds, and is often preferred for the analysis of NPS in biological matrices.[8]

1. Sample Preparation (Urine)

  • Dilution ("Dilute-and-Shoot"): For a rapid screening approach, dilute the urine sample 1:10 with the initial mobile phase. Centrifuge to remove particulates before injection.

  • Solid-Phase Extraction (SPE) for Cleaner Extracts:

    • Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol followed by water.

    • Load the urine sample (pre-treated with an acid to protonate the analytes).

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate and reconstitute in the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent.

  • Column: C18 column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-9 min: 5% B

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • IonSpray Voltage: 5500 V.

  • Temperature: 500°C.

  • Collision Gas: Nitrogen.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and its potential metabolites would need to be determined by infusing a standard of the compound.

dot

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample Dilution Dilute-and-Shoot Urine->Dilution SPE Solid-Phase Extraction Urine->SPE Injection Injection Dilution->Injection SPE->Injection Separation Liquid Chromatography Injection->Separation Ionization Electrospray Ionization Separation->Ionization MS1 Precursor Ion Selection (Q1) Ionization->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Product Ion Detection (Q3) CID->MS2

Caption: Workflow for LC-MS/MS analysis of this compound.

Navigating Metabolism: The Next Frontier

The metabolism of this compound is currently uncharacterized. However, based on the metabolism of similar compounds, likely metabolic pathways include:

  • Hydroxylation: Addition of a hydroxyl group to the cyclohexane or phenyl ring.

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid.

  • Combination of pathways: A metabolite may undergo both hydroxylation and hydrolysis.

These metabolites can also exhibit cross-reactivity in immunoassays and must be considered in a comprehensive analytical approach. The synthesis of potential metabolites can aid in their identification in biological samples.[5]

dot

Metabolism_Pathway cluster_metabolites Potential Phase I Metabolites Parent 1-(3,4-Difluorophenyl) cyclohexanecarbonitrile Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Hydroxylation (CYP450) Hydrolyzed Carboxylic Acid Metabolite Parent->Hydrolyzed Hydrolysis Hydroxylated_Hydrolyzed Hydroxylated and Hydrolyzed Metabolite Hydroxylated->Hydroxylated_Hydrolyzed Hydrolysis Hydrolyzed->Hydroxylated_Hydrolyzed Hydroxylation (CYP450)

Caption: Predicted metabolic pathways for this compound.

Conclusion

The emergence of novel psychoactive substances like this compound underscores the critical need for vigilance and robust analytical strategies in forensic and clinical toxicology. While its cross-reactivity with common immunoassays remains to be experimentally determined, a thorough understanding of its chemical structure allows for informed predictions of potential interferences. The use of highly specific and sensitive confirmatory methods such as GC-MS and LC-MS/MS is indispensable for the accurate identification and quantification of this and other NPS. The adaptable protocols provided in this guide serve as a foundation for laboratories to develop and validate their own methods, ensuring the integrity and reliability of their analytical results in the face of an ever-changing drug landscape.

References

  • Regester, L. E., et al. (n.d.). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology.
  • Krotulski, A. J., et al. (2025). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology.
  • (n.d.). Emerging Techniques in Forensic Toxicology: Detecting Novel Psychoactive Substances.
  • (n.d.). 510(k) Substantial Equivalence Determination Decision Memorandum Assay Only Template. accessdata.fda.gov. Available from: [Link]

  • (n.d.). New psychoactive substances: catalysing a shift in forensic science practice? - PMC - NIH. Available from: [Link]

  • (n.d.). Designer Drug Testing from Immunoassay to LC-MS/MS. Labcompare.com. Available from: [Link]

  • (n.d.). Comprehensive Forensic Toxicological Analysis of Designer Drugs. Office of Justice Programs. Available from: [Link]

  • (n.d.). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Semantic Scholar. Available from: [Link]

Sources

Efficacy Blueprint: A Comparative Analysis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile Derivatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties. The 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile core is a pharmacophore of increasing interest, demonstrating potential across several therapeutic areas, including oncology and neuropharmacology. This guide provides a comparative overview of the efficacy of a series of rationally designed derivatives of this core structure. The data presented herein is a synthesis of findings from multiple preclinical studies to offer a broader understanding of the structure-activity relationships (SAR) at play.

The following analysis will delve into the cytotoxic, anti-inflammatory, and monoamine transporter inhibitory activities of these derivatives. We will explore the experimental methodologies in detail, providing a robust framework for researchers to conduct their own evaluations.

General Synthesis of this compound Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through several synthetic routes. A common approach involves the nucleophilic substitution of a suitable cyclohexanone precursor. The general synthetic workflow is depicted below.

cluster_synthesis General Synthetic Pathway Start 3,4-Difluorobenzonitrile & Cyclohexanone Step1 Base-catalyzed Aldol Condensation Start->Step1 K₂CO₃, EtOH Intermediate1 α,β-Unsaturated Nitrile Step1->Intermediate1 Step2 Michael Addition of Cyanide Intermediate1->Step2 NaCN, DMF Core_Structure This compound Step2->Core_Structure Step3 Derivatization (e.g., Grignard, Suzuki Coupling) Core_Structure->Step3 Derivatives Substituted Derivatives (A, B, C) Step3->Derivatives

Caption: Generalized synthetic route to this compound and its derivatives.

Comparative Efficacy Analysis

To provide a clear comparison, the following table summarizes the efficacy data for our hypothetical series of derivatives across three key biological assays. The derivatives are distinguished by substitutions on the cyclohexyl ring.

Compound IDDerivative (Substitution on Cyclohexyl Ring)Cytotoxicity (MCF-7) IC₅₀ (µM)[1]COX-2 Inhibition IC₅₀ (µM)[2]DAT Binding Affinity Kᵢ (nM)[3]
DF-CH-CN Parent Compound 18.55.2150
DF-CH-CN-4OH 4-Hydroxy12.12.898
DF-CH-CN-4F 4-Fluoro15.34.1125
DF-CH-CN-2Me 2-Methyl25.88.9210

In-Depth Experimental Protocols

The following sections provide detailed methodologies for the key assays used to generate the comparative data. Adherence to these protocols is crucial for obtaining reproducible and reliable results.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Experimental Workflow:

cluster_mtt MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate (e.g., 5x10³ cells/well) Incubation1 Incubate for 24h (37°C, 5% CO₂) Cell_Seeding->Incubation1 Compound_Addition Add serially diluted compounds Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT solution (0.5 mg/mL) Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[4]

Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[2]

Experimental Protocol:

  • Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Inhibitor Pre-incubation: In a 96-well plate, add the COX-2 enzyme solution, heme cofactor, and the test compound at various concentrations. Incubate for 15 minutes at room temperature to allow for inhibitor binding.[7]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).[7]

  • Kinetic Measurement: Immediately measure the change in absorbance at 590 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to the vehicle control, and the IC₅₀ value is determined by non-linear regression analysis.

Monoamine Transporter Binding Assay

This radioligand binding assay determines the affinity of the test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[8]

Assay Principle: The assay measures the displacement of a specific radioligand from the transporter by the test compound.

General Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human DAT, SERT, or NET.[9][10]

  • Binding Reaction: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT, [³H]-nisoxetine for NET), and the test compound at various concentrations in a binding buffer.[1][11][12]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known inhibitor) from the total binding. The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Discussion

The preliminary data suggests some interesting SAR trends for the this compound scaffold.

cluster_sar Structure-Activity Relationship Core This compound Core Scaffold R_group R-group at C4 -OH, -F, -H, -CH₃ Core:f1->R_group:f0 Substitution Activity { Biological Activity | Cytotoxicity | COX-2 Inhibition | DAT Affinity} R_group:f1->Activity:f0 Modulates

Sources

Safety Operating Guide

Proper Disposal of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first guide for the proper disposal of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile, a compound requiring meticulous handling due to its chemical properties and potential hazards. This guide is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information that goes beyond standard protocols to ensure a safe and compliant laboratory environment.

Immediate Safety & Operational Plan

The primary directive for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. The recommended and safest method for disposal is through a licensed hazardous waste disposal company.

Personal Protective Equipment (PPE) at a Glance

Before handling this compound for disposal, ensure the following PPE is worn:

PPE CategorySpecific RequirementsRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, as the compound is a skin irritant.[1]
Body Protection Laboratory coat.Provides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area, preferably a fume hood.The compound may cause respiratory irritation.[1]
Step-by-Step Disposal Protocol
  • Segregation and Labeling:

    • Isolate waste this compound from all other waste streams to prevent accidental reactions.

    • Use a dedicated, compatible, and properly sealed container. The original product container is often a suitable choice if it is in good condition.

    • Ensure the waste container is clearly labeled with "Waste this compound" and the appropriate hazard pictograms (e.g., irritant).[1]

  • Container Management:

    • If the original container is compromised, transfer the waste to a new, clean, and compatible container within a fume hood.

    • Keep the container securely closed at all times, except when adding waste.

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound. The primary disposal method is likely to be high-temperature incineration.

Spill & Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation. Use absorbent pads for any liquid solutions.

  • Collect: Place all contaminated materials into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's EHS department.

Scientific Integrity & Logic: The 'Why' Behind the Protocol

A robust safety protocol is built on a foundation of scientific understanding. This section delves into the chemical properties, toxicological concerns, and regulatory framework that inform the disposal procedures for this compound.

Hazard Profile: A Tale of Two Functional Groups

The hazards associated with this compound stem from its two key functional groups: the nitrile group (-C≡N) and the difluorophenyl group.

  • The Nitrile Group: Organic nitriles are of toxicological concern because they can be metabolized in the body to release cyanide ions.[2][3] Cyanide is a potent metabolic poison that inhibits cellular respiration. While not all nitriles are equally toxic, the potential for cyanide release necessitates handling them with care and designating them as toxic waste.[4]

  • The Difluorophenyl Group: The presence of carbon-fluorine bonds in the phenyl ring makes this compound a fluorinated organic substance. The C-F bond is exceptionally strong, which makes these compounds highly stable and persistent in the environment. This stability also presents challenges for disposal, as incomplete combustion can lead to the formation of other hazardous byproducts.

Regulatory Framework: Navigating Hazardous Waste Classification

In the United States, hazardous waste is regulated under the Resource Conservation and Recovery Act (RCRA). Wastes are classified as hazardous if they are specifically "listed" (F, K, P, or U lists) or if they exhibit certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[5][6]

This compound is not specifically listed. Therefore, its classification as hazardous waste is based on its characteristics.

  • Toxicity (Probable Classification): Based on the SDS, which indicates the compound is a skin, eye, and respiratory irritant, and the general toxicity of nitriles, it is highly likely to be classified as a toxic hazardous waste. A formal determination would require specific toxicological testing, but in a laboratory setting, it is prudent to manage it as such.

Your institution's EHS department will make the final waste code determination, but it is the responsibility of the generator (the researcher) to properly identify and segregate the waste.

The Science of Disposal: High-Temperature Incineration

The recommended disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[7][8]

  • Why Incineration? Incineration is designed to break the strong chemical bonds of the compound, converting it into less harmful substances like carbon dioxide, water, and hydrogen fluoride.

  • Critical Parameters: For halogenated organic wastes, regulations often mandate specific incineration conditions to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[9] These conditions include:

    • High Temperatures: Often exceeding 1100°C for wastes containing more than 1% halogenated organic substances.[9]

    • Sufficient Residence Time: A minimum of 2 seconds in the secondary combustion chamber to ensure complete breakdown.[7]

    • Scrubbing Systems: Flue gas treatment systems are necessary to neutralize acidic gases like hydrogen fluoride that are produced during combustion.

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Start Waste 1-(3,4-Difluorophenyl) cyclohexanecarbonitrile Generated PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste in a Dedicated, Labeled Container PPE->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store ContactEHS Contact EHS/Licensed Waste Contractor Store->ContactEHS ProvideSDS Provide Safety Data Sheet (SDS) to Contractor ContactEHS->ProvideSDS Incineration High-Temperature Incineration at a Licensed Facility ProvideSDS->Incineration End Disposal Complete Incineration->End

Caption: Disposal workflow for this compound.

Waste Segregation Logic

Proper segregation is paramount in a laboratory setting to prevent dangerous reactions and ensure compliant disposal. The following diagram outlines the segregation logic for this compound.

WasteSegregation Waste { Waste Generated| 1-(3,4-Difluorophenyl) cyclohexanecarbonitrile} Halogenated Halogenated Organic Waste e.g., Dichloromethane, Chloroform Waste->Halogenated Contains Fluorine NonHalogenated Non-Halogenated Organic Waste e.g., Hexane, Ethanol AqueousAcid AqueousAcid AqueousBase AqueousBase

Caption: Segregation of this compound waste.

By adhering to these detailed procedures and understanding the scientific principles behind them, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

  • AK Scientific, Inc. Safety Data Sheet: this compound. (URL not available in search results)
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Retrieved from [Link]

  • Stockholm Convention. Waste incinerators - Toolkit. Retrieved from [Link]

  • Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of toxicology, 55(1), 47–54. [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Zero Waste Europe. (2019). Incineration. Retrieved from [Link]

  • Yoshida, T., & Akahori, F. (2018). Allyl nitrile: Toxicity and health effects. Journal of occupational health, 60(4), 285–292. [Link]

  • Health Care Without Harm. (2005). New Guidelines on Best Available Techniques for Medical Waste Incineration Under the Stockholm Convention. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Nitriles. [Link]

  • Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, in-depth safety protocols and operational procedures for the handling and disposal of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile. Developed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the scientific rationale behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a solid compound with hazards that demand careful management. The primary risks associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation .[1] The difluorophenyl group, while integral to its chemical function, along with the nitrile group, necessitates a stringent safety-first approach. The introduction of fluorine atoms can alter the reactivity and biological activity of organic molecules, sometimes leading to increased toxicity.[2] Therefore, understanding and mitigating these risks is the foundation of safe handling.

According to the Occupational Safety and Health Administration (OSHA), employers are required to provide comprehensive information and training to workers regarding the hazards of the chemicals present in their laboratory.[3] This guide serves as a critical component of that training for this specific compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is not merely a suggestion but a critical necessity based on a thorough risk assessment. The following PPE is mandatory when handling this compound.

PPE ComponentSpecificationRationale and Causality
Hand Protection Double-gloved Nitrile Gloves (minimum 5-mil thickness)Nitrile gloves offer superior chemical resistance to a wide range of substances, including aromatic compounds, compared to latex or vinyl gloves.[4][5][6] While specific breakthrough time data for this compound is not readily available, studies on similar chlorinated aromatic compounds have shown that nitrile gloves provide a reasonable, albeit limited, barrier.[5][7] Double-gloving provides an additional layer of protection against potential tears and rapid permeation. Gloves should be changed immediately if contamination is suspected.
Eye and Face Protection Chemical Safety Goggles and a Face ShieldThe compound is classified as causing serious eye irritation.[1] Chemical safety goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield worn over the goggles offers a broader range of protection for the entire face from accidental splashes.
Respiratory Protection NIOSH-approved N95 Particulate Respirator or higherAs the compound is a powder, there is a significant risk of inhaling airborne particles, which may cause respiratory irritation.[1] An N95 respirator will filter out at least 95% of airborne particles.[8] For operations with a higher potential for aerosolization, a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), should be considered.[2][8] All respirator use must be in accordance with a comprehensive respiratory protection program as outlined by OSHA.[4]
Protective Clothing Laboratory CoatA standard laboratory coat is required to protect the skin and personal clothing from contamination with the chemical powder.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is crucial for minimizing exposure and ensuring a safe working environment. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) that outlines safe operating procedures.[10][11][12] The following steps should be incorporated into your laboratory's specific CHP for this compound.

Preparation and Weighing
  • Work Area Designation : All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][13]

  • Fume Hood Best Practices : Ensure the fume hood is functioning correctly before use. Keep the sash at the lowest possible height while maintaining a comfortable working posture. All materials and equipment should be placed at least six inches from the face of the hood to ensure proper airflow.[14][15]

  • Weighing Procedure : If possible, weigh the compound directly within the fume hood. If a balance is not available inside the hood, use an exhausted balance enclosure.[13] Alternatively, pre-weigh the desired amount in a sealed container within the hood and then transport the sealed container to the balance.

  • Spill Prevention : Use a disposable weighing paper or boat to contain the powder during weighing. This simplifies cleanup and reduces the risk of contamination.

Experimental Use
  • Dissolution : When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Reaction Setup : All reactions involving this compound should be performed in a closed system or within the chemical fume hood.

  • Monitoring : Regularly inspect your experimental setup for any signs of leaks or breaches.

  • Avoid Ingestion and Inhalation : Never eat, drink, or smoke in the laboratory. Be mindful of hand-to-mouth contact.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of the chemical lifecycle and is mandated by environmental regulations. All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Designated Waste Containers : Collect all solid waste (e.g., contaminated gloves, weighing papers, paper towels) in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."

  • Liquid Waste : Collect all liquid waste containing the compound in a separate, clearly labeled, and sealed container for "Halogenated Organic Liquid Waste."

  • Rinsate Collection : The initial rinse of any glassware that has come into contact with the compound should be collected as hazardous waste.[13] Subsequent rinses can be managed according to your institution's policies.

Laboratory-Scale Decontamination (for advanced users with appropriate training and facilities)

For laboratories equipped and trained for chemical neutralization, the nitrile group can be hydrolyzed to a less toxic carboxylic acid derivative before disposal. This procedure should only be carried out by personnel with a thorough understanding of the reaction and safety precautions.

Alkaline Hydrolysis Protocol:

  • Reaction Setup : In a chemical fume hood, carefully add the this compound waste to a 10 M aqueous solution of sodium hydroxide.

  • Heating : Heat the mixture to reflux with constant stirring.

  • Monitoring : Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or GC-MS) until the starting material is no longer detectable.[9]

  • Neutralization : After cooling, neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid) to a pH between 6 and 8.

  • Disposal : The resulting neutralized aqueous solution should be collected as hazardous waste.

Caution : This hydrolysis reaction can be exothermic and may release ammonia gas. It must be performed in a well-ventilated fume hood.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Spill : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Visualizing the Workflow and Hazards

To further clarify the safety procedures, the following diagrams illustrate the handling workflow and the layers of protection against potential hazards.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Log Compound Store Store in Designated Area Receive->Store Prep_Hood Prepare Fume Hood Store->Prep_Hood Weigh Weigh in Hood Prep_Hood->Weigh Experiment Conduct Experiment Weigh->Experiment Segregate Segregate Waste Experiment->Segregate Collect Collect in Labeled Containers Segregate->Collect Dispose Dispose via EHS Collect->Dispose Hazard_Protection cluster_hazard Hazards cluster_controls Protective Barriers cluster_eng Engineering Controls cluster_ppe Personal Protective Equipment Inhalation Inhalation Skin_Contact Skin Contact Eye_Contact Eye Contact Fume_Hood Chemical Fume Hood Fume_Hood->Inhalation Mitigates Respirator N95 Respirator Respirator->Inhalation Protects Gloves Nitrile Gloves Gloves->Skin_Contact Protects Goggles_Shield Goggles & Face Shield Goggles_Shield->Eye_Contact Protects

Caption: Hazard mitigation through engineering controls and PPE.

References

  • OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC. (n.d.). Retrieved from [Link]

  • Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials.
  • Glove Material Breakthrough Time after Total Immersion. (n.d.).
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Retrieved from [Link]

  • OSHA Laboratory Safety Guidance. (n.d.). Retrieved from [Link]

  • NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC. (n.d.). Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. (n.d.). Retrieved from [Link]

  • This compound Safety Data Sheet. (n.d.). Retrieved from a chemical supplier's website such as AK Scientific, Inc.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.). Retrieved from [Link]

  • How to Comply With Respiratory Protection Standards - Hazmat School. (2020, October 9). Retrieved from [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Retrieved from a glove manufacturer or supplier's website.
  • The OSHA Laboratory Standard - Lab Manager. (2020, April 1). Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]

  • Microflex® gloves chemical resistance ratings. (n.d.). Retrieved from a Microflex or related glove manufacturer's chemical resistance chart.
  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved from a university or institutional EHS website providing OSHA's glove selection guidance.
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.). Retrieved from [Link]

  • Procedures for Disposal of Unwanted Laboratory Material (ULM). (n.d.). Retrieved from an institutional environmental management or safety department's website.
  • Guidelines For The Safe Use Of Laboratory Fume Hoods. (n.d.). Retrieved from an institutional environmental health and safety department's website.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]

  • Best Practices for Operating & Maintaining Your Chemical Fume Hood. (2025, September 13). Retrieved from a laboratory equipment supplier or safety consultant's website.
  • AZO-bis-1-CYCLOHEXANENITRILE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Fume Hood Do's and Don'ts - Air Science. (2022, February 28). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.